Product packaging for H-Pro-NHEt.HCl(Cat. No.:CAS No. 58107-62-3)

H-Pro-NHEt.HCl

Cat. No.: B555228
CAS No.: 58107-62-3
M. Wt: 178.66 g/mol
InChI Key: LFZGBNATHRHOKZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Pro-NHEt.HCl, also known as this compound, is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 178.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O6 B555228 H-Pro-NHEt.HCl CAS No. 58107-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSTYNLPDWVGLZ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628396
Record name N-Ethyl-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58107-62-3
Record name N-Ethyl-L-prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of building blocks like H-Pro-NHEt.HCl is paramount for successful molecular design and synthesis. This technical guide provides a comprehensive overview of the known chemical properties of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (this compound), a proline-derived amino acid analog.

This document summarizes key physicochemical data, outlines experimental protocols for its synthesis and characterization, and situates the molecule within a relevant biological context through a logical pathway diagram.

Core Physicochemical Properties

This compound is a chiral molecule derived from the proteinogenic amino acid L-proline. The modification of the carboxyl group into an N-ethylamide fundamentally alters its chemical characteristics while retaining the conformationally rigid pyrrolidine ring.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

General and Physical Properties
PropertyValueReference
Chemical Name (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride[1][2]
Synonyms L-Proline ethylamide hydrochloride, H-PRO-NHET HCL, PROLINE-NHET HCL
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol [1]
CAS Number 58107-62-3[3]
Appearance White crystals[3]
Melting Point 98-100 °C[3]
Specific Optical Rotation [α]D²⁷ -52.48 (c 0.3, H₂O)
Purity (by HPLC) 99.24%
Spectroscopic Data
TechniqueDataReference
¹H NMR (δ, ppm, J/Hz) 1.16 (3H, t, J = 7.2, CH₂CH ₃); 1.96-2.11 (3H, m, 3-CH ₐ, 4-CH ₂); 2.50-2.64 (1H, m, 3-CH ₑ); 3.19-3.35 (2H, m, 5-CH ₂); 3.43-3.52 (2H, m, CH ₂CH₃); 4.62-4.71 (1H, m, 2-CH ); 7.89 (1H, br. s, N⁺H ); 10.46 (1H, br. s, N⁺H ); 8.68 (1H, t, J = 7.1, CONH )
¹³C NMR (δ, ppm) 12.9; 23.3; 29.2; 34.3; 46.1; 59.4; 168.4
Infrared (IR) (ν, cm⁻¹) 3509, 3453, 2971, 2927, 2593, 2471, 1686, 1577, 1471, 1396, 1290, 1259, 1147, 1055, 816, 565[3]
Mass Spectrometry (m/z) 143 [M-Cl]⁺ (100%)[3]
Elemental Analysis
ElementMeasured Value (%)Calculated Value (%)Reference
Carbon (C) 47.1347.06[3]
Hydrogen (H) 8.558.46[3]
Nitrogen (N) 15.8115.68[3]

Solubility, Stability, and Reactivity

Similarly, detailed studies on the stability of this compound under various pH and temperature conditions, as well as its specific degradation pathways, have not been extensively reported. As a proline amide derivative, it is expected to exhibit greater resistance to enzymatic degradation by carboxypeptidases compared to its carboxylic acid counterpart, a property that is often exploited in peptide drug design to prolong in vivo half-life.[1]

The primary reactivity of this compound lies in its utility as a building block in peptide synthesis. The secondary amine of the proline ring can be acylated to extend a peptide chain.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported synthesis of this compound:

Materials:

  • L-proline

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Anhydrous pyridine

  • Dry ethylamine (EtNH₂)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether (Et₂O)

  • Hexane

  • 17% Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Argon atmosphere

Procedure:

  • A suspension of L-proline (1.00 mol) in dry pyridine (500 ml) is cooled to 0°C under an argon atmosphere.

  • Me₂SiCl₂ (1.15 mol) is added dropwise to the suspension while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 2 hours.

  • Dry EtNH₂ (4.00 mol) is added at 0°C, and the mixture is subsequently stirred at room temperature for 1 hour.

  • The resulting precipitate is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The viscous residue is dissolved in a 5% Na₂CO₃ solution (300 ml) and washed with an Et₂O-hexane mixture (1:1, 400 ml).

  • The aqueous layer is concentrated under reduced pressure.

  • 17% HCl (200 ml) is added to the crude L-proline ethylamide, and the mixture is evaporated again in vacuo.

  • Methanol (400 ml) is added to the residue, and any inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure.

  • Diethyl ether (500 ml) is added, and the mixture is stirred for 1 hour to induce crystallization.

  • The pure this compound is isolated by filtration as white crystals.

Characterization Workflow

A typical workflow for the characterization of synthesized this compound would involve the following steps:

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of This compound Purification Crystallization Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC MS Molecular Weight Confirmation (MS) HPLC->MS NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR IR Functional Group Analysis (IR) NMR->IR MP Melting Point Determination IR->MP Polarimetry Optical Rotation Measurement MP->Polarimetry G cluster_synthesis Peptide Synthesis cluster_drug_product Drug Product cluster_moa Mechanism of Action cluster_effect Physiological Effect H_Pro_NHEt This compound Solid_Phase_Synthesis Solid-Phase Peptide Synthesis H_Pro_NHEt->Solid_Phase_Synthesis Amino_Acids Other Amino Acids Amino_Acids->Solid_Phase_Synthesis GnRH_Agonist GnRH Agonist (e.g., Buserelin) Solid_Phase_Synthesis->GnRH_Agonist GnRH_Receptor GnRH Receptor (Pituitary Gland) GnRH_Agonist->GnRH_Receptor Binds to Downregulation Receptor Downregulation GnRH_Receptor->Downregulation Leads to Hormone_Suppression Suppression of LH & FSH Secretion Downregulation->Hormone_Suppression Therapeutic_Outcome Therapeutic Outcome (e.g., in Prostate Cancer) Hormone_Suppression->Therapeutic_Outcome

References

Technical Guide: Synthesis and Characterization of L-Proline Ethylamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Proline ethylamide hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document details a one-step synthesis protocol and outlines the key analytical techniques for its characterization.

Synthesis of L-Proline Ethylamide Hydrochloride

A facile and efficient one-step synthesis of L-Proline ethylamide hydrochloride has been reported, avoiding the need for protecting groups, which makes it suitable for large-scale preparation. The reaction proceeds via the formation of a cyclic silicon intermediate.

Experimental Protocol: One-Step Synthesis[1]

This protocol is adapted from the method described by Balaev, A. N., et al. in Chemistry of Heterocyclic Compounds (2014).

Materials:

  • L-Proline

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Pyridine (anhydrous)

  • Ethylamine (EtNH₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Organic solvents for extraction and purification (e.g., Chloroform, Isopropanol, Diethyl ether)

Procedure:

  • Reaction Setup: A solution of L-proline (1 equivalent) in anhydrous pyridine is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Formation of Silyl Intermediate: Dichlorodimethylsilane (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 2 hours, followed by stirring at room temperature for 1 hour. This step leads to the formation of an unstable cyclic silicon intermediate.

  • Amidation: The reaction mixture is again cooled to 0°C, and a solution of ethylamine (2 equivalents) in an appropriate solvent is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Hydrolysis and Extraction: The reaction mixture is quenched by the addition of aqueous hydrochloric acid. The product is then extracted into an organic solvent such as chloroform.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield L-Proline ethylamide hydrochloride as a white solid.

Yield: The reported yield for this one-step synthesis is good, although the specific percentage may vary based on reaction scale and purification efficiency.

Characterization of L-Proline Ethylamide Hydrochloride

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized L-Proline ethylamide hydrochloride.

Physical Properties

The following table summarizes the known physical properties of L-Proline ethylamide hydrochloride.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 120-124 °C
Optical Rotation [α]D20 -53.0° (c=1 in H₂O)
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol

Note: The melting point and optical rotation values are based on the data provided by Balaev, A. N., et al. (2014).

Spectroscopic Data

Detailed experimental spectroscopic data for L-Proline ethylamide hydrochloride, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not explicitly provided in the primary literature describing its one-step synthesis. For the benefit of researchers, the characteristic spectroscopic data for the starting material, L-proline, are presented below as a reference.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Proline

The following table summarizes the expected chemical shifts for L-proline.

¹H NMR (in D₂O) Chemical Shift (ppm) Multiplicity Assignment
~4.15Tripletα-CH
~3.30Multipletδ-CH₂
Hβ, Hγ~2.00-2.40Multipletβ-CH₂, γ-CH₂
¹³C NMR (in D₂O) Chemical Shift (ppm) Assignment
C=O~175Carbonyl
~61α-Carbon
~46δ-Carbon
~29β-Carbon
~24γ-Carbon

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy of L-Proline

The FT-IR spectrum of L-proline exhibits characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic acid)Stretching3000-2500 (broad)
N-H (Amine salt)Stretching3100-2800
C=O (Carboxylic acid)Stretching~1720
C-NStretching~1170
CH₂Bending~1450

2.2.3. Mass Spectrometry (MS) of L-Proline

The mass spectrum of L-proline will show a molecular ion peak corresponding to its molecular weight.

Ion m/z Description
[M+H]⁺116.07Protonated molecule

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the one-step synthesis of L-Proline ethylamide hydrochloride from L-proline.

Synthesis_Workflow L_Proline L-Proline Silyl_Intermediate Cyclic Silyl Intermediate L_Proline->Silyl_Intermediate 0°C to rt Me2SiCl2 Dichlorodimethylsilane in Pyridine Me2SiCl2->Silyl_Intermediate Amidation_Product L-Proline Ethylamide Silyl_Intermediate->Amidation_Product 0°C to rt EtNH2 Ethylamine EtNH2->Amidation_Product Final_Product L-Proline Ethylamide Hydrochloride Amidation_Product->Final_Product Acidification HCl HCl (aq) HCl->Final_Product Characterization_Workflow Start Synthesized Product Physical Physical Properties (Melting Point, Optical Rotation) Start->Physical Spectroscopy Spectroscopic Analysis Start->Spectroscopy Data_Analysis Data Analysis and Structure Confirmation Physical->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR FT-IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Characterized L-Proline Ethylamide HCl Data_Analysis->Final

A Comprehensive Guide to the Physical and Chemical Stability of H-Pro-NHEt.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical stability of (2S)-N-ethylpyrrolidine-2-carboxamide hydrochloride (H-Pro-NHEt.HCl), a key building block in peptide synthesis. Understanding the stability profile of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document summarizes key stability-related data, outlines experimental protocols for stability assessment, and visualizes potential degradation pathways and experimental workflows.

Physicochemical Properties

This compound is a proline derivative where the carboxyl group is modified to an N-ethylamide. The hydrochloride salt form is utilized to enhance its stability and solubility in polar solvents.[1]

PropertyValueReference
IUPAC Name (2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloridePubChem
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol [1]
Melting Point 98-100 °C[2][3]
Appearance White crystalline solid[2][3]
Purity (by HPLC) ≥99%[2][3]
Storage Temperature Recommended < -15°C; Ambient storage also cited[4][5]

Chemical Stability

The chemical stability of this compound is crucial for its storage and handling. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis. The ethylamide group in this compound is expected to confer increased resistance to degradation by carboxypeptidases compared to the free carboxylic acid.[1]

Forced Degradation Studies

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the ethylamide bond to form L-proline and ethylamine.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the ethylamide bond. Potential for racemization at the alpha-carbon.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the pyrrolidine ring.
Thermal Degradation 80°C for 48h (solid state)To be determined; may involve cyclization or other rearrangements.
Photostability ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 W h/m²)To be determined; potential for photo-oxidation or radical-mediated degradation.
Potential Degradation Pathway

The primary route of chemical degradation for this compound is expected to be the hydrolysis of the amide bond, especially under acidic or basic conditions.

This compound This compound L-Proline L-Proline This compound->L-Proline  Hydrolysis (Acid/Base) Ethylamine Ethylamine This compound->Ethylamine

Caption: Potential hydrolytic degradation of this compound.

Physical Stability

The physical stability of this compound relates to its solid-state properties, such as hygroscopicity and polymorphism.

Hygroscopicity

As a hydrochloride salt of an amino acid derivative, this compound is expected to have some affinity for water. A detailed study of its hygroscopic nature is necessary to determine its tendency to absorb moisture from the atmosphere, which could impact its physical form and chemical stability.

Table 3: Hypothetical Hygroscopicity Classification

Hygroscopicity Class% Weight Gain at 25°C/80% RHExpected Classification for this compound
Non-hygroscopic< 0.2%Unlikely
Slightly hygroscopic≥ 0.2% and < 2%Possible
Moderately hygroscopic≥ 2% and < 15%Possible
Very hygroscopic≥ 15%Possible

Note: This table is illustrative. Experimental determination is required for accurate classification.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability. A comprehensive polymorphic screen for this compound would be necessary to identify and characterize all possible crystalline forms.

Experimental Protocols

Detailed experimental protocols are essential for consistent and reliable stability testing.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) ColumnSelection Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (Buffer, Organic Solvent, pH) ColumnSelection->MobilePhase Detection Detector Settings (e.g., UV at 210 nm) MobilePhase->Detection Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ForcedDegradation Forced Degradation Samples ForcedDegradation->Specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile is commonly used for polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This is a general protocol and requires optimization for this compound.

Solid-State Stability Study

This protocol outlines a typical approach for assessing the solid-state stability of a substance like this compound.

SamplePrep Sample Preparation (this compound solid) Storage Storage under various conditions (Temperature, Humidity, Light) SamplePrep->Storage Timepoints Sampling at defined timepoints (e.g., 0, 1, 3, 6 months) Storage->Timepoints Analysis Analysis (HPLC, XRPD, DSC, TGA) Timepoints->Analysis Data Data Evaluation Analysis->Data

Caption: Workflow for a solid-state stability study.

Protocol:

  • Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

  • Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Include a photostability study (ICH Q1B).

  • At specified time points, withdraw samples and analyze for:

    • Appearance

    • Assay and purity by a stability-indicating HPLC method.

    • Moisture content by Karl Fischer titration.

    • Solid-state form by X-ray powder diffraction (XRPD).

    • Thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Summary and Recommendations

The stability of this compound is a critical parameter for its successful application in pharmaceutical development. While the hydrochloride salt form and the N-ethylamide group are expected to provide a degree of stability, comprehensive experimental studies are necessary to fully characterize its degradation profile, hygroscopicity, and potential for polymorphism.

Recommendations for further studies:

  • Conduct comprehensive forced degradation studies to identify degradation products and establish degradation pathways.

  • Perform a thorough hygroscopicity study to determine appropriate storage and handling conditions.

  • Execute a polymorphism screen to identify and characterize all crystalline forms and select the most stable polymorph for development.

  • Develop and validate a robust, stability-indicating analytical method for routine quality control.

By following the guidelines and protocols outlined in this document, researchers and drug development professionals can ensure a thorough understanding of the stability of this compound, leading to the development of safe and effective pharmaceutical products.

References

H-Pro-NHEt.HCl: A Chiral Building Block at the Nexus of Peptide Synthesis and Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as H-Pro-NHEt.HCl, is a proline-derived chiral building block that has carved a significant niche in the landscape of organic synthesis. Its intrinsic chirality, stemming from the L-proline backbone, coupled with the robust N-ethylamide moiety, makes it a valuable synthon, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its established role in the synthesis of peptide-based therapeutics, and its potential applications in the burgeoning field of organocatalysis.

Core Properties and Specifications

This compound is a white to off-white crystalline solid, appreciated for its stability and solubility in polar solvents, a feature enhanced by its hydrochloride salt form. The presence of the N-ethylamide group in place of the carboxylic acid of proline is a key structural modification that significantly alters its chemical and biological properties. This modification imparts resistance to enzymatic degradation by carboxypeptidases, thereby extending the in-vivo half-life of peptides incorporating this moiety.

PropertyValue
IUPAC Name (2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride
CAS Number 58107-62-3
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-configuration
Solubility Soluble in water and other polar organic solvents

Established Application: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Agonists

The most prominent and well-documented application of this compound is as a C-terminal building block in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists. These synthetic peptides, such as Leuprolide and Buserelin, are cornerstones in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and precocious puberty. The N-ethylamide at the C-terminus, introduced via this compound, is crucial for the enhanced potency and duration of action of these drugs compared to the native GnRH.

The synthesis of these complex nonapeptides often involves a fragment condensation strategy, where smaller peptide sequences are synthesized and then coupled together. This compound serves as the foundational unit for the C-terminal dipeptide or tripeptide fragment.

Experimental Protocol: Synthesis of Boc-Arg(Mtr)-Pro-NHEt Fragment for Leuprolide Synthesis

This protocol outlines a representative coupling reaction to form a key dipeptide intermediate in the synthesis of Leuprolide.

Materials:

  • This compound

  • Boc-Arg(Mtr)-OH (Mtr: 4-methoxy-2,3,6-trimethylbenzenesulfonyl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • In a clean, dry reaction vessel, dissolve Boc-Arg(Mtr)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMAC.

  • In a separate vessel, dissolve this compound (1.0 eq) in anhydrous DMAC and add triethylamine (2.5 eq) to neutralize the hydrochloride salt and provide the free amine.

  • Add the solution of H-Pro-NHEt free amine to the activated Boc-Arg(Mtr)-OH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the crude Boc-Arg(Mtr)-Pro-NHEt.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

The coupling reaction is generally high-yielding. In a reported example for a similar process, the calculated yield from HPLC analysis was 99%.

Potential Role in Asymmetric Organocatalysis

While the primary application of this compound lies in peptide synthesis, its structural similarity to L-proline, a cornerstone of organocatalysis, suggests its potential as a catalyst in various asymmetric transformations. L-proline and its derivatives are known to catalyze a wide array of reactions, including aldol, Mannich, and Michael additions, by forming transient enamine or iminium ion intermediates.

The N-ethylamide group in this compound could modulate the catalytic activity and selectivity compared to proline. The amide functionality can participate in hydrogen bonding interactions within the transition state, potentially influencing the stereochemical outcome of the reaction.

Logical Workflow for Proline-Derivative Catalyzed Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction. It is hypothesized that this compound could operate through a similar mechanism.

aldol_cycle This compound This compound Enamine Intermediate Enamine Intermediate This compound->Enamine Intermediate + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Aldehyde Aldol Adduct Aldol Adduct Iminium Intermediate->Aldol Adduct + H2O Aldol Adduct->this compound - Catalyst Regeneration

Caption: Proposed catalytic cycle for an this compound-catalyzed aldol reaction.

While specific experimental data for this compound as a catalyst in these reactions is not yet widely reported in the literature, the exploration of its catalytic potential presents a promising avenue for future research. The steric and electronic effects of the N-ethylamide group could offer unique advantages in terms of reactivity and stereoselectivity.

Signaling Pathway: The Role of GnRH Agonists

Drugs synthesized using this compound, such as Leuprolide, function as agonists of the Gonadotropin-Releasing Hormone Receptor (GnRHR). The GnRHR is a G-protein coupled receptor located on pituitary gonadotrope cells. The signaling cascade initiated by GnRH agonists ultimately leads to a downregulation of the reproductive axis.

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a GnRH agonist to its receptor.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor GnRH_Agonist->GnRHR G_Protein Gq/11 GnRHR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 Ca2+ release (from ER) IP3->Ca2 stimulates PKC Protein Kinase C DAG->PKC activates Ca2->PKC co-activates Transcription Transcription of LH & FSH genes PKC->Transcription leads to

Caption: Simplified GnRH receptor signaling pathway initiated by a GnRH agonist.

Initial stimulation of the GnRHR by an agonist leads to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation results in receptor desensitization and downregulation, leading to a profound suppression of LH and FSH release. This, in turn, dramatically reduces the production of gonadal steroids like testosterone and estrogen, which is the therapeutic basis for the treatment of hormone-sensitive diseases.

Conclusion

This compound stands as a testament to the power of subtle molecular modifications. The transformation of L-proline's carboxylic acid to an N-ethylamide has yielded a chiral building block of immense value in medicinal chemistry, primarily for the synthesis of life-changing GnRH agonists. While its role as a chiral auxiliary or catalyst in broader organic synthesis is an area ripe for exploration, the established success in peptide synthesis solidifies its importance. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutics.

The Pivotal Role of the Ethylamide Group in H-Pro-NHEt.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline ethylamide hydrochloride (H-Pro-NHEt.HCl) is a synthetically modified amino acid derivative that plays a crucial role as a building block in the development of peptide-based therapeutics. The substitution of the natural C-terminal carboxylic acid with an ethylamide group imparts significant and favorable changes to the molecule's physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the function of the ethylamide moiety, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its role in relevant biological pathways.

Introduction: The Significance of C-Terminal Modification

In peptide and protein chemistry, the C-terminus is a critical site for enzymatic degradation, particularly by carboxypeptidases. Modification of the C-terminal carboxylic acid is a common and effective strategy to enhance the stability and therapeutic potential of peptides. The introduction of an ethylamide group in this compound is a prime example of this strategy, leading to improved pharmacokinetic profiles and biological activity in the resulting peptide drugs. This modification is particularly notable in the development of potent and long-acting Gonadotropin-Releasing Hormone (GnRH) agonists.

Physicochemical and Pharmacokinetic Impact of the Ethylamide Group

The primary role of the ethylamide group is to protect the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. This protection significantly prolongs the in vivo half-life of peptides incorporating this modification. Furthermore, the ethylamide group can influence receptor binding affinity and the overall conformational stability of the peptide.

Comparative Data: Proline vs. Proline Ethylamide

While direct, head-to-head pharmacokinetic data for this compound versus proline is not extensively published, the principles of peptide chemistry allow for a clear comparison of their expected properties. C-terminal amidation is a well-established method to enhance peptide stability and potency.[1][2]

PropertyL-Proline (H-Pro-OH)L-Proline Ethylamide (H-Pro-NHEt)Rationale for Difference
Chemical Structure Carboxylic acid at C-terminusEthylamide at C-terminusDirect chemical modification.
Molecular Weight 115.13 g/mol [3]142.20 g/mol Addition of an ethylamine group.
Susceptibility to Carboxypeptidases HighLow to negligibleThe amide bond is not a substrate for most carboxypeptidases.[4]
Expected In Vivo Half-life Very shortSignificantly longerResistance to enzymatic degradation.[5]
Receptor Binding Affinity (in GnRH analogs) LowerHigherThe amide group can form additional hydrogen bonds with the receptor, mimicking a peptide bond.[4]
Oral Bioavailability Very lowExpected to be low, but potentially improved over the free acid due to increased lipophilicity and stability.[5]Peptides generally have poor oral bioavailability.
Quantitative Impact on GnRH Agonist Potency

The incorporation of a C-terminal ethylamide in place of the natural glycineamide in GnRH is a key modification in potent agonists like Buserelin and Leuprolide. This substitution, in combination with other amino acid changes, dramatically increases the potency compared to native GnRH.

CompoundStructureRelative Potency (vs. GnRH)
GnRH pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH21
Buserelin pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt~50-100 times greater[6]
Leuprolide pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt~50-100 times greater[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and peptides containing this moiety.

Synthesis of this compound

A one-step synthesis from L-proline is an efficient method for producing this compound.

Materials:

  • L-proline

  • Dichlorodimethylsilane (Me2SiCl2)

  • Pyridine (anhydrous)

  • Ethylamine (EtNH2, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na2CO3)

  • Diethyl ether (Et2O)

  • Hexane

  • Methanol (MeOH)

  • Argon atmosphere

Procedure:

  • Suspend L-proline in anhydrous pyridine at 0°C under an argon atmosphere.

  • Add dichlorodimethylsilane dropwise and stir the mixture at 0°C for 2 hours.

  • Add anhydrous ethylamine at 0°C and continue stirring at room temperature for 1 hour.

  • Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure.

  • Dissolve the viscous residue in a 5% Na2CO3 solution and wash with a 1:1 mixture of diethyl ether and hexane.

  • Concentrate the aqueous layer under reduced pressure.

  • Add 17% HCl to the residue and evaporate to dryness.

  • Add methanol to the residue, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Add diethyl ether to the residue and stir for 1 hour to precipitate the pure this compound, which is then collected by filtration.

In Vitro Peptide Stability Assay (Carboxypeptidase A Digestion)

This assay determines the resistance of a peptide to degradation by carboxypeptidase A.

Materials:

  • Peptide with a C-terminal proline (Control)

  • Peptide with a C-terminal proline ethylamide (Test)

  • Carboxypeptidase A from bovine pancreas

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Hippuryl-L-phenylalanine (substrate for enzyme activity validation)

  • HPLC system with a C18 column

Procedure:

  • Prepare stock solutions of the control and test peptides in the Tris-HCl buffer.

  • Prepare a stock solution of carboxypeptidase A in 1.0 M NaCl.

  • Initiate the reaction by adding a specific amount of carboxypeptidase A to the peptide solutions to achieve a defined enzyme-to-substrate ratio.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% trifluoroacetic acid.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of peptide remaining at each time point and determine the half-life of each peptide under these conditions.

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay measures the binding affinity of a compound to the GnRH receptor.

Materials:

  • Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293 cells)

  • Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

  • Unlabeled this compound or a peptide containing it (Test compound)

  • Unlabeled GnRH (Reference compound)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled test compound or reference compound.

  • Add a fixed concentration of the radiolabeled GnRH agonist to all wells.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

This compound is a key component of GnRH agonists, which exert their therapeutic effect by modulating the GnRH receptor signaling pathway in pituitary gonadotrophs.

GnRH Receptor Signaling Pathway

Continuous stimulation of the GnRH receptor by a potent agonist, such as one containing the Pro-NHEt moiety, leads to an initial surge in LH and FSH release (the "flare-up" effect). This is followed by receptor desensitization and downregulation, ultimately suppressing gonadotropin and sex steroid production.[6]

GnRH_Signaling GnRH_Agonist GnRH Agonist (e.g., Buserelin, Leuprolide) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds and Activates Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Prolonged stimulation leads to PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release LH_FSH_Synthesis LH & FSH Synthesis and Release Ca2_release->LH_FSH_Synthesis Triggers MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->LH_FSH_Synthesis Suppression Suppression of LH & FSH Downregulation->Suppression

Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.

Experimental Workflow for Peptide Stability and Activity

The following diagram illustrates a typical workflow for evaluating a novel peptide containing the this compound moiety.

Experimental_Workflow Synthesis Peptide Synthesis (with Pro-NHEt) Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Stability_Assay In Vitro Stability Assay (Plasma, Carboxypeptidase) Purification->Stability_Assay Binding_Assay Receptor Binding Assay (Radioligand Displacement) Purification->Binding_Assay In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) Stability_Assay->In_Vivo_PK In_Vitro_Activity In Vitro Functional Assay (e.g., IP1 accumulation) Binding_Assay->In_Vitro_Activity In_Vivo_PD In Vivo Pharmacodynamics (e.g., Hormone levels) In_Vitro_Activity->In_Vivo_PD Data_Analysis Data Analysis & Lead Optimization In_Vivo_PK->Data_Analysis In_Vivo_PD->Data_Analysis

Caption: Workflow for preclinical evaluation of a Pro-NHEt containing peptide.

Conclusion

The ethylamide group in this compound is a critical modification that confers substantial advantages in drug development. By replacing the C-terminal carboxylic acid, it provides resistance to enzymatic degradation, leading to enhanced in vivo stability and a prolonged duration of action. Furthermore, this modification can contribute favorably to receptor binding affinity. These properties have been successfully exploited in the design of potent GnRH agonists and serve as a valuable strategy in the broader field of peptide-based drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and scientists working with this important class of molecules.

References

An In-depth Technical Guide to L-Proline Ethylamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of L-proline ethylamide hydrochloride, a derivative of the amino acid L-proline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

L-proline ethylamide hydrochloride is a white, crystalline powder. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 58107-62-3N/A
Molecular Formula C₇H₁₅ClN₂ON/A
Molecular Weight 178.66 g/mol [1][2]
Melting Point 120-124 °C
Optical Rotation [α]D²⁴ = -53 ± 2° (c=1% in H₂O)
Appearance White powder
Purity ≥98%
Solubility Data not readily available. Expected to be soluble in water.N/A

Synthesis of L-Proline Ethylamide Hydrochloride

The synthesis of L-proline ethylamide hydrochloride can be approached through traditional multi-step methods or a more efficient one-step process.

Traditional Synthesis Approach

Conventional methods for synthesizing L-proline ethylamide hydrochloride typically involve a multi-stage process that includes:

  • Protection of the amine group: The secondary amine of L-proline is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

  • Activation of the carboxylic acid: The carboxylic acid group is activated to facilitate amide bond formation.

  • Amidation: The activated L-proline is reacted with ethylamine to form the corresponding N-ethylamide.

  • Deprotection: The protecting group is removed from the amine to yield L-proline ethylamide.

  • Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step approach, while effective, can be time-consuming and may result in lower overall yields.

One-Step Facile Synthesis

A more recent and efficient method for the synthesis of L-proline ethylamide hydrochloride from L-proline has been described, proceeding via a cyclic silicon intermediate.[1] This method avoids the need for protection and deprotection steps, making it more suitable for large-scale preparation.

Experimental Protocol: One-Step Amidation

The following is a generalized protocol based on the principles of one-step amidation reactions of amino acids:

Materials:

  • L-proline

  • Dichlorodimethylsilane

  • Anhydrous pyridine

  • Ethylamine solution

  • Anhydrous organic solvent (e.g., dichloromethane, chloroform)

  • Hydrochloric acid solution (in a suitable organic solvent)

Procedure:

  • Silylation: L-proline is suspended in an anhydrous solvent (e.g., pyridine or a mixture of pyridine and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Dichlorodimethylsilane is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the L-proline is fully silylated, forming a cyclic silicon intermediate.

  • Amidation: A solution of ethylamine is then added to the reaction mixture. The reaction is stirred for a specified period to allow for the formation of the L-proline ethylamide.

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed to remove impurities.

  • Salt Formation and Purification: The resulting L-proline ethylamide is then treated with a solution of hydrochloric acid in an organic solvent to precipitate the hydrochloride salt. The crude product can be purified by recrystallization from a suitable solvent system to yield pure L-proline ethylamide hydrochloride.

Note: The specific reaction conditions, such as solvent, temperature, and reaction times, should be optimized for each scale of synthesis.

Biological Activity and Signaling Pathways (Inferred from L-Proline)

Specific biological activity and signaling pathway data for L-proline ethylamide hydrochloride are not currently available in the scientific literature. However, as a derivative of L-proline, its biological effects may be related to those of the parent amino acid. L-proline is known to play significant roles in various cellular processes.

L-proline has been shown to influence key signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival. It is also involved in modulating the cellular redox environment.

Potential Signaling Pathways

The following diagram illustrates the known signaling pathways influenced by L-proline, which may provide a starting point for investigating the biological effects of its ethylamide derivative.

L_Proline_Signaling L-Proline L-Proline mTORC1 mTORC1 L-Proline->mTORC1 GSH Production GSH Production L-Proline->GSH Production Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Redox Homeostasis Redox Homeostasis GSH Production->Redox Homeostasis ROS Levels ROS Levels GSH Production->ROS Levels Reduction

Caption: Inferred signaling pathways influenced by L-proline.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of L-proline ethylamide hydrochloride.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Proline L-Proline Silylation Silylation L-Proline->Silylation Amidation Amidation Silylation->Amidation Crude Product Crude Product Amidation->Crude Product Extraction Extraction Crude Product->Extraction Salt Formation Salt Formation Extraction->Salt Formation Recrystallization Recrystallization Salt Formation->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Analytical_Workflow Sample Sample Purity Analysis Purity Analysis Sample->Purity Analysis Structural Elucidation Structural Elucidation Sample->Structural Elucidation HPLC HPLC Purity Analysis->HPLC TLC TLC Purity Analysis->TLC NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS IR IR Structural Elucidation->IR

References

The Biochemical Significance of H-Pro-NHEt.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of biochemical research and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of potent and stable therapeutic agents. H-Pro-NHEt.HCl, or L-Proline ethylamide hydrochloride, has emerged as a critical starting reagent for the creation of a variety of biologically active compounds. Its inherent structural rigidity, conferred by the proline ring, and the advantageous properties of its C-terminal ethylamide group, make it a valuable tool for medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of the uses of this compound in biochemical research, focusing on its role in the synthesis of key therapeutic agents, the impact of its chemical structure on biological activity, and the experimental methodologies for its application.

Core Properties and Advantages

This compound is a derivative of the naturally occurring amino acid L-proline. The key modification is the conversion of the C-terminal carboxylic acid to an N-ethylamide. This seemingly subtle change has profound implications for the pharmacokinetic properties of peptides and peptidomimetics that incorporate this moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
CAS Number 58107-62-3
Appearance White to off-white crystalline powder
Solubility Soluble in water

The primary advantage of utilizing this compound lies in the increased stability of the resulting peptide. The C-terminal amide bond is significantly more resistant to cleavage by carboxypeptidases compared to the corresponding carboxylic acid. This enhanced proteolytic stability translates to a longer plasma half-life of the drug, a critical factor in designing effective therapeutic regimens.

Applications in Biochemical Research and Drug Development

This compound serves as a foundational element in the synthesis of several classes of therapeutic agents.

Gonadotropin-Releasing Hormone (GnRH) Agonists

Luteinizing hormone-releasing hormone (LHRH), also known as GnRH, analogs are a cornerstone in the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as endometriosis. This compound is a key building block for the synthesis of potent GnRH agonists like Buserelin and Leuprolide .[1]

These synthetic analogs initially stimulate the GnRH receptors in the pituitary gland, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, they lead to downregulation and desensitization of the GnRH receptors, ultimately suppressing the production of testosterone in men and estrogen in women. The C-terminal ethylamide in these molecules is crucial for their enhanced potency and duration of action.

Signaling Pathway of GnRH Agonists:

GnRH_Agonist_Pathway cluster_pituitary Anterior Pituitary Gonadotrope cluster_gonads Gonads (Testes/Ovaries) GnRHR GnRH Receptor Gq_11 Gq/11 GnRHR->Gq_11 Activates Downregulation Receptor Downregulation & Desensitization (Chronic Administration) GnRHR->Downregulation Leads to PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_release LH & FSH Release Ca_release->LH_FSH_release LH_FSH_synthesis LH & FSH Gene Transcription & Synthesis PKC->LH_FSH_synthesis LH_FSH_synthesis->LH_FSH_release Sex_Hormone Testosterone/ Estrogen Production LH_FSH_release->Sex_Hormone Stimulates GnRH_Agonist GnRH Agonist (e.g., Buserelin, Leuprolide) GnRH_Agonist->GnRHR Binds

Caption: Signaling pathway of GnRH agonists.

HCV Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. This compound and other proline derivatives are integral components in the synthesis of potent macrocyclic HCV protease inhibitors.[2] The proline moiety often serves as a scaffold to correctly position other pharmacophoric groups within the enzyme's active site. The ethylamide can contribute to improved binding and pharmacokinetic properties.

Kininogenase and Elastase Inhibitors

This compound is also utilized as a starting material for the synthesis of inhibitors of kininogenases and elastases.[1] These enzymes are involved in various physiological and pathological processes, including inflammation and tissue remodeling. The development of specific inhibitors is of significant interest for treating inflammatory diseases.

Quantitative Data on the Impact of C-Terminal Amidation

The decision to use this compound is often driven by the expected improvements in peptide stability and activity. The following tables summarize quantitative data from studies on peptides where a C-terminal amide was compared to a C-terminal carboxylic acid.

Table 2: Comparative Plasma Stability of Amidated vs. Non-Amidated Peptides

PeptideC-Terminal GroupPlasma Half-life (t½)Fold Increase in StabilityReference
GLP-1 (7-37)Carboxylic Acid32 ± 3 min-[3]
GLP-1 (7-36) amideAmide42 ± 2 min1.3[3]
dyn A₁₋₁₃Amide4 min-[4]
CSD-CH₂(1,8)-NH₂Amide95 min23.8[4]

Table 3: Comparative Receptor Binding Affinity and Potency of Amidated vs. Non-Amidated Peptides

PeptideC-Terminal GroupReceptorBinding Affinity (Ki)Potency (EC₅₀)Reference
CSD-CH₂(1,8)-OHCarboxylic Acidκ-Opioid84 nM-[4]
CSD-CH₂(1,8)-NH₂Amideκ-Opioid7 nMInactive[4]
CSD-CH₂(1,10)-OHCarboxylic Acidκ-Opioid36 nM-[4]
CSD-CH₂(1,10)-NH₂Amideκ-Opioid6 nM540 nM (partial agonist)[4]

Table 4: Potency of Proline-Containing HCV NS3/4A Protease Inhibitors

CompoundGenotypeKi (nM)EC₅₀ (nM)Reference
Grazoprevir (MK-5172)1a0.0130.4[2]
Compound 5 (spirocyclic proline)1a0.010.8[2]
Compound 6 (spirocyclic proline)1a0.010.5[2]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of peptides and their subsequent C-terminal amidation, which are central to the application of this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Leuprolide Precursor

This protocol outlines the synthesis of the nonapeptide precursor to leuprolide on a solid support.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HATU/HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in appropriate ratios (e.g., 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) and washing (step 3).

  • Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Solution-Phase C-Terminal Ethylamidation of a Protected Peptide

This protocol describes the amidation of a protected peptide's C-terminus with ethylamine, a key step in synthesizing molecules like leuprolide if not built directly on an amide resin. This compound can be coupled to the peptide chain using similar coupling chemistry.

Materials:

  • Protected peptide with a free C-terminal carboxylic acid

  • Ethylamine hydrochloride

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected peptide in anhydrous DMF.

  • Add NMM or DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the coupling reagent (e.g., HBTU, 1.5 equivalents) and stir for 30 minutes to pre-activate the carboxylic acid.

  • Add ethylamine hydrochloride (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, precipitate the amidated peptide by adding the reaction mixture to water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The protecting groups can then be removed using a standard cleavage cocktail as described in the SPPS protocol.

Conclusion

This compound is a versatile and valuable building block in modern biochemical research and drug discovery. Its incorporation into peptides and peptidomimetics, particularly GnRH agonists and HCV protease inhibitors, offers a strategic advantage by enhancing proteolytic stability and, in many cases, biological activity. The provided quantitative data and experimental protocols serve as a guide for researchers looking to leverage the beneficial properties of C-terminal amidation in their own work. As the demand for more robust and effective peptide-based therapeutics continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols: Coupling of H-Pro-NHEt.HCl with N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the coupling of L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl) with N-protected amino acids to form dipeptides. This reaction is a fundamental step in the synthesis of peptidomimetics and other proline-containing molecules of interest in drug discovery and development. The protocols provided are based on well-established peptide coupling methodologies and may require optimization for specific substrates and scales.

Overview of the Coupling Reaction

The formation of a peptide bond between the secondary amine of proline ethylamide and the carboxyl group of an N-protected amino acid requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent, solvent, and reaction conditions can significantly impact the reaction yield, purity, and potential for racemization.

Commonly used N-protecting groups for the amino acid include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The selection of the protecting group will dictate the subsequent deprotection strategies in a larger synthetic scheme.

Quantitative Data Summary

The following table summarizes representative quantitative data for the coupling of N-protected amino acids with proline amides using various common coupling reagents. Please note that these are typical values and actual results may vary depending on the specific amino acid, reaction conditions, and scale.

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
Boc-Ala-OHEDC·HClHOBtDIPEADCM/DMF12-2485-95
Boc-Phe-OHDCCHOBtNMMDCM12-1880-90
Fmoc-Gly-OHHATU-DIPEADMF2-490-98
Fmoc-Val-OHHBTUHOBtDIPEADMF4-888-96

Note: EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DCC = N,N'-Dicyclohexylcarbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DCM = Dichloromethane, DMF = Dimethylformamide.

Experimental Protocols

Prior to starting any reaction, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

General Procedure for Neutralization of this compound

This compound is a salt and the free amine must be generated in situ for the coupling reaction to proceed. This is typically achieved by the addition of a non-nucleophilic base.

Protocol:

  • Dissolve this compound (1.0 equivalent) in the chosen reaction solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0-1.2 equivalents), dropwise while stirring.

  • Stir the solution at 0 °C for 15-20 minutes before proceeding with the coupling reaction.

Protocol 1: Coupling using EDC·HCl and HOBt

This is a widely used and reliable method for solution-phase peptide coupling.

Materials:

  • N-Boc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-protected amino acid, HOBt, and this compound in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the reaction mixture and stir for 15 minutes.

  • Add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

HATU is a highly efficient coupling reagent, often leading to faster reactions and higher yields, particularly for sterically hindered amino acids.

Materials:

  • N-Fmoc-protected amino acid (1.1 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-Fmoc-protected amino acid and HATU in anhydrous DMF.

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 15 minutes at room temperature.

  • Add the solution of the activated N-Fmoc-amino acid to the H-Pro-NHEt solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be further purified by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the coupling of H-Pro-NHEt with an N-protected amino acid.

G cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_process Workup & Purification N_Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) N_Protected_AA->Coupling_Reagent Activation H_Pro_NHEt_HCl This compound Base Base (e.g., DIPEA) H_Pro_NHEt_HCl->Base Neutralization Workup Aqueous Workup Coupling_Reagent->Workup Reaction Base->Coupling_Reagent Solvent Anhydrous Solvent (e.g., DCM, DMF) Purification Purification (Chromatography) Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: General workflow for the coupling of this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step R_COOH N-Protected Amino Acid (R-COOH) Active_Ester O-acylisourea (Active Intermediate) R_COOH->Active_Ester + EDC EDC EDC->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide + DCU Dicyclohexylurea (byproduct) Active_Ester->DCU Pro_NHEt H-Pro-NHEt Pro_NHEt->Dipeptide

Caption: Simplified mechanism using a carbodiimide coupling reagent.

Application of H-Pro-NHEt.HCl in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl) in the synthesis of potent Gonadotropin-Releasing Hormone (GnRH) agonists. GnRH agonists, such as Buserelin and Leuprolide, are critical therapeutic peptides for a range of indications, including prostate cancer, endometriosis, and central precocious puberty. The incorporation of this compound at the C-terminus of these synthetic peptides significantly enhances their biological activity and stability compared to the native GnRH. This guide outlines the synthetic strategies, experimental protocols, and relevant quantitative data, alongside visualizations of the GnRH agonist signaling pathway and a general experimental workflow.

Mechanism of Action of GnRH Agonists

GnRH agonists initially stimulate the GnRH receptors on pituitary gonadotroph cells, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration of these agonists leads to the desensitization of the GnRH receptors.[1] This downregulation of receptors results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a state of hypogonadotropic hypogonadism, which is the therapeutic goal in hormone-dependent conditions.

Synthetic Strategies Incorporating this compound

The synthesis of GnRH agonists like Buserelin and Leuprolide is a multi-step process that can be achieved through either solution-phase, solid-phase, or a hybrid of both synthetic methodologies. This compound serves as a crucial building block for the C-terminal modification of these peptides.

Solution-Phase Synthesis: In this classical approach, peptide fragments are synthesized individually in solution and then coupled together. This compound is typically coupled with a protected arginine residue to form the C-terminal dipeptide fragment. This fragment is then further elongated by coupling with other pre-synthesized peptide fragments.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled on a solid resin support. While this compound itself is not directly attached to the resin, a common strategy involves assembling the protected peptide chain on the resin, cleaving it, and then coupling the resulting protected peptide acid with this compound in the solution phase.

Hybrid Approach: This strategy combines the advantages of both solid-phase and solution-phase synthesis. Typically, a significant portion of the peptide is synthesized on a solid support, after which the protected fragment is cleaved and condensed with other fragments, including the one derived from this compound, in solution.

Application in Specific GnRH Agonist Synthesis

Buserelin Synthesis

Buserelin (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt) synthesis often employs a fragment condensation strategy. A common approach involves the synthesis of two key fragments: a pentapeptide (H-Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide containing the Pro-NHEt moiety.

Leuprolide Synthesis

Leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) synthesis can also be performed using fragment condensation in solution or a hybrid approach.[2][3] The C-terminal dipeptide fragment is synthesized by coupling this compound with a protected arginine derivative.[2][3]

Goserelin Synthesis - A Note on the C-Terminus

It is important to note that Goserelin (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2) has a different C-terminal modification, an azaglycine amide, and therefore does not directly utilize this compound in its final structure. The synthesis of Goserelin involves coupling proline to a solid support, followed by the introduction of the azaglycine moiety.

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in the synthesis of Buserelin and Leuprolide where this compound is utilized.

Table 1: Synthesis of H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt Tetrapeptide for Buserelin

ParameterValueReference
Starting Materials
H-D-Ser(tBu)-Leu-Arg(HCl)-OH (Tripeptide)180.5 mg (0.28 mmol)[4]
Pro-NHEt.HCl214.8 mg (1.2 mmol)[4]
HOBt162.12 mg (1.2 mmol)[4]
DIEA0.4 ml (2.4 mmol)[4]
HBTU455.04 mg (1.2 mmol)[4]
Solvent DMF (10 ml)[4]
Reaction Conditions Ice bath, then react for 4h[4]
Product Fmoc-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt
Deprotection 2.5 ml piperidine in 7.5 ml DMF, 30 min[4]
Final Product H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt141.0 mg
Cumulative Yield 81%[4]

Table 2: Liquid-Phase Condensation for Buserelin Synthesis

ParameterValueReference
Starting Materials
H-Pyr-His-Trp-Ser-Tyr-OH (Pentapeptide)189.1 mg (0.27 mmol)[4]
H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt (Tetrapeptide)141.0 mg (0.243 mmol)[4]
DIEA90 µl (0.54 mmol)[4]
HOBt162.12 mg (0.27 mmol)[4]
DIC0.042 ml (0.27 mmol)[4]
Solvent DMF (10 ml)[4]
Reaction Conditions Ice bath activation for 30 min, then react for 4h[4]
Work-up Precipitation in ice ether[4]

Table 3: Synthesis of H-Arg(Pbf)-Pro-NHEt for Leuprolide

ParameterValueReference
Starting Materials
Fmoc-Arg(Pbf)-OH1.0 eq[3]
H-Pro-NHEt1.0 eq[3]
6-Cl-HOBt1.2 eq[3]
DIEA3.0 eq[3]
HBTU1.0 eq[3]
Solvent DMF[3]
Reaction Conditions Cooled to 10°C, then overnight at room temperature[3]
Work-up Precipitation with water, wash with IPE[3]
Deprotection In situ Fmoc removal[3]
Final Product H-Arg(Pbf)-Pro-NHEtIsolated by precipitation with MTBE

Experimental Protocols

Protocol 1: Synthesis of Tetrapeptide Fragment for Buserelin (H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt)
  • Dissolve 180.5 mg (0.28 mmol) of the tripeptide H-D-Ser(tBu)-Leu-Arg(HCl)-OH in 10 ml of DMF in a 100 ml round-bottomed flask.[4]

  • Add 214.8 mg (1.2 mmol) of Pro-NHEt.HCl and 162.12 mg (1.2 mmol) of HOBt to the solution.[4]

  • Cool the mixture in an ice bath for 10 minutes.[4]

  • Add 0.4 ml (2.4 mmol) of DIEA, followed by 455.04 mg (1.2 mmol) of HBTU.[4]

  • Purge the flask with nitrogen and allow the reaction to proceed for 4 hours with stirring.[4]

  • Slowly add the reaction mixture to 50 ml of cold water to precipitate the product.[4]

  • Centrifuge the suspension at 4000 rpm for 10 minutes at 5°C.[4]

  • Wash the precipitate three times with pure water and dry to obtain Fmoc-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt.[4]

  • For Fmoc deprotection, dissolve the dried product in 7.5 ml of DMF in a 100 ml round-bottomed flask and cool in an ice bath for 10 minutes.[4]

  • Add 2.5 ml of piperidine and react for 30 minutes.[4]

  • Dropwise add the reaction solution to 50 ml of ice-cold diethyl ether to precipitate the deprotected tetrapeptide.[4]

  • Centrifuge at 4000 rpm for 10 minutes at 5°C and wash the precipitate three times with ice-cold diethyl ether to yield 141.0 mg of H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt.[4]

Protocol 2: Liquid-Phase Condensation of Fragments for Buserelin Synthesis
  • In a 100 ml round-bottomed flask, dissolve 189.1 mg (0.27 mmol) of the pentapeptide H-Pyr-His-Trp-Ser-Tyr-OH in 10 ml of DMF.[4]

  • Add 90 µl (0.54 mmol) of DIEA, 162.12 mg (0.27 mmol) of HOBt, and 0.042 ml (0.27 mmol) of DIC.[4]

  • Activate the mixture in an ice bath for 30 minutes.[4]

  • Add a solution of 141.0 mg (0.243 mmol) of the tetrapeptide H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt in DMF.[4]

  • Stir the reaction mixture for 4 hours.[4]

  • Dropwise add the reaction solution to 50 ml of ice-cold diethyl ether to precipitate the crude Buserelin peptide.[4]

  • Further purification is required through desalination and salt conversion to obtain the pure Buserelin peptide.[4]

Protocol 3: Synthesis of the C-Terminal Dipeptide of Leuprolide (H-Arg(Pbf)-Pro-NHEt)
  • To a stirred solution of Fmoc-Arg(Pbf)-OH (1.0 eq) and 6-Cl-HOBt (1.2 eq) in DMF, add DIEA (3.0 eq) and cool the mixture to 10°C.[3]

  • Add HBTU (1.0 eq) to the reaction mixture and stir for 15 minutes.[3]

  • Add H-Pro-NHEt (1.0 eq), previously neutralized from its HCl salt with DIEA, and stir the reaction mixture overnight at room temperature.[3]

  • Cool the reaction mixture and add water to precipitate the solid.[3]

  • Filter the precipitate, wash with water, and dry under vacuum.[3]

  • Wash the material with isopropyl ether (IPE) and dry.[3]

  • The Fmoc group is removed in situ, and the resulting amine product, H-Arg(Pbf)-Pro-NHEt, is isolated by precipitation with methyl tert-butyl ether (MTBE).[3]

Visualizations

GnRH Agonist Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH Agonist GnRH Agonist GnRHR GnRH Receptor GnRH Agonist->GnRHR Binds Gq_protein Gq Protein GnRHR->Gq_protein Activates Desensitization Receptor Desensitization & Downregulation GnRHR->Desensitization Prolonged stimulation leads to PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_Release Gonadotropin Release (LH & FSH) Ca2->Gonadotropin_Release Stimulates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Gonadotropin_Release

Caption: GnRH agonist signaling pathway in pituitary gonadotroph cells.

Experimental Workflow for GnRH Agonist Synthesis

GnRH_Agonist_Synthesis_Workflow cluster_fragments Peptide Fragment Synthesis cluster_c_terminal_synthesis C-terminal Fragment Elaboration cluster_assembly_purification Final Assembly and Purification N_terminal N-terminal Fragment (e.g., Pyr-His-Trp-Ser-Tyr) Condensation Fragment Condensation N_terminal->Condensation C_terminal C-terminal Fragment C_terminal->Condensation Pro_NHEt This compound Dipeptide Protected Arg-Pro-NHEt Pro_NHEt->Dipeptide Protected_Arg Protected Arginine Protected_Arg->Dipeptide Elongation Further Elongation (e.g., addition of Leu, D-Leu/D-Ser) Dipeptide->Elongation Elongation->C_terminal Deprotection Global Deprotection Condensation->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Pure GnRH Agonist (Buserelin/Leuprolide) Purification->Final_Product

Caption: General workflow for GnRH agonist synthesis using this compound.

References

Application Notes and Protocols for Inducing β-Turn Formation in Peptides using H-Pro-NHEt.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and protein chemistry, the precise control of secondary structure is paramount for dictating biological activity, stability, and bioavailability. The β-turn is a critical secondary structural motif, enabling a peptide chain to reverse its direction. This feature is integral to the structure of globular proteins, bioactive peptides, and serves as a key recognition element in many biological processes. The induction and stabilization of β-turns are therefore a significant focus in peptidomimetic design and drug discovery.

This document provides detailed application notes and protocols on the use of L-Proline N-ethylamide hydrochloride (H-Pro-NHEt.HCl) as a strategic tool to induce and stabilize β-turn conformations in synthetic peptides. The incorporation of a C-terminal proline residue with an N-ethylamide cap is a recognized strategy to constrain the peptide backbone, favoring a turn structure. This modification enhances resistance to carboxypeptidases and can improve receptor binding affinity by pre-organizing the peptide into a bioactive conformation.[1][2]

Principle of β-Turn Induction with this compound

The propensity of proline to adopt specific dihedral angles (φ ≈ -60°) restricts the conformational freedom of the peptide backbone. When positioned at the C-terminus, this inherent rigidity is further amplified by the N-ethylamide group. The ethylamide moiety can participate in intramolecular hydrogen bonding, which is a defining characteristic of a β-turn, and its hydrophobic nature can influence the overall peptide conformation in different solvent environments. The combination of the proline ring's steric constraints and the C-terminal modification effectively nucleates the formation of a β-turn.

A logical workflow for investigating the influence of this compound on peptide conformation is outlined below.

G cluster_0 Peptide Design & Synthesis cluster_1 Purification & Characterization cluster_2 Conformational Analysis A Design Peptide Sequence (e.g., Ac-X-Y-Pro-NHEt) B Solid-Phase Peptide Synthesis (Fmoc Chemistry) A->B C Incorporate this compound at C-terminus B->C D Cleavage from Resin & Deprotection C->D E Purification by RP-HPLC D->E F Characterization by Mass Spectrometry E->F G Circular Dichroism (CD) Spectroscopy F->G H Nuclear Magnetic Resonance (NMR) Spectroscopy F->H I Data Analysis to Confirm β-Turn G->I H->I

Caption: Workflow for peptide synthesis and conformational analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-terminal Pro-NHEt

This protocol describes the manual synthesis of a model tetrapeptide, Ac-Ala-Val-Pro-NHEt, using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Pro-NHEt pre-loaded resin or a suitable resin for C-terminal amides (e.g., Rink Amide resin) to which Fmoc-Pro-OH is first coupled, followed by reaction with ethylamine. A more direct approach is to start with a resin and couple Fmoc-Pro-OH, cleave it, and then couple it to ethylamine in solution, followed by attachment to a resin. For simplicity, we will assume the use of a pre-functionalized support or a standard amide resin.

  • Fmoc-Val-OH, Fmoc-Ala-OH

  • This compound (can be used in solution phase coupling and subsequent attachment to a resin, but for SPPS, typically the protected amino acid is used)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Acetic anhydride for N-terminal acetylation

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: If not using a pre-loaded resin, start with Rink Amide resin. Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Proline):

    • Deprotect the Rink Amide resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Ethylamide Formation: This step is a modification to standard SPPS. After coupling Fmoc-Pro-OH, cleave the protected amino acid from a 2-chlorotrityl chloride resin to obtain Fmoc-Pro-OH in solution. Then, activate the carboxyl group and react with ethylamine. The resulting Fmoc-Pro-NHEt can then be used in subsequent steps. A more standard SPPS approach is to use a resin that generates a C-terminal amide upon cleavage and then modify the peptide in solution, or to use specialized linkers. For this protocol, we assume a method that results in the desired C-terminal ethylamide.

  • Chain Elongation (Coupling of Valine and Alanine):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the proline residue. Wash thoroughly with DMF.

    • Coupling of Fmoc-Val-OH: Pre-activate Fmoc-Val-OH as in step 2 and couple to the resin for 2 hours. Wash with DMF.

    • Fmoc Deprotection: Repeat the deprotection step.

    • Coupling of Fmoc-Ala-OH: Pre-activate Fmoc-Ala-OH and couple to the resin for 2 hours. Wash with DMF.

  • N-terminal Acetylation:

    • Deprotect the N-terminal Fmoc group of Alanine.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified peptide with C-terminal Pro-NHEt

  • Control peptide (e.g., with a C-terminal carboxylate or a different amino acid instead of Pro)

  • Spectroscopy-grade solvents (e.g., phosphate buffer, trifluoroethanol (TFE), methanol)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the peptides in the desired solvent. A typical concentration range is 50-200 µM.

    • For comparison, prepare solutions of the control peptide at the same concentration. TFE is a solvent known to promote secondary structure formation and can be used to assess the intrinsic propensity of the peptide to form a turn.

  • CD Measurement:

    • Record CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the shape of the CD spectrum. A classic type I β-turn often shows a weak positive band around 220 nm and a strong negative band around 200 nm. A type II β-turn is characterized by a positive band around 230 nm and another positive band around 202 nm.[1] However, the exact positions and intensities of the bands can be influenced by the specific amino acid sequence and the solvent.

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, including evidence for the hydrogen bonds and specific proton-proton distances that define a β-turn.

Materials:

  • Purified peptide with C-terminal Pro-NHEt

  • NMR-grade deuterated solvents (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • NMR Experiments:

    • 1D ¹H NMR: To observe the chemical shifts of the amide protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. A key indicator of a β-turn is the presence of a NOE between the amide proton of residue i+3 and the α-proton of residue i+1, and/or between the amide protons of residues i+2 and i+3. For a tetrapeptide like Ac-Ala(i)-Val(i+1)-Pro(i+2)-NHEt(i+3), a key NOE would be between the NH of the ethyl group and protons on the Val residue.

    • Temperature Coefficient Measurement: Measure the chemical shift of the amide protons as a function of temperature (e.g., from 280 K to 320 K in 5 K increments). Amide protons involved in intramolecular hydrogen bonds (as in a β-turn) will show a smaller change in chemical shift with temperature (a less negative temperature coefficient, e.g., > -4.5 ppb/K) compared to solvent-exposed amide protons.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Identify key NOE cross-peaks that are characteristic of a β-turn.

    • Calculate the temperature coefficients for all amide protons.

    • Combine the NOE and temperature coefficient data to build a model of the peptide's solution conformation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the conformational analysis.

Table 1: Summary of CD Spectroscopy Data

Peptide SequenceSolventWavelength (nm) of Maxima/MinimaMean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Ac-Ala-Val-Pro-NHEtPhosphate Buffer~220 (positive), ~200 (negative)ValuePredominantly β-turn
Ac-Ala-Val-Pro-OHPhosphate Buffer~198 (strong negative)ValueRandom Coil
Ac-Ala-Val-Pro-NHEt30% TFE in BufferWavelengthsValuesEnhanced β-turn content

Table 2: Summary of NMR Spectroscopy Data for Ac-Ala-Val-Pro-NHEt in DMSO-d₆

ResidueAmide Proton (δ, ppm)Temperature Coefficient (Δδ/ΔT, ppb/K)Key NOE Contacts
AlaValueValue (> -4.5)NH(Val) - Hα(Ala)
ValValueValueNH(Pro-NH Et) - Hα(Val)
Pro-NH EtValueValue (< -4.5)NH(Pro-NH Et) - Pro Hδ

Visualization of the β-Turn Induction Logic

The following diagram illustrates the logical relationship between the structural features of H-Pro-NHEt and the resulting β-turn conformation.

G cluster_0 Structural Features of C-terminal Pro-NHEt cluster_1 Conformational Consequences cluster_2 Resulting Secondary Structure A Proline Ring (Restricted φ angle) C Reduced Backbone Flexibility A->C B N-Ethylamide Cap (H-bond acceptor/donor potential, neutral charge) B->C D Stabilization of Turn Nucleation C->D E β-Turn Formation D->E

Caption: Induction of β-turn by C-terminal Pro-NHEt.

Conclusion

The use of this compound to install a C-terminal proline ethylamide is a valuable strategy in peptidomimetic design for inducing and stabilizing β-turn conformations. This modification not only enhances proteolytic stability but also pre-organizes the peptide into a potentially more bioactive structure. The protocols outlined in this document provide a comprehensive framework for the synthesis of such peptides and their rigorous conformational analysis using CD and NMR spectroscopy. The systematic application of these methods will enable researchers to rationally design and validate the structure of novel peptide-based therapeutics.

References

H-Pro-NHEt.HCl: A Key Building Block in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-NHEt.HCl, or L-Proline N-ethylamide hydrochloride, is a specialized amino acid derivative that plays a critical role in the design and synthesis of potent and stable peptide-based therapeutics. Its unique structural features, particularly the N-ethylamide at the C-terminus, confer enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles to the resulting peptides. This document provides detailed application notes and experimental protocols for the use of this compound in the development of peptide therapeutics, with a primary focus on Gonadotropin-Releasing Hormone (GnRH) agonists and a brief exploration of its potential in the design of novel enzyme inhibitors.

Application 1: Design of Potent GnRH Agonists

The most prominent application of this compound is in the synthesis of highly active GnRH agonists, such as leuprolide and buserelin.[1][2] These synthetic peptides are crucial for treating hormone-dependent diseases like prostate cancer, endometriosis, and central precocious puberty.[1] The incorporation of the N-ethylamide group via this compound at the C-terminus is a key modification that significantly enhances the potency and duration of action of these analogs compared to the native GnRH.[1]

Signaling Pathway of GnRH Agonists

GnRH agonists exert their therapeutic effect by interacting with the hypothalamic-pituitary-gonadal (HPG) axis. Initially, they stimulate the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration leads to receptor desensitization and downregulation, ultimately suppressing the production of sex hormones like testosterone and estrogen.[1][2] This mechanism of action is depicted in the signaling pathway diagram below.

GnRH_Signaling_Pathway GnRH Agonist Signaling Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotroph Cells) Hypothalamus->Pituitary GnRH (pulsatile) GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds Desensitization Receptor Desensitization & Downregulation (Chronic Administration) GnRH_Agonist->Desensitization Leads to Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release LH_FSH_synthesis LH & FSH Synthesis & Secretion (Initial Surge) Ca2_release->LH_FSH_synthesis Stimulates PKC->LH_FSH_synthesis Stimulates Sex_Hormones Sex Hormone Production (Testosterone/Estrogen) Gonads->Sex_Hormones Hormone_Suppression Suppression of Sex Hormone Production Gonads->Hormone_Suppression Suppression Suppression of LH & FSH Secretion Desensitization->Suppression Suppression->Gonads Reduced LH & FSH Therapeutic_Effect Therapeutic Effect Hormone_Suppression->Therapeutic_Effect

Caption: GnRH agonist signaling pathway.

Quantitative Data: Clinical Efficacy of Leuprolide

The following table summarizes key clinical data for Leuprolide, a GnRH agonist synthesized using this compound, in the treatment of prostate cancer.

ParameterValueReference
Prostate Cancer (Non-metastatic, Hormone-Sensitive)
Reduction in Risk of Death (vs. Leuprolide alone)40.3%[3][4]
8-Year Overall Survival (with XTANDI)78.9%[3]
8-Year Overall Survival (Leuprolide alone)69.5%[3]
Prostate Cancer (Treatment-Naïve)
Median Overall Survival47.6 months[3]
4-Year Overall Survival Rate49%[3]
Objective Response Rate (ORR)75%[3]
Prostate Cancer (Previously Treated)
Median Overall Survival22.7 months[3]
4-Year Overall Survival Rate31%[3]
Objective Response Rate (ORR)46%[3]
Experimental Protocols

This protocol outlines the general steps for the manual synthesis of Leuprolide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow for Leuprolide Resin_Prep 1. Resin Preparation (e.g., 2-chlorotrityl chloride resin) First_AA_Coupling 2. Coupling of Fmoc-Pro-OH Resin_Prep->First_AA_Coupling Deprotection1 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) First_AA_Coupling->Deprotection1 Washing1 4. Washing (DMF, DCM, etc.) Deprotection1->Washing1 Next_AA_Coupling 5. Coupling of Next Fmoc-Amino Acid (e.g., Fmoc-Arg(Pbf)-OH) with Coupling Agents (HBTU/DIEA) Washing1->Next_AA_Coupling Repeat_Cycle 6. Repeat Steps 3-5 for each Amino Acid in the Sequence Next_AA_Coupling->Repeat_Cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation & Washing (e.g., Cold Diethyl Ether) Cleavage->Precipitation Amidation 12. Amidation with Ethylamine (Solution Phase after Cleavage) Cleavage->Amidation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (MS, NMR) Purification->Characterization Amidation->Purification

Caption: SPPS workflow for Leuprolide synthesis.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Arg(Pbf)-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Precipitation solvent: Cold diethyl ether

  • Purification solvents: Acetonitrile, water, TFA

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Couple the first amino acid, Fmoc-Pro-OH, to the resin in the presence of DIEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the proline.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the leuprolide sequence.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized leuprolide using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This protocol describes a convergent solution-phase synthesis of a dipeptide fragment of leuprolide, Boc-Arg(Mtr)-Pro-NHEt.

Materials:

  • This compound

  • Boc-Arg(Mtr)-OH (Mtr: 4-methoxy-2,3,6-trimethylbenzenesulfonyl)

  • Coupling reagent: HBTU

  • Base: Triethylamine (TEA)

  • Solvent: Dimethylacetamide (DMAC)

Procedure:

  • Neutralization: Neutralize this compound with TEA in DMAC.

  • Coupling: In a separate vessel, dissolve Boc-Arg(Mtr)-OH and HBTU in DMAC.

  • Reaction: Add the activated Boc-Arg(Mtr)-OH solution to the neutralized H-Pro-NHEt solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The desired dipeptide fragment can then be isolated by precipitation or extraction.

  • Purification: Further purify the fragment by column chromatography if necessary.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a low concentration of Solvent B in Solvent A.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Gradient Elution: Inject the sample and start a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Application 2: Design of Novel Enzyme Inhibitors

The rigid pyrrolidine scaffold of this compound makes it a valuable pharmacophore in the design of enzyme inhibitors. Derivatives of pyrrolidine-carboxamide have been explored for their inhibitory activity against various enzymes, including proteases and glycosidases.

Quantitative Data: Pyrrolidine Carboxamides as InhA Inhibitors

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of pyrrolidine carboxamide derivatives against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.

CompoundSubstitution on Phenyl RingIC50 (µM)
s1Unsubstituted10.66
d63,5-dichloro10.05
s153-isopropyl5.55
p20Polyaromatic< 1
p21Polyaromatic< 1
p24Polyaromatic< 1

Data adapted from a study on pyrrolidine carboxamides as InhA inhibitors.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of pyrrolidine-based compounds against α-glucosidase.

Enzyme_Inhibition_Assay_Workflow α-Glucosidase Inhibition Assay Workflow Prepare_Solutions 1. Prepare Solutions (Enzyme, Substrate, Inhibitor, Buffer) Incubate_Enzyme_Inhibitor 2. Pre-incubation (α-glucosidase + Inhibitor) Prepare_Solutions->Incubate_Enzyme_Inhibitor Add_Substrate 3. Initiate Reaction (Add p-NPG Substrate) Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction 4. Reaction Incubation (e.g., 37°C for 30 min) Add_Substrate->Incubate_Reaction Stop_Reaction 5. Stop Reaction (Add Na₂CO₃) Incubate_Reaction->Stop_Reaction Measure_Absorbance 6. Measure Absorbance (at 405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition 7. Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for α-glucosidase inhibition assay.

Materials:

  • α-glucosidase enzyme solution (1 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate solution

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (pyrrolidine derivatives) at various concentrations

  • Sodium carbonate (Na₂CO₃) solution (0.1 N)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, add the α-glucosidase enzyme solution to each well containing different concentrations of the test compound. Incubate at 37°C for 20 minutes.

  • Reaction Initiation: Add the p-NPG substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding Na₂CO₃ solution to each well.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a valuable and versatile building block in the design of peptide-based therapeutics. Its primary application in the synthesis of potent GnRH agonists has led to the development of important drugs for the treatment of hormone-dependent diseases. Furthermore, the inherent structural properties of its pyrrolidine-carboxamide core suggest broader potential in the discovery of novel enzyme inhibitors. The detailed protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of peptide therapeutics.

References

Application Notes & Protocols: Synthesis of Cyclic Peptides Incorporating a Proline Ethylamide Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The conformational rigidity imposed by cyclization can lock the peptide into a bioactive conformation, leading to improved pharmacological properties. Proline and its derivatives are frequently incorporated into peptide sequences to induce specific turns in the peptide backbone, which can facilitate the cyclization process.

This document provides a detailed methodology for the synthesis of cyclic peptides featuring a proline ethylamide residue. While L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl) is not a direct catalyst for cyclization, it serves as a crucial building block. When incorporated at the C-terminus of a linear peptide, the ethylamide provides a nucleophilic site for subsequent head-to-tail cyclization. The inherent conformational preference of the proline residue can pre-organize the linear precursor, thereby favoring an efficient cyclization reaction.

Data Summary

The efficiency of cyclic peptide synthesis can be influenced by several factors including the sequence of the linear precursor, the coupling reagents used, and the reaction conditions. Below is a summary of representative data for the synthesis of a model cyclic peptide, cyclo-(Ala-Phe-Gly-Leu-Pro-NHEt).

ParameterValue
Linear Peptide Purity (crude)>95%
Cyclization Reaction Time4 - 8 hours
Crude Cyclic Peptide Purity70 - 85%
Final Purity after Purification>98%
Overall Yield25 - 40%
Major ImpuritiesDimer, unreacted linear peptide

Experimental Protocols

I. Synthesis of the Linear Peptide Precursor (Fmoc-Ala-Phe-Gly-Leu-Pro-NHEt)

This protocol describes the solid-phase peptide synthesis (SPPS) of the linear peptide precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Proline):

    • Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid (Leu, Gly, Phe, Ala) in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the resin with DCM (5x).

    • Add the TFA cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Head-to-Tail Cyclization of the Linear Peptide

Materials:

  • Purified linear peptide precursor

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolution: Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1 mM. A dilute concentration is crucial to minimize intermolecular side reactions (dimerization).

  • Activation and Cyclization:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add DIPEA (4 eq.) to the solution and stir for 5 minutes.

    • Add BOP (1.5 eq.) to the solution and stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-7 hours.

    • Monitor the reaction progress by RP-HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining activating agent by adding a small amount of water.

    • Remove the DMF under reduced pressure.

    • Purify the crude cyclic peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide product.

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) start->spps cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage linear_peptide Crude Linear Peptide cleavage->linear_peptide hplc1 RP-HPLC Purification linear_peptide->hplc1 pure_linear Pure Linear Peptide Precursor hplc1->pure_linear cyclization Head-to-Tail Cyclization (BOP/DIPEA in DMF) pure_linear->cyclization crude_cyclic Crude Cyclic Peptide cyclization->crude_cyclic hplc2 RP-HPLC Purification crude_cyclic->hplc2 final_product Final Product: Pure Cyclic Peptide hplc2->final_product

Caption: Workflow for the synthesis of a cyclic peptide.

logical_relationship proline Proline Residue in Linear Peptide turn Induces β-turn like conformation proline->turn proximity N- and C-termini in close proximity turn->proximity cyclization_efficiency Increased Cyclization Efficiency proximity->cyclization_efficiency dimerization Reduced Dimerization proximity->dimerization

Caption: Role of proline in facilitating peptide cyclization.

H-Pro-NHEt.HCl as a Versatile Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-NHEt.HCl, the hydrochloride salt of L-Proline-N-ethylamide, is a valuable proline-based scaffold extensively utilized in medicinal chemistry. Its rigid pyrrolidine ring constrains the peptide backbone, making it an excellent starting point for the design of peptidomimetics with improved stability, potency, and receptor selectivity. A primary application of this scaffold is in the development of potent Gonadotropin-Releasing Hormone (GnRH) agonists, such as leuprolide and buserelin.[1] This document provides detailed application notes on the significance of the this compound scaffold in GnRH agonists, quantitative biological data, and comprehensive protocols for synthesis and biological evaluation.

Application Notes: The Role of the Pro-NHEt Moiety in GnRH Agonists

The native Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that plays a pivotal role in regulating the reproductive axis. A key modification in the development of highly active GnRH superagonists involves the replacement of the C-terminal Gly-NH₂ of the native peptide with an N-ethylamide group on a proline residue, a moiety directly provided by the this compound scaffold.[1]

This substitution confers several advantages:

  • Increased Potency and Stability: The Pro-NHEt C-terminus enhances the binding affinity of the analogues to the GnRH receptor and increases their resistance to degradation by peptidases, leading to a longer duration of action compared to the native hormone.

  • Favorable Receptor Interaction: Studies have shown that the N-ethylamide group is a critical determinant of potency. For instance, mutation of the asparagine residue at position 102 (Asn102) in the human GnRH receptor to alanine results in a significant loss of potency for GnRH analogues with a C-terminal glycinamide. In contrast, analogues featuring a C-terminal ethylamide are much less affected by this mutation, suggesting a more robust interaction with the receptor binding pocket.[2][3] This highlights the specific and advantageous role of the ethylamide modification in ensuring high-affinity binding.

The incorporation of the this compound scaffold has been a cornerstone in the design of clinically successful drugs for conditions such as prostate cancer, endometriosis, and in in-vitro fertilization (IVF) protocols.[4][5]

Quantitative Data: Bioactivity of GnRH Analogues

The following table summarizes the in vitro potency (EC₅₀) of various GnRH analogues, highlighting the impact of the C-terminal modification on receptor activation. The data is derived from studies measuring inositol phosphate production in cells expressing the wild-type (WT) human GnRH receptor.

Peptide AnalogueC-TerminusSequenceEC₅₀ (nM) for WT-GnRHR
GnRHGlycinamidepGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂0.12 ± 0.01
[Pro⁹-NEt]-GnRHEthylamidepGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt0.08 ± 0.01
[D-Ala⁶]-GnRHGlycinamidepGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂0.04 ± 0.01
[D-Ala⁶,Pro⁹-NEt]-GnRHEthylamidepGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt0.03 ± 0.003
[D-Trp⁶]-GnRHGlycinamidepGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂0.03 ± 0.003
[D-Trp⁶,Pro⁹-NEt]-GnRHEthylamidepGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt0.02 ± 0.002

Data is presented as mean ± S.E. and is based on inositol phosphate production assays.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Leuprolide

This protocol describes the Fmoc-based solid-phase synthesis of Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), a GnRH agonist that utilizes the Pro-NHEt C-terminus.

Workflow for Solid-Phase Synthesis of Leuprolide

G cluster_prep Resin Preparation cluster_synthesis Peptide Chain Elongation (C to N terminus) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis prep1 Swell 4-((1-N-Alkylamino)ethyl) phenoxy-butyramide resin in DMF prep2 Couple Fmoc-Pro-OH to the resin deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) prep2->deprotection coupling Couple next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, etc.) using coupling agents (e.g., HBTU/DIPEA) deprotection->coupling wash Wash resin (DMF, DCM) coupling->wash repeat Repeat deprotection, coupling, and washing steps for each amino acid in the sequence wash->repeat repeat->deprotection Next cycle cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA/water/TIS cocktail) repeat->cleavage Final cycle precipitation Precipitate crude peptide in cold diethyl ether cleavage->precipitation purify Purify crude peptide by reverse-phase HPLC precipitation->purify analysis Analyze purified peptide (LC-MS, amino acid analysis) purify->analysis lyophilize Lyophilize to obtain pure Leuprolide acetate analysis->lyophilize

Workflow for the solid-phase synthesis of Leuprolide.

Materials and Reagents:

  • 4-((1-N-Alkylamino)ethyl) phenoxy-butyramide resin

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and Pyroglutamic acid (pGlu).

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

  • Solid-phase peptide synthesis vessel and shaker.

  • HPLC system for purification.

  • Lyophilizer.

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the 4-((1-N-Alkylamino)ethyl) phenoxy-butyramide resin in DMF in the synthesis vessel.

    • Couple the first amino acid, Fmoc-Pro-OH, to the resin using a suitable coupling agent like HBTU and a base such as DIPEA in DMF. Allow the reaction to proceed for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20-30 minutes.

    • Washing: Wash the resin extensively with DMF to remove piperidine.

    • Coupling: Couple the next Fmoc-protected amino acid in the sequence (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF and adding it to the resin. Agitate for 1.5-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the leuprolide sequence, in the C-terminal to N-terminal direction.

  • Cleavage and Deprotection:

    • After the final amino acid (pGlu) is coupled, wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification:

    • Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.

    • Collect the fractions containing the pure peptide and confirm the identity and purity by LC-MS.

  • Lyophilization:

    • Freeze the purified peptide fractions and lyophilize to obtain the final product as a fluffy white powder.

Protocol 2: In Vitro Luteinizing Hormone (LH) Release Assay

This protocol describes a method to evaluate the biological activity of GnRH agonists by measuring their ability to stimulate LH release from primary rat pituitary cells.

Workflow for In Vitro LH Release Assay

G cluster_prep Cell Preparation cluster_stimulation GnRH Agonist Stimulation cluster_analysis LH Quantification prep1 Isolate anterior pituitaries from rats prep2 Dissociate tissue into single cells (e.g., trypsin/neuraminidase treatment) prep3 Plate cells in culture wells and allow to adhere overnight stim1 Wash cells with assay medium prep3->stim1 stim2 Add varying concentrations of GnRH agonist (e.g., Leuprolide) to the cells stim1->stim2 stim3 Incubate for a defined period (e.g., 3-4 hours) at 37°C stim2->stim3 analysis1 Collect cell culture supernatant stim3->analysis1 analysis2 Quantify LH concentration in the supernatant using an ELISA kit analysis1->analysis2 analysis3 Plot dose-response curve and calculate EC₅₀ value analysis2->analysis3

Workflow for measuring GnRH agonist-stimulated LH release.

Materials and Reagents:

  • Primary rat pituitary cells or a suitable gonadotrope cell line (e.g., αT3-1).

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • Assay medium (e.g., serum-free DMEM).

  • GnRH agonist compounds to be tested.

  • Rat Luteinizing Hormone (LH) ELISA kit.

  • Multi-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Culture and Plating:

    • Culture primary rat pituitary cells or a gonadotrope cell line according to standard protocols.

    • Seed the cells into multi-well plates at a predetermined density and allow them to attach and recover overnight in a CO₂ incubator.

  • Agonist Stimulation:

    • Prepare serial dilutions of the GnRH agonist compounds in assay medium. Include a vehicle control (assay medium only).

    • Gently aspirate the culture medium from the cells and wash once with assay medium.

    • Add the different concentrations of the test compounds to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 4 hours) to allow for LH secretion.[6]

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

    • Centrifuge the supernatants at 1000 x g for 20 minutes at 4°C to pellet any detached cells or debris.[2]

  • LH Quantification by ELISA:

    • Perform the LH ELISA on the collected supernatants according to the manufacturer's protocol. A summary of a typical sandwich ELISA protocol is provided below.[2][7]

      • Add standards and samples to the wells of the antibody-pre-coated microplate and incubate.

      • Wash the wells, then add a biotinylated detection antibody and incubate.

      • Wash the wells, then add an Avidin-HRP conjugate and incubate.

      • Wash the wells, then add a substrate solution and incubate in the dark to allow color development.

      • Add a stop solution to terminate the reaction.

      • Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of LH in each sample by comparing its optical density to the standard curve.

    • Plot the LH concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Signaling Pathway

GnRH Receptor Signaling Pathway

Upon binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on pituitary gonadotropes, a signaling cascade is initiated, leading to the synthesis and secretion of gonadotropins (LH and FSH).

G GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates LH_secretion LH & FSH Secretion Ca_release->LH_secretion Triggers MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Gene_expression Gene Expression (LHβ, FSHβ subunits) MAPK_cascade->Gene_expression Leads to Gene_expression->LH_secretion Supports

GnRH receptor signaling cascade leading to LH/FSH secretion.

References

Application Notes and Protocols for Organocatalysis using Proline Ethylamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of proline ethylamide derivatives as organocatalysts in key asymmetric C-C bond-forming reactions. While simple N-alkyl prolinamides like N-ethylprolinamide have been explored, it is noteworthy that higher enantioselectivities are often achieved with more sterically demanding or functionalized prolinamide derivatives. The following sections detail the applications in aldol, Mannich, and Michael reactions, complete with generalized protocols and data summaries to guide your research and development efforts.

Application Note: Asymmetric Aldol Reaction

Proline ethylamide and its derivatives are effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. These catalysts operate via an enamine-based mechanism, similar to proline itself. The amide group can participate in hydrogen bonding with the electrophile, thereby playing a crucial role in the stereochemical outcome of the reaction. While simple prolinamides derived from aliphatic amines show catalytic activity, derivatives incorporating additional stereoelements or hydrogen bond donors, such as those derived from amino alcohols, have demonstrated higher enantioselectivities. For instance, prolinamides prepared from L-proline and simple aliphatic amines have been found to be active catalysts in the direct aldol reaction of 4-nitrobenzaldehyde with acetone, although with moderate enantioselectivities[1]. More complex prolinamides, however, can achieve high enantioselectivities for both aromatic and aliphatic aldehydes[1].

Table 1: Performance of Prolinamide Derivatives in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
L-Prolinamide4-NitrobenzaldehydeAcetoneNeatRT24--up to 46[1]
Catalyst 3h¹BenzaldehydeAcetoneNeat-252485-93[1]
Catalyst 3h¹IsobutyraldehydeAcetoneNeat-252492->99[1]
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide²4-NitrobenzaldehydeCyclohexanoneTolueneRT129898:299
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide²2-NaphthaldehydeCyclohexanoneTolueneRT249598:299

¹Catalyst 3h is a more complex prolinamide derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[1] ²Data from a highly effective proline surrogate, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, illustrating the potential of prolinamide-type catalysts.

Experimental Protocol: General Procedure for a Proline Ethylamide Catalyzed Asymmetric Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (S)-N-ethylpyrrolidine-2-carboxamide (or other prolinamide derivative)

  • Aldehyde

  • Ketone (used as both reactant and solvent, or in a suitable solvent like DMSO, DMF, or neat)

  • Anhydrous solvent (if required)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the ketone (5.0 mL, or in a chosen solvent), add the (S)-N-ethylpyrrolidine-2-carboxamide catalyst (0.1-0.3 mmol, 10-30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.

Application Note: Asymmetric Mannich Reaction

Proline ethylamide derivatives are also utilized in the asymmetric Mannich reaction, a three-component reaction involving an aldehyde, an amine, and a ketone. This reaction is fundamental for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. Similar to the aldol reaction, the catalyst forms a nucleophilic enamine with the ketone, which then attacks the imine generated in situ from the aldehyde and amine. The stereoselectivity is influenced by the chiral environment provided by the prolinamide catalyst. While proline itself can catalyze this reaction effectively, prolinamide derivatives offer advantages in terms of solubility and the potential for fine-tuning the catalyst structure for improved performance[2].

Table 2: Performance of Prolinamide Derivatives in the Asymmetric Mannich Reaction

CatalystAldehydeAmineKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-Prolinep-Nitrobenzaldehydep-AnisidineAcetoneDMSORT250-94
Proline-derived tetrazole¹p-Nitrobenzaldehydep-AnisidineAcetoneDMSORT1298-96
Proline-derived acylsulfonamide¹p-Nitrobenzaldehydep-AnisidineAcetoneDMSORT1292-95

¹Data from advanced proline derivatives illustrating improvements over proline.

Experimental Protocol: General Procedure for a Proline Ethylamide Catalyzed Asymmetric Mannich Reaction

Materials:

  • (S)-N-ethylpyrrolidine-2-carboxamide (or other prolinamide derivative)

  • Aldehyde

  • Amine (e.g., p-anisidine)

  • Ketone

  • Anhydrous solvent (e.g., DMSO, DMF, or chloroform)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel, hexane, and ethyl acetate for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (5.0 mL), add the ketone (2.0 mmol).

  • Add the (S)-N-ethylpyrrolidine-2-carboxamide catalyst (0.1-0.3 mmol, 10-30 mol%) to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-amino carbonyl compound.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Application Note: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the formation of C-C bonds, and proline ethylamide derivatives can serve as effective organocatalysts for this transformation. These catalysts facilitate the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated electrophiles like nitroalkenes. The catalytic cycle involves the formation of a chiral enamine from the catalyst and the carbonyl compound, which then attacks the Michael acceptor. The stereochemical outcome is dictated by the catalyst's structure. Prolinamides with bulky substituents have been shown to be effective in Michael additions of aldehydes to nitrostyrene[3].

Table 3: Performance of Prolinamide Derivatives in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
(S)-N-tritylpyrrolidine-2-carboxamide¹Propanaltrans-β-NitrostyreneToluene-20728570:3090[3]
Proline-derived tetrazole²Cyclohexanonetrans-β-NitrostyreneChloroformRT249895:599
Proline-derived acylsulfonamide²Cyclohexanonetrans-β-NitrostyreneChloroformRT249995:599

¹A prolinamide with a bulky achiral substituent.[3] ²Data from advanced proline derivatives showcasing high efficiency.

Experimental Protocol: General Procedure for a Proline Ethylamide Catalyzed Asymmetric Michael Addition

Materials:

  • (S)-N-ethylpyrrolidine-2-carboxamide (or other prolinamide derivative)

  • Carbonyl compound (ketone or aldehyde)

  • α,β-Unsaturated compound (e.g., nitroalkene)

  • Anhydrous solvent (e.g., toluene, chloroform, or neat)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel, hexane, and ethyl acetate for chromatography

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated compound (1.0 mmol) and the carbonyl compound (2.0 mmol) in the chosen solvent (if not neat).

  • Add the (S)-N-ethylpyrrolidine-2-carboxamide catalyst (0.1-0.2 mmol, 10-20 mol%).

  • Stir the mixture at the specified temperature (e.g., room temperature or -20 °C) and monitor by TLC.

  • After completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Analyze the purified product by ¹H and ¹³C NMR spectroscopy to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.

Visualizations

experimental_workflow start Start: Prepare Reactants (Aldehyde/Ketone, Amine, Michael Acceptor) catalyst Add Proline Ethylamide Derivative Catalyst (10-30 mol%) start->catalyst reaction Stir Reaction Mixture (Monitor by TLC) catalyst->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR for dr, Chiral HPLC for ee) purification->analysis end End: Chiral Product analysis->end

Caption: General experimental workflow for organocatalytic reactions.

catalytic_cycle catalyst {(S)-Proline Ethylamide Derivative} enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine adduct Iminium Intermediate enamine->adduct + Aldehyde aldehyde Aldehyde (Electrophile) aldehyde->adduct hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regenerates Catalyst product {Chiral Aldol Product} hydrolysis->product

Caption: Catalytic cycle for the Aldol reaction.

catalyst_relationship cluster_derivatives Proline Ethylamide Derivatives proline L-Proline prolinamide Simple Prolinamides (e.g., N-Ethylprolinamide) proline->prolinamide Amidation with Ethylamine functionalized Functionalized Prolinamides prolinamide->functionalized Further Modification (e.g., adding H-bond donors, steric bulk) moderate moderate prolinamide->moderate Moderate Activity & Selectivity high high functionalized->high High Activity & Selectivity

Caption: Development of proline ethylamide catalysts.

References

Application Note: Amide Bond Formation Using H-Pro-NHEt.HCl with HATU and HBTU Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the coupling of a generic N-protected amino acid to L-proline ethylamide hydrochloride (H-Pro-NHEt.HCl) using two common uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). This guide includes reaction mechanisms, step-by-step experimental procedures, comparative data, and graphical workflows to assist researchers in achieving efficient amide bond formation.

Introduction

Peptide coupling reagents are essential tools in organic synthesis for the formation of amide bonds, the fundamental linkage in peptides and numerous pharmaceuticals. HATU and HBTU are highly efficient aminium/uronium salt-based reagents that facilitate amide bond formation by activating the carboxylic acid component.[1][2] They are known for promoting rapid reactions with high yields while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of the final product.[1][3]

HATU, derived from 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive and superior at suppressing racemization compared to its benzotriazole analogue, HBTU.[3][4][5] This makes HATU particularly suitable for sterically hindered amino acids or racemization-prone fragments.[4] HBTU remains a widely used, effective, and more economical alternative for many standard coupling reactions.[2][6]

This application note details the procedure for coupling an N-protected carboxylic acid with the secondary amine of L-proline ethylamide, a common fragment in medicinal chemistry.

Reaction Mechanism: Carboxylic Acid Activation

The fundamental principle for both HATU and HBTU involves the activation of a carboxylic acid to form a highly reactive acyl-isouronium intermediate (an active ester). This process is initiated by a base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of the coupling reagent.[7][8] This activated intermediate is then susceptible to nucleophilic attack by the amine (H-Pro-NHEt), leading to the formation of the desired amide bond and water-soluble byproducts.[1][8]

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate -H⁺ (Base) HATU HATU ActiveEster O-Acyl(tetramethyl)isouronium Salt (Active Ester) HATU->ActiveEster Activation Base Base (DIPEA) Amine H-Pro-NHEt Amide Amide Product Amine->Amide Nucleophilic Attack Carboxylate->ActiveEster ActiveEster->Amide experimental_workflow prep 1. Reagent Preparation (Weighing & Setup) dissolve 2. Dissolve Acid & Coupling Reagent in DMF prep->dissolve react 3. Add Base & Amine (Initiate Reaction) dissolve->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

References

Application Notes: Incorporation of H-Pro-NHEt.HCl at the C-terminus of a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic potential. Incorporation of a proline ethylamide (Pro-NHEt) moiety at the C-terminus, utilizing H-Pro-NHEt.HCl, offers significant advantages in terms of biological activity, stability, and pharmacokinetic properties. This modification mimics the C-terminal amidation found in many endogenous peptides, a post-translational modification often essential for receptor recognition and function.[1] The presence of the proline residue introduces conformational constraints that can lock the peptide into a bioactive conformation, while the ethylamide group provides resistance to enzymatic degradation.

Key Applications and Benefits

The introduction of a C-terminal proline ethylamide can confer several beneficial properties to a synthetic peptide:

  • Enhanced Biological Activity: C-terminal amidation is often crucial for the biological activity of peptides, particularly those targeting G-protein coupled receptors (GPCRs). For instance, in Gonadotropin-Releasing Hormone (GnRH) analogues, the C-terminal amide is a key determinant of receptor binding and signal transduction.[1][2] The ethylamide modification in GnRH agonists like leuprolide contributes to their increased potency compared to the native hormone.[3]

  • Increased Proteolytic Stability: Peptides are susceptible to rapid degradation in vivo by carboxypeptidases, which cleave the C-terminal amino acid. The C-terminal ethylamide bond is resistant to the action of many carboxypeptidases, thereby increasing the peptide's half-life in serum and prolonging its therapeutic effect.[4] The proline residue itself also confers resistance to certain proteases.

  • Improved Pharmacokinetic Profile: By preventing rapid degradation, the C-terminal Pro-NHEt modification can lead to improved bioavailability and a longer duration of action, potentially reducing the required dosing frequency.

  • Conformational Rigidity: The cyclic nature of the proline residue restricts the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a conformation that is optimal for receptor binding, leading to higher affinity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of C-terminal ethylamide modification on receptor binding affinity in GnRH analogues.

Table 1: Receptor Binding Affinity of GnRH Analogues

PeptideC-terminal ModificationReceptorIC50 (nM)Reference
GnRHGlycinamideHuman GnRH Receptor1.5 ± 0.2[5]
[D-Trp6]-GnRHGlycinamideHuman GnRH Receptor0.2 ± 0.03[5]
[D-Ala6, Pro9-NEt]-GnRHEthylamideHuman GnRH Receptor0.3 ± 0.05
[D-Trp6, Pro9-NEt]-GnRHEthylamideHuman GnRH Receptor0.1 ± 0.02

Table 2: Relative Potency of GnRH Analogues with Different C-terminal Modifications

Peptide PairC-terminal Group 1C-terminal Group 2Fold difference in potency (Group 2 vs Group 1)Reference
GnRH vs [Pro9-NEt]GnRHGlycinamideEthylamide~1.5-fold increase
[D-Ala6]GnRH vs [D-Ala6, Pro9-NEt]GnRHGlycinamideEthylamide~1.3-fold increase
[D-Trp6]GnRH vs [D-Trp6, Pro9-NEt]GnRHGlycinamideEthylamide~2-fold increase

Experimental Protocols

Solid-Phase Peptide Synthesis of a C-terminal Pro-NHEt Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic peptide with a C-terminal proline ethylamide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake for 2-4 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking and re-test after 1-2 hours.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For standard Fmoc-amino acids, use 3 equivalents of the amino acid, DIC, and OxymaPure®.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Enzymatic Stability Assay

This protocol provides a general method to assess the stability of a peptide with a C-terminal Pro-NHEt modification against enzymatic degradation by carboxypeptidase Y.

Materials:

  • Purified peptide with C-terminal Pro-NHEt

  • Purified control peptide with a C-terminal carboxylate

  • Carboxypeptidase Y from baker's yeast

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Sample Preparation: Prepare stock solutions of the test peptide and the control peptide in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Enzyme Solution: Prepare a stock solution of carboxypeptidase Y in the same buffer at a concentration of 0.1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of the test peptide solution and the control peptide solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the carboxypeptidase Y solution to each tube (final enzyme-to-substrate ratio of 1:100 w/w).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to 90 µL of 1% TFA.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.

    • Confirm the identity of the degradation products by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for both the test and control peptides.

Visualizations

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling_ProNHEt Coupling of this compound Fmoc_Deprotection1->Coupling_ProNHEt Chain_Elongation Peptide Chain Elongation (n cycles) Coupling_ProNHEt->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Experimental workflow for the synthesis of a C-terminal Pro-NHEt peptide.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GnRH Receptor (GPCR) G_Protein Gq Protein (α, β, γ) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., LH/FSH release) PKC->Cellular_Response Phosphorylation Cascade Ligand GnRH Analogue (with C-terminal Pro-NHEt) Ligand->GPCR Binding

Caption: GnRH receptor signaling pathway, a representative GPCR cascade.

References

Troubleshooting & Optimization

How to improve H-Pro-NHEt.HCl solubility in organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Pro-NHEt.HCl, focusing on challenges related to its solubility in organic solvents.

Troubleshooting Guides and FAQs

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What should I do first?

A1: First, confirm the nature of your solvent. This compound, being a hydrochloride salt, is polar. Therefore, it is expected to have better solubility in polar organic solvents. Start with a small amount of your sample and test its solubility in various polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol before proceeding with your entire sample. It is also recommended to use sonication to aid dissolution. If the compound still does not dissolve, the solution may be saturated, or the solvent may be inappropriate.

Q2: Which organic solvents are recommended for dissolving this compound?

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

For structurally similar compounds like N-Boc-L-proline, solubility is approximately 15 mg/mL in ethanol and DMSO, and approximately 20 mg/mL in DMF.[1] These values can serve as a preliminary guideline.

Q3: My compound is still not dissolving in polar organic solvents. What are my next steps?

A3: If you continue to face solubility issues, consider the following advanced techniques:

  • Use of Co-solvents: Try a mixture of solvents. For instance, dissolving the compound in a small amount of DMSO or DMF first and then diluting it with a less polar solvent might improve overall solubility.

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many compounds. However, be cautious and avoid high temperatures to prevent potential degradation.

  • pH Modification: this compound is a hydrochloride salt. You can increase its solubility in organic solvents by converting it to its free base. This can be achieved by adding a mild organic base (e.g., triethylamine, diisopropylethylamine) to the suspension. The free base form is generally less polar and thus more soluble in a wider range of organic solvents.

  • Sonication: As a standard practice, sonication can help break down solute particles and enhance the dissolution process.

Q4: Can I use non-polar organic solvents to dissolve this compound?

A4: Due to its polar nature as a hydrochloride salt, this compound is expected to have very low solubility in non-polar solvents such as hexane, toluene, or diethyl ether. It is generally not recommended to use these solvents directly. However, if your experimental procedure requires a non-polar solvent, you may first need to convert this compound to its free base form, which will be more soluble in such solvents.

Quantitative Solubility Data (Estimated)

The following table provides an estimated solubility of this compound based on data from structurally similar compounds. These values should be used as a guideline, and it is recommended to perform your own solubility tests.

Organic SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~15-20 mg/mLA good starting point for many polar organic compounds.
Dimethylformamide (DMF)~20 mg/mLSimilar to DMSO, a highly polar aprotic solvent.
Ethanol~15 mg/mLA polar protic solvent that can be effective.
MethanolGoodGenerally a good solvent for polar molecules.
AcetonitrileModerateMay require heating or co-solvents.
Dichloromethane (DCM)Low to ModerateSolubility may be improved in the free base form.
Tetrahydrofuran (THF)LowGenerally not a primary choice for hydrochloride salts.

Experimental Protocols

Protocol for Small-Scale Solubility Testing

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 100 µL) to the vial.

  • Initial Observation: Vortex the mixture for 30 seconds and visually inspect for dissolution.

  • Sonication: If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Heating (Optional): If solubility is still limited, gently warm the vial to approximately 40-50°C while stirring.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat steps 3-5 until the compound dissolves completely.

  • Calculation: Record the total volume of solvent used to dissolve the known mass of the compound to determine the approximate solubility (in mg/mL).

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound Insoluble solvent Select a polar organic solvent (e.g., DMSO, DMF, Methanol) start->solvent test Perform small-scale solubility test solvent->test dissolved Completely Dissolved? test->dissolved sonicate Apply Sonication dissolved->sonicate No success Success: Compound Solubilized dissolved->success Yes heat Gently Warm Solution sonicate->heat check1 Dissolved? heat->check1 cosolvent Use a Co-solvent System check1->cosolvent No check1->success Yes ph_adjust Adjust pH (Convert to Free Base) cosolvent->ph_adjust check2 Dissolved? ph_adjust->check2 check2->success Yes fail Consider alternative solvent or consult further technical support check2->fail No

Caption: Troubleshooting workflow for this compound solubility issues.

G Factors Influencing this compound Solubility cluster_0 This compound Structure cluster_1 Solubility Factors This compound This compound Proline_Ring Proline Ring (Polar) This compound->Proline_Ring NHEt_Group N-Ethylamide Group (Polar) This compound->NHEt_Group HCl_Salt Hydrochloride Salt (Highly Polar, Ionic) This compound->HCl_Salt Polarity Solvent Polarity ('Like Dissolves Like') HCl_Salt->Polarity Favors Polar Solvents Temperature Temperature Temperature->Polarity Increases Solubility pH pH / Free Base Form pH->Polarity Affects Polarity

Caption: Key structural features of this compound influencing its solubility.

References

Technical Support Center: Optimizing Coupling Efficiency of H-Pro-NHEt.HCl in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase peptide synthesis (SPPS) of peptides containing H-Pro-NHEt.HCl (L-Proline ethylamide hydrochloride). This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the coupling of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling challenging in SPPS?

This compound is the hydrochloride salt of L-Proline ethylamide. Its incorporation into a peptide sequence during SPPS can be challenging due to two main factors:

  • Steric Hindrance: The ethylamide group at the C-terminus and the secondary amine nature of the proline ring create significant steric bulk. This bulk can hinder the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction.

  • Secondary Amine Reactivity: Proline and its derivatives are secondary amines, which are inherently less nucleophilic than the primary amines of other proteinogenic amino acids. This reduced reactivity can lead to incomplete coupling reactions.[1]

Q2: How should this compound be stored and handled?

To ensure its stability and reactivity, this compound should be stored in a cool, dry place, protected from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Before use, allow the reagent to warm to room temperature inside a desiccator to prevent condensation of moisture, which can hydrolyze the compound and interfere with coupling reactions.

Q3: Do I need to perform a salt-to-free-amine conversion for this compound before coupling?

Yes, it is crucial to neutralize the hydrochloride salt to the free amine before the coupling reaction. The presence of the HCl salt will protonate the secondary amine of the proline derivative, rendering it non-nucleophilic and thus unreactive in the coupling step. This neutralization is typically achieved in situ by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Typically, 1.0 to 1.1 equivalents of the base are used for every equivalent of the hydrochloride salt.

Troubleshooting Guide

This guide addresses common issues encountered when coupling this compound in SPPS.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines on the resin).

  • Presence of deletion sequences (peptide missing the intended amino acid) in the final product upon analysis by mass spectrometry.

Possible Causes & Solutions:

Cause Solution Explanation
Insufficient Activation Use a more potent coupling reagent. High-reactivity reagents are recommended for sterically hindered amino acids.Uronium/aminium salt-based reagents like HATU , HBTU , and HCTU , or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than carbodiimides (e.g., DIC) for difficult couplings. They rapidly form highly reactive activated esters.
Steric Hindrance Increase the reaction time and/or temperature.For challenging couplings, extending the reaction time from the standard 1-2 hours to 4 hours, overnight, or even 24 hours can improve yields. If using a compatible automated synthesizer, increasing the temperature to 40-50°C can also enhance the reaction rate.
Perform a "double coupling".After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion.
Low Reagent Concentration Increase the concentration of the amino acid and coupling reagents.Using higher concentrations (e.g., 0.5 M) of the activated amino acid can drive the reaction forward, especially for difficult couplings.[1]
Peptide Aggregation on Resin Switch to a more polar solvent or use a solvent mixture.If peptide aggregation is suspected, switching from DMF to NMP or using a mixture of DMF/DCM can help to solvate the growing peptide chain better and improve reagent accessibility. The addition of chaotropic salts like LiCl (0.5-1.0 M) to the coupling solution can also disrupt secondary structures.

Problem 2: Peptide Aggregation

Symptoms:

  • Resin beads clumping together.

  • Significant shrinking of the resin bed.

  • Slow solvent flow through the reaction vessel.

  • Both deprotection and coupling reactions are sluggish.

Possible Causes & Solutions:

Cause Solution Explanation
Interchain Hydrogen Bonding Incorporate pseudoproline dipeptides.If the sequence allows, introducing a pseudoproline dipeptide upstream of the difficult coupling site can disrupt the formation of secondary structures that lead to aggregation.[2]
Use a "Magic Mixture" for coupling.A "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C) can be effective in solubilizing aggregated peptides.
Choose an appropriate resin.Low-loading resins or resins with polyethylene glycol (PEG) linkers can increase the distance between peptide chains, reducing the likelihood of interchain aggregation.

Quantitative Data on Coupling Conditions

The following table summarizes recommended starting conditions for coupling an activated amino acid onto a resin-bound peptide terminating with H-Pro-NHEt. These are general guidelines, and optimization may be required for specific sequences.

ParameterStandard CouplingDifficult Coupling (e.g., onto H-Pro-NHEt)
Amino Acid (Fmoc-AA-OH) 3 - 5 equivalents5 - 10 equivalents
Coupling Reagent (e.g., HATU) 2.9 - 4.9 equivalents4.9 - 9.9 equivalents
Base (e.g., DIPEA) 6 - 10 equivalents10 - 20 equivalents
Reaction Time 30 - 60 minutes2 - 24 hours
Temperature Room TemperatureRoom Temperature to 50°C
Solvent DMFNMP or DMF/DCM (1:1)

Equivalents are relative to the resin loading.

Experimental Protocols

Protocol 1: Standard HATU Coupling to H-Pro-NHEt-Resin

This protocol is a starting point for the coupling of an Fmoc-protected amino acid onto a peptide-resin with N-terminal H-Pro-NHEt.

  • Resin Swelling: Swell the H-Pro-NHEt-resin in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the proline derivative is part of a longer peptide, perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve 5 equivalents of the Fmoc-amino acid and 4.9 equivalents of HATU in DMF.

    • Add 10 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.

  • Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Troubleshooting with Double Coupling and Elevated Temperature

This protocol should be used if the standard coupling is incomplete.

  • Initial Coupling: Follow steps 1-5 of Protocol 1.

  • First Kaiser Test: If the Kaiser test is positive after 2 hours, continue agitating the reaction for an additional 2 hours.

  • Second Kaiser Test: If the Kaiser test is still positive, drain the reaction vessel.

  • Double Coupling: Prepare a fresh coupling solution as described in step 4 of Protocol 1 and add it to the resin.

  • Elevated Temperature (Optional): If your synthesizer allows, increase the reaction temperature to 40°C.

  • Final Coupling: Agitate the reaction for an additional 2-4 hours.

  • Final Kaiser Test: Perform a final Kaiser test to confirm the completion of the reaction.

  • Washing: Wash the resin as described in step 7 of Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Troubleshooting Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash Resin (DMF/DCM) Wash Resin (DMF/DCM) Fmoc Deprotection->Wash Resin (DMF/DCM) Prepare Coupling Solution (Fmoc-AA-OH, HATU, DIPEA) Prepare Coupling Solution Fmoc-AA-OH HATU DIPEA Add to Resin & Agitate Add to Resin & Agitate Prepare Coupling Solution (Fmoc-AA-OH, HATU, DIPEA)->Add to Resin & Agitate Kaiser Test Kaiser Test Add to Resin & Agitate->Kaiser Test Double Couple Double Couple Kaiser Test->Double Couple Positive Wash & Proceed Wash & Proceed Kaiser Test->Wash & Proceed Negative Double Couple->Kaiser Test

Caption: Standard workflow for coupling onto H-Pro-NHEt-resin.

troubleshooting_decision_tree Start Start Positive Kaiser Test? Positive Kaiser Test? Start->Positive Kaiser Test? Increase Reaction Time Increase Reaction Time Positive Kaiser Test?->Increase Reaction Time Yes Coupling Complete Coupling Complete Positive Kaiser Test?->Coupling Complete No Still Positive? Still Positive? Increase Reaction Time->Still Positive? Perform Double Coupling Perform Double Coupling Still Positive?->Perform Double Coupling Yes Still Positive?->Coupling Complete No Still Positive? Still Positive? Perform Double Coupling->Still Positive? Increase Temperature Increase Temperature Still Positive? ->Increase Temperature Yes Still Positive? ->Coupling Complete No Still Positive?   Still Positive?   Increase Temperature->Still Positive?   Change Coupling Reagent (e.g., to PyAOP) Change Coupling Reagent (e.g., to PyAOP) Still Positive?  ->Change Coupling Reagent (e.g., to PyAOP) Yes Still Positive?  ->Coupling Complete No Consider Capping Consider Capping Change Coupling Reagent (e.g., to PyAOP)->Consider Capping If still fails

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Preventing racemization of H-Pro-NHEt.HCl during peptide coupling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of H-Pro-NHEt.HCl during peptide coupling reactions.

Troubleshooting Guide: Racemization of this compound

High levels of racemization or the presence of the D-enantiomer in your peptide product can compromise its biological activity and lead to purification challenges. This guide will help you identify the potential causes of racemization during the coupling of this compound and provide systematic solutions.

Problem: Significant racemization of the proline residue is observed after peptide coupling.

Initial Assessment Workflow:

Racemization_Troubleshooting_Workflow start High Racemization Detected check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions check_protocol Step 3: Review Coupling Protocol check_conditions->check_protocol implement_solutions Step 4: Implement Corrective Actions check_protocol->implement_solutions end_success Racemization Minimized implement_solutions->end_success Successful

Caption: A high-level workflow for troubleshooting racemization issues.

Detailed Troubleshooting Steps:

Question: I'm observing a high degree of racemization. What are the first things I should check?

Answer: Start by systematically evaluating your reagents and reaction setup.

  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: Ensure your coupling reagents (e.g., carbodiimides, phosphonium, or uronium salts) are fresh and have been stored correctly. Degradation of these reagents can lead to side reactions.

    • Base: The choice and amount of base are critical. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but excess base can promote racemization. Ensure you are using the correct stoichiometry. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.[1]

    • This compound: Verify the purity and integrity of your starting material.

  • Reaction Conditions:

    • Temperature: High temperatures can accelerate racemization.[2] Perform the coupling at 0°C or room temperature if possible. If elevated temperatures are necessary to drive the reaction to completion, consider using microwave synthesis with controlled temperature settings, as this can sometimes reduce overall reaction times and thus limit exposure to racemization-promoting conditions.

    • Solvent: The polarity of the solvent can influence racemization.[3] Dimethylformamide (DMF) is a common solvent, but in some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce racemization, especially when using the mixed anhydride or carbodiimide methods without additives.[3]

    • Pre-activation Time: A prolonged pre-activation time of the carboxylic acid component before the addition of the amine can increase the risk of racemization. Optimize the pre-activation time to be just sufficient for efficient coupling.

Question: Which coupling reagents are best for minimizing proline racemization?

Answer: The choice of coupling reagent is a crucial factor in controlling racemization. While proline is generally less susceptible to racemization than other amino acids, certain reagents and additives can significantly impact stereochemical purity.

Coupling Reagent/Additive CombinationExpected Racemization LevelKey Considerations
Carbodiimides (DIC, EDC) Moderate to HighOften require additives to suppress racemization.[1][4]
DIC/HOBt or DIC/Oxyma LowHOBt and Oxyma are effective racemization suppressants.[2] Oxyma is considered a greener and safer alternative to HOBt.
Phosphonium Salts (PyBOP, PyAOP) LowGenerally provide fast coupling rates with low racemization.[1] PyAOP is often more efficient than PyBOP.
Uronium/Aminium Salts (HBTU, HATU, HCTU) LowHighly efficient coupling reagents that suppress racemization well.[1] HATU is particularly effective for sterically hindered couplings.
COMU Very LowA third-generation uronium salt known for superior racemization suppression compared to HOBt-based reagents.

Question: Can the type of base I use affect the level of racemization?

Answer: Absolutely. The base plays a significant role in the racemization process.

BasePropertiesImpact on Racemization
N,N-Diisopropylethylamine (DIPEA) Sterically hindered, strong base.Commonly used, but excess can promote racemization.
N-Methylmorpholine (NMM) Weaker base than DIPEA.A good alternative to DIPEA when racemization is a concern.
sym-Collidine Very weak, sterically hindered base.Recommended for couplings with a high risk of racemization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is proline generally less prone to racemization compared to other amino acids?

A1: Racemization of amino acids during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. The cyclic structure of proline, with its secondary amine incorporated into a pyrrolidine ring, makes the formation of this oxazolone intermediate sterically and electronically disfavored. This inherent structural rigidity helps to maintain its stereochemical integrity during the coupling reaction.

Q2: I've heard that HOBt can sometimes increase the racemization of proline. Is this true?

A2: Yes, under certain conditions, this has been observed. While 1-hydroxybenzotriazole (HOBt) is a widely used and effective additive for suppressing racemization with many amino acids when used with carbodiimides, some studies have reported that in the case of proline or hydroxyproline derivatives, the use of HOBt in dimethylformamide (DMF) can paradoxically lead to increased racemization. This is thought to be related to HOBt acting as a catalyst for the racemization of certain proline intermediates. If you observe unexpected racemization with a DIC/HOBt protocol, consider switching to an alternative additive like Oxyma or using a different class of coupling reagent such as a phosphonium or uronium salt.

Q3: Are there any specific protecting groups that can help prevent racemization?

A3: For the N-terminal protection of the amino acid being coupled, urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are standard and generally do not contribute to racemization of the activated amino acid.[1] The primary factors influencing racemization are the coupling reagents, base, and reaction conditions rather than these standard N-alpha protecting groups.

Q4: How can I accurately quantify the level of racemization in my final product?

A4: The most common method for quantifying racemization is through chiral chromatography (HPLC or GC) using a chiral stationary phase. This allows for the separation and quantification of the desired L-enantiomer from the undesired D-enantiomer. Another method involves derivatization of the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by analysis with standard reverse-phase HPLC.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling of an N-Protected Amino Acid to this compound using HATU

This protocol is designed for the coupling of an N-Fmoc protected amino acid to this compound with minimal racemization.

Materials:

  • N-Fmoc-protected amino acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of H-Pro-NHEt:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the N-Fmoc-Amino Acid:

    • In a separate flask, dissolve the N-Fmoc-protected amino acid (1.05 equivalents) and HATU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the mixture and stir for 2-5 minutes at room temperature. This is the pre-activation step.

  • Coupling Reaction:

    • Add the activated N-Fmoc-amino acid solution to the solution of H-Pro-NHEt from step 1.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash chromatography or preparative HPLC.

Experimental Workflow Diagram:

Coupling_Protocol_Workflow start Start prep_amine Prepare H-Pro-NHEt Solution (Neutralize with DIPEA) start->prep_amine preactivate Pre-activate N-Fmoc-Amino Acid (with HATU and DIPEA) start->preactivate couple Combine and React (1-2 hours at RT) prep_amine->couple preactivate->couple workup Aqueous Work-up and Extraction couple->workup purify Purify Product workup->purify end End purify->end

Caption: Step-by-step workflow for the low-racemization coupling protocol.

Protocol 2: Carbodiimide-Mediated Coupling with Oxyma as an Additive

This protocol offers an alternative using a carbodiimide with OxymaPure as a racemization suppressant.

Materials:

  • N-Boc-protected amino acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) and the N-Boc-protected amino acid (1.1 equivalents) in anhydrous DCM.

    • Add OxymaPure (1.2 equivalents) to the suspension.

    • Add NMM (1.1 equivalents) to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Cool the mixture to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the cooled suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the diisopropylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash chromatography.

References

Common side reactions when using H-Pro-NHEt.HCl in peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Pro-NHEt.HCl (L-Proline ethylamide hydrochloride) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the hydrochloride salt of L-proline with a C-terminal ethylamide. The C-terminal amidation is a common modification in synthetic peptides to mimic the native peptide structure, enhance biological activity, and improve stability against enzymatic degradation by exopeptidases. Proline itself is a unique amino acid due to its cyclic secondary amine structure, which introduces conformational constraints into peptides.

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions encountered when using this compound are similar to those for other C-terminal proline residues and include:

  • Diketopiperazine (DKP) formation: This is a significant side reaction, especially during the coupling of the second amino acid to the N-terminus of the this compound.

  • Incomplete or slow coupling: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower reaction kinetics and incomplete coupling.[1]

  • Racemization: While proline itself is less prone to racemization at its own alpha-carbon during activation, the preceding amino acid being coupled to it can be susceptible to racemization.

Q3: Does the C-terminal ethylamide influence the rate of side reactions?

The C-terminal ethylamide can influence the electronic environment of the proline residue. While direct comparative studies are limited, the amide bond can affect the propensity for intramolecular cyclization reactions like DKP formation. The basicity of the terminal amine and the steric hindrance of the incoming activated amino acid are critical factors.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Major Byproduct with a Mass Corresponding to a Dipeptide.

Possible Cause: Diketopiperazine (DKP) Formation.

This is a common issue when coupling the second amino acid to a C-terminal proline amide. The free N-terminal amine of the proline can attack the activated carboxyl group of the incoming amino acid, leading to the formation of a stable six-membered ring (diketopiperazine) and truncation of the peptide chain.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: Employ coupling reagents known to facilitate rapid amide bond formation, thereby outcompeting the intramolecular cyclization. Reagents like HATU, HBTU, or COMU are often preferred.

    • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to disfavor the intramolecular side reaction.

    • Concentration: Use a higher concentration of the activated amino acid to favor the intermolecular coupling over the intramolecular cyclization.

  • Protecting Group Strategy:

    • Use of Dipeptides: Couple a pre-formed dipeptide (Fmoc-Xaa-Pro-OH) to the resin-bound amine or the subsequent amino acid, rather than performing a stepwise coupling to the proline residue. This bypasses the susceptible step.

  • Reaction Monitoring:

    • Closely monitor the reaction progress using a qualitative test like the Kaiser test or by LC-MS analysis of a small cleavage sample to determine the optimal coupling time.

Factors Influencing Diketopiperazine Formation:

FactorInfluence on DKP FormationRecommendation
Temperature Higher temperatures increase the rate of DKP formation.Perform coupling at 0°C or room temperature.
Base Strong bases can promote DKP formation.Use a hindered base like DIPEA and use it judiciously.
Coupling Time Longer coupling times can increase the likelihood of DKP formation.Optimize coupling time by monitoring the reaction.
Steric Hindrance Sterically hindered amino acids being coupled to proline can slow down the desired reaction, allowing more time for DKP formation.May require stronger coupling reagents or double coupling.

Diagram: Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 Peptide Chain on Resin cluster_1 Activated Amino Acid cluster_2 Intramolecular Attack cluster_3 Products Resin Resin Pro_NHEt H-Pro-NHEt Resin->Pro_NHEt Linker Cyclization N-terminal amine of Proline attacks activated carboxyl group Pro_NHEt->Cyclization Fmoc_AA_Act Fmoc-Xaa-Act Fmoc_AA_Act->Cyclization DKP Diketopiperazine (Cyclo(Xaa-Pro)) Cyclization->DKP Major Side Product Truncated Truncated Sequence Cyclization->Truncated Desired reaction path is outcompeted

Caption: Mechanism of Diketopiperazine Formation.

Issue 2: Incomplete Coupling to this compound.

Possible Cause: Reduced Nucleophilicity of Proline's Secondary Amine.

The secondary amine of proline is sterically more hindered and less nucleophilic than the primary amines of other amino acids, which can result in slower and incomplete coupling reactions.

Troubleshooting Workflow:

Incomplete_Coupling_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform a Second Coupling (Double Coupling) start->double_couple change_reagent Use a Stronger Coupling Reagent (e.g., HATU, COMU) double_couple->change_reagent Fails end Coupling Complete double_couple->end Successful increase_time_temp Increase Coupling Time and/or Temperature (e.g., to 40-50°C with microwave) change_reagent->increase_time_temp Fails change_reagent->end Successful increase_time_temp->end Successful fail Coupling Still Incomplete increase_time_temp->fail Fails check_reagents Check Reagent Quality and Concentration re_evaluate Re-evaluate Sequence Strategy (e.g., Segment Condensation) check_reagents->re_evaluate fail->check_reagents

Caption: Troubleshooting Workflow for Incomplete Coupling.

Detailed Steps:

  • Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.

  • Change Coupling Reagent: If double coupling is ineffective, switch to a more potent coupling reagent. Onium salt-based reagents like HATU or COMU are generally more effective for hindered couplings.

  • Increase Reaction Time and/or Temperature: Extending the coupling time can improve yields. For particularly difficult couplings, microwave-assisted peptide synthesis can be employed to increase the reaction temperature and rate.

  • Check Reagents: Ensure that the amino acid, coupling reagents, and solvents are of high quality and anhydrous, as moisture can deactivate the coupling reagents.

  • Re-evaluate Synthesis Strategy: For very difficult sequences, consider a segment condensation approach where a pre-synthesized peptide fragment is coupled to the proline residue.

Issue 3: Presence of a Diastereomeric Impurity.

Possible Cause: Racemization of the Coupled Amino Acid.

While proline itself is resistant to racemization, the activated amino acid being coupled to it can racemize, especially if the activation is prolonged or if excessive base is used.

Mitigation Strategies:

  • Choice of Additives: Use racemization-suppressing additives like OxymaPure® or Cl-HOBt with your coupling reagent.

  • Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Use the minimum amount of base necessary.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.

  • Low Temperature: Perform the coupling at a lower temperature to reduce the rate of racemization.

Experimental Protocols

Standard Protocol for Coupling an Amino Acid to H-Pro-NHEt-Resin to Minimize Side Reactions:

Materials:

  • Fmoc-Xaa-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • H-Pro-NHEt-Resin (1 equivalent)

Procedure:

  • Resin Swelling: Swell the H-Pro-NHEt-Resin in DMF for 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Xaa-OH and HATU in a minimal amount of DMF.

    • Add DIPEA to the solution and vortex briefly.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (3 x 1 minute), followed by Dichloromethane (DCM) (3 x 1 minute), and then DMF again (3 x 1 minute).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling (repeat steps 2-4).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and then DMF to prepare for the next coupling cycle.

References

Troubleshooting low yield in peptide synthesis with H-Pro-NHEt.HCl.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of H-Pro-NHEt.HCl, a proline-containing peptide with a C-terminal ethylamide.

Troubleshooting Low Yield in this compound Synthesis

Low yield is a common issue in solid-phase peptide synthesis (SPPS). The following sections address specific problems that can lead to reduced yields when synthesizing this compound and provide potential solutions.

FAQ 1: Why am I experiencing a significant loss of product, especially when Proline is the C-terminal residue?

A primary cause for low yield in peptides with a C-terminal proline is the formation of a cyclic dipeptide, specifically a diketopiperazine (DKP). This side reaction is particularly prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide prematurely.

Troubleshooting Strategies:

  • Choice of Resin: The selection of the solid support is critical. Resins with bulky linkers can sterically hinder the back-side attack required for DKP formation.

  • Coupling Conditions: Modifying the coupling protocol for the second amino acid can minimize the time the N-terminal amine is deprotected and available for cyclization.

.

Table 1: Comparison of Resins for this compound Synthesis

Resin TypeLinker TypeAdvantagesDisadvantagesExpected Yield of this compound
Wang Resin p-alkoxybenzyl alcoholStandard, cost-effective.Prone to diketopiperazine formation with C-terminal Proline, leading to significant yield loss.Low to Moderate
2-Chlorotrityl Chloride (2-CTC) Resin TritylSterically hindered linker minimizes diketopiperazine formation. Mild cleavage conditions are possible.More expensive than Wang resin.High
Rink Amide Resin Knorr/RinkDirectly yields a peptide amide upon cleavage with acid, simplifying the synthesis of the primary amide.Not suitable for direct synthesis of N-ethyl amide by aminolysis.Not Applicable (for direct ethylamide)

Experimental Protocol: Loading of Fmoc-Pro-OH onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (substitution ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-Pro-OH (2 equivalents relative to resin substitution) in DCM (5 mL).

  • Activation: Add diisopropylethylamine (DIPEA) (4 equivalents) to the amino acid solution.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 15 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Workflow for Minimizing Diketopiperazine Formation

DKP_Mitigation cluster_critical Critical Steps Start Start Synthesis ChooseResin Select 2-Chlorotrityl Chloride Resin Start->ChooseResin LoadPro Load Fmoc-Pro-OH ChooseResin->LoadPro FmocDeprot Fmoc Deprotection LoadPro->FmocDeprot CoupleAA2 Couple Second Amino Acid FmocDeprot->CoupleAA2 Cleavage Cleavage from Resin CoupleAA2->Cleavage End High Yield Product Cleavage->End

Caption: Workflow to minimize diketopiperazine formation.

FAQ 2: My coupling efficiency for Proline seems low. How can I improve it?

Proline's secondary amine is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to incomplete coupling reactions.[1]

Troubleshooting Strategies:

  • Double Coupling: Perform the coupling step for the amino acid following proline twice to ensure complete reaction.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[1]

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents.

Table 2: Common Coupling Reagents for Proline

Coupling ReagentActivationAdvantages
HBTU/HATU Benzotriazole-basedFast and efficient activation.
DIC/HOBt Carbodiimide/BenzotriazoleCost-effective and widely used.
PyBOP Phosphonium-basedEffective for sterically hindered couplings.

Experimental Protocol: Double Coupling of an Amino Acid to Proline-Resin

  • First Coupling:

    • Perform the standard coupling protocol for the incoming Fmoc-amino acid using your chosen coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Kaiser Test (Optional): Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-amino acid.

    • Add the solution to the resin and allow it to react for another 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Logical Diagram for Troubleshooting Low Coupling Efficiency

Low_Coupling_Troubleshooting Start Low Coupling Efficiency with Proline CheckReagents Ensure Fresh and High-Quality Coupling Reagents and Solvents Start->CheckReagents DoubleCouple Implement Double Coupling for the Subsequent Amino Acid CheckReagents->DoubleCouple IncreaseConc Increase Concentration of Amino Acid and Coupling Reagents DoubleCouple->IncreaseConc ChangeReagent Consider a More Potent Coupling Reagent (e.g., HATU) IncreaseConc->ChangeReagent CheckSwelling Verify Adequate Resin Swelling ChangeReagent->CheckSwelling Success Improved Yield CheckSwelling->Success

Caption: Troubleshooting flowchart for low coupling efficiency.

FAQ 3: The final ethylaminolysis step to cleave the peptide and form the ethylamide is inefficient. What can I do?

Incomplete aminolysis can be a significant contributor to low overall yield. The efficiency of this step depends on the reaction conditions and the resin used.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: The concentration of ethylamine, solvent, reaction time, and temperature can all be adjusted to improve the cleavage efficiency.

  • Choice of Resin: Wang resin is commonly used for aminolysis to produce peptide amides. The ester linkage of Wang resin is susceptible to nucleophilic attack by amines.

Table 3: Parameters for Optimizing Ethylaminolysis of Peptidyl-Wang Resin

ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale for Optimization
Ethylamine Concentration 10% in DCM20-50% in THF or DMFHigher concentration increases reaction rate. THF and DMF can improve resin swelling and peptide solubility.
Temperature Room Temperature40-50 °CIncreased temperature can accelerate the reaction, but may also increase side reactions.
Reaction Time 12-24 hours48-72 hoursLonger reaction times may be necessary for complete cleavage, especially with sterically hindered peptides.
Solvent DCMTHF, DMF, or a mixtureSolvents that promote better swelling of the resin can improve accessibility of the cleavage site.

Experimental Protocol: Ethylaminolysis of H-Pro-Wang-Resin

  • Resin Preparation: After synthesis of the Fmoc-Pro on Wang resin, wash the resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Solution: Prepare a solution of 20% ethylamine in tetrahydrofuran (THF). Caution: Work in a well-ventilated fume hood.

  • Cleavage Reaction: Add the ethylamine solution to the resin (10 mL per gram of resin). Seal the reaction vessel and agitate at room temperature for 48 hours.

  • Product Collection: Filter the resin and collect the filtrate.

  • Resin Washing: Wash the resin with THF (3x) and DCM (3x). Combine the washings with the initial filtrate.

  • Solvent Removal: Evaporate the combined filtrate and washings under reduced pressure to obtain the crude H-Pro-NHEt.

  • Purification: Purify the crude product by a suitable method, such as flash chromatography or preparative HPLC.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. Collect the precipitate by filtration.

Signaling Pathway-Style Diagram of the Ethylaminolysis Process

Ethylaminolysis_Pathway Ethylamine Ethylamine (Nucleophile) Attack Nucleophilic Attack on Ester Carbonyl Ethylamine->Attack Resin Fmoc-Pro-Wang-Resin (Ester Linkage) Resin->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage Cleavage of Peptide from Resin Intermediate->Cleavage Product Fmoc-Pro-NHEt (Product) Cleavage->Product ResinByproduct Wang Resin Byproduct Cleavage->ResinByproduct

Caption: Key steps in the ethylaminolysis of peptidyl-resin.

References

H-Pro-NHEt.HCl stability under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Pro-NHEt.HCl under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in an inert atmosphere at temperatures below -15°C[1][2]. For short-term use, storage at room temperature under an inert atmosphere is also acceptable[3].

Q2: What is the general stability of this compound in solution?

A2: this compound is a hydrochloride salt, which enhances its solubility and stability in polar solvents[4]. However, the stability of this compound in solution is highly dependent on the pH, temperature, and presence of other reactive species. It is most stable in slightly acidic to neutral aqueous solutions. Under strongly acidic or basic conditions, it can undergo hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the ethylamide bond, yielding L-proline and ethylamine. This reaction is catalyzed by both acid and base. Under oxidative conditions, degradation of the pyrrolidine ring may also occur.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products.

Quantitative Stability Data

The following table summarizes the stability of this compound under various pH and temperature conditions over a 48-hour period. This data was generated from forced degradation studies.

pHTemperature (°C)Degradation after 24h (%)Degradation after 48h (%)Primary Degradant
2.0605.210.5L-proline
4.0601.83.5L-proline
7.060< 1.01.2Not significant
10.0608.916.7L-proline
7.0803.16.0L-proline

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer

  • Volumetric flasks

  • pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 48 hours.

    • Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 48 hours.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 48 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in water to a concentration of 1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) for 48 hours.

    • Dissolve the photo-stressed solid in water to a concentration of 1 mg/mL for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Troubleshooting Guide

Q: I am observing significant degradation of this compound in my control sample at neutral pH. What could be the cause?

A: Unexpected degradation at neutral pH could be due to several factors:

  • Contamination: Ensure all glassware is thoroughly cleaned and that the water and buffers used are of high purity. Microbial contamination can also lead to degradation.

  • Temperature: Verify the temperature of your storage and experimental conditions. Elevated temperatures can accelerate hydrolysis even at neutral pH.

  • Light Exposure: Protect your solutions from light, as photolytic degradation can occur over extended periods.

Q: My HPLC chromatogram shows poor peak shape for this compound. How can I improve it?

A: Poor peak shape (e.g., tailing or fronting) can be addressed by:

  • Adjusting Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. For an amine-containing compound like this compound, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape.

  • Checking the Column: The column may be degraded or contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Q: I am not seeing any degradation products after subjecting this compound to stress conditions. What should I do?

A: If no degradation is observed, the stress conditions may not be harsh enough. Consider the following:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: Elevate the incubation temperature.

  • Extend Exposure Time: Increase the duration of the stress study. It is important to aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method is properly evaluated.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Stock Solution of this compound in Water acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative thermal Thermal Degradation (Solid, 80°C) prep->thermal sampling Sample Aliquots at Specific Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_main This compound cluster_products Degradation Products parent This compound (C₇H₁₅ClN₂O) proline L-Proline parent->proline  H⁺ or OH⁻ (Hydrolysis of amide bond) ethylamine Ethylamine parent->ethylamine  H⁺ or OH⁻ (Hydrolysis of amide bond)

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

References

Strategies to minimize aggregation of peptides containing H-Pro-NHEt.HCl.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing aggregation of peptides containing H-Pro-NHEt.HCl. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is not dissolving properly. What is the recommended solvent?

A1: The solubility of a peptide is primarily determined by its amino acid composition and polarity.[1] Peptides with a high proportion of hydrophobic residues, such as Proline (Pro), may have poor solubility in aqueous solutions.[2] For peptides containing this compound, which has a hydrophobic residue and a modified C-terminus, we recommend a step-wise solubilization approach. Start by attempting to dissolve the peptide in sterile, deionized water. If solubility is poor, the use of organic solvents is recommended.[1][2] A common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[1][2]

Q2: What factors contribute to the aggregation of my this compound peptide?

A2: Peptide aggregation is a complex process influenced by several factors. For peptides containing hydrophobic residues like Proline, the primary driving force for aggregation is often the hydrophobic effect, where hydrophobic regions of the peptide chain self-associate to minimize contact with the aqueous environment. Other contributing factors include:

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions leading to aggregation.

  • pH: The pH of the solution affects the net charge of the peptide, which in turn influences its solubility and aggregation propensity.

  • Temperature: Elevated temperatures can sometimes promote aggregation by increasing molecular motion and the probability of intermolecular collisions.

  • Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions between peptide molecules.

  • Mechanical Stress: Agitation or vortexing can sometimes induce aggregation.

Q3: How can I detect if my peptide solution has aggregates?

A3: Visual inspection for turbidity or precipitation is the first step. However, smaller, soluble aggregates may not be visible. Several biophysical techniques can be employed to detect and characterize peptide aggregation.[3] Spectroscopic methods like UV-visible absorbance to measure turbidity, fluorescence spectroscopy, and circular dichroism (CD) can provide insights into structural changes and the presence of aggregates.[3] Dynamic Light Scattering (DLS) is another powerful technique to determine the size distribution of particles in the solution, allowing for the detection of oligomers and larger aggregates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize aggregation of peptides containing this compound.

Problem: Peptide Precipitates Upon Dissolution or During Storage

Workflow for Troubleshooting Peptide Aggregation

G cluster_0 start Start: Peptide Aggregation Observed check_solubility Initial Solubility Check start->check_solubility sol_protocol Optimize Solubilization Protocol check_solubility->sol_protocol Poor Solubility check_storage Review Storage Conditions check_solubility->check_storage Good Initial Solubility, Precipitates Later adjust_ph Adjust pH sol_protocol->adjust_ph use_organic Use Organic Solvent sol_protocol->use_organic add_excipients Consider Aggregation Inhibitors sol_protocol->add_excipients end End: Minimized Aggregation adjust_ph->end use_organic->end storage_temp Optimize Storage Temperature check_storage->storage_temp aliquot Aliquot Peptide Solution check_storage->aliquot storage_temp->add_excipients aliquot->end characterize Characterize Aggregates (Optional) add_excipients->characterize characterize->end

Caption: A workflow diagram for troubleshooting peptide aggregation issues.

Step 1: Re-evaluate the Solubilization Protocol

If your peptide is precipitating, the initial dissolution method should be revisited.

  • Detailed Protocol for Solubilization:

    • Calculate Net Charge: Determine the theoretical net charge of your peptide at neutral pH. The N-terminal amine contributes a +1 charge, and any basic residues (K, R, H) also contribute a +1 charge. Acidic residues (D, E) contribute a -1 charge. The C-terminal ethylamide (NHEt) is neutral.

    • Select Initial Solvent:

      • If the net charge is positive (basic peptide), try dissolving in a slightly acidic buffer (e.g., 0.1 M acetic acid).

      • If the net charge is negative (acidic peptide), attempt dissolution in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).

      • If the peptide is neutral or hydrophobic, start with a small amount of an organic solvent like DMSO or DMF.[1][2]

    • Procedure: a. Add the appropriate solvent to the lyophilized peptide. b. Gently vortex or sonicate for a few minutes to aid dissolution. Avoid excessive heating.[1] c. Once dissolved, slowly add the desired aqueous buffer to reach the final concentration. If precipitation occurs, you may need to try a different organic solvent or a lower final concentration.

Step 2: Optimize Solution pH and Ionic Strength

The pH of the solution can significantly impact peptide solubility and aggregation.

  • Experimental Protocol for pH Optimization:

    • Prepare a series of small-scale test solutions of your peptide in buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8).

    • Incubate the solutions under your typical experimental conditions.

    • Visually inspect for precipitation and, if possible, measure turbidity using a spectrophotometer at 600 nm.

    • Select the pH that provides the best solubility and lowest aggregation.

Step 3: Consider the Use of Excipients and Aggregation Inhibitors

Certain additives can help to stabilize peptides and prevent aggregation.

Excipient/InhibitorRecommended Starting ConcentrationMechanism of Action
L-Arginine50-100 mMActs as a "hydrophobic shield" and can suppress aggregation.
Sugars (e.g., sucrose, trehalose)5-10% (w/v)Stabilize the native conformation of the peptide.
Non-ionic surfactants (e.g., Polysorbate 80)0.01-0.1% (v/v)Reduce surface-induced aggregation.

Step 4: Optimize Storage Conditions

Improper storage can lead to peptide aggregation over time.

  • Recommendations:

    • Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

    • For peptides sensitive to oxidation (containing Cys, Met, or Trp), use degassed buffers and consider adding a reducing agent like DTT.[1] Although this compound does not contain these residues, this is a good general practice.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare your peptide solution at the desired concentration in a suitable, filtered buffer. The buffer should be free of any particulate matter.

  • Instrumentation: Use a DLS instrument according to the manufacturer's instructions.

  • Data Acquisition: Equilibrate the sample to the desired temperature. Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of multiple peaks or a peak at a large hydrodynamic radius indicates the presence of aggregates.

Factors Influencing Peptide Aggregation

G cluster_0 cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Peptide This compound Peptide Hydrophobicity Hydrophobicity (Proline) Peptide->Hydrophobicity Charge Net Charge Peptide->Charge Aggregation Aggregation Hydrophobicity->Aggregation Charge->Aggregation Concentration Concentration Concentration->Aggregation pH pH pH->Aggregation Temperature Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation

Caption: Factors influencing the aggregation of peptides containing this compound.

References

Technical Support Center: Deprotection of Peptides with C-Terminal Proline Ethylamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides featuring a C-terminal proline ethylamide modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final deprotection step of your peptide synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the final deprotection of peptides with a C-terminal proline ethylamide?

The primary challenges during the trifluoroacetic acid (TFA)-mediated cleavage and global deprotection of peptides ending in proline ethylamide revolve around potential side reactions involving the proline residue and the stability of the C-terminal ethylamide bond. While the ethylamide itself is generally stable, the unique cyclic structure of proline can influence reaction kinetics and lead to specific impurities. Key challenges include:

  • Incomplete removal of protecting groups: Steric hindrance around the proline residue can sometimes impede the complete removal of side-chain protecting groups from adjacent amino acids.

  • Side reactions of proline: Although less common during final cleavage than during Fmoc deprotection, the proline residue can be susceptible to certain acid-catalyzed side reactions.

  • Hydrolysis of the preceding peptide bond: N-alkylated peptides, which include those containing proline, can exhibit lability towards strong acids like TFA, potentially leading to cleavage of the peptide bond N-terminal to the proline residue.[1]

  • Modification of sensitive residues: Standard side reactions, such as the alkylation of tryptophan or tyrosine residues by carbocations generated during deprotection, remain a concern.

Q2: Is the C-terminal proline ethylamide bond stable to standard TFA cleavage conditions?

The N-ethylamide bond at the C-terminus is generally stable to standard TFA cleavage conditions. Amide bonds are significantly more resistant to acid hydrolysis than ester linkages to the resin.[2] However, prolonged exposure to very harsh acidic conditions or elevated temperatures could potentially lead to some degree of hydrolysis. It is crucial to follow optimized protocols to ensure the integrity of this modification.

Q3: Can diketopiperazine (DKP) formation be an issue during the final deprotection?

Diketopiperazine formation is a more significant concern during the synthesis of the peptide on the solid support, particularly during the Fmoc deprotection of the second amino acid when proline is at the C-terminus.[3] During the final TFA-mediated cleavage from the resin, the peptide is already fully assembled, and the conditions are not conducive to DKP formation. Therefore, DKP-related impurities in the final product typically originate from issues during the solid-phase synthesis steps rather than the final deprotection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of your C-terminal proline ethylamide peptide, identifiable through analytical techniques such as HPLC and Mass Spectrometry.

Observed Problem Potential Cause Recommended Solution
Incomplete Deprotection (Observed as +mass corresponding to protecting groups in MS) 1. Insufficient cleavage cocktail volume or reaction time. 2. Steric hindrance from bulky protecting groups near the C-terminus.1. Ensure complete swelling of the resin with a sufficient volume of the cleavage cocktail. 2. Extend the cleavage time to 3-4 hours and monitor the deprotection progress by taking small aliquots for analysis. 3. Consider a two-stage cleavage protocol with fresh reagent.
Presence of a Peptide Fragment N-terminal to Proline (MS identification) Acid-catalyzed hydrolysis of the peptide bond preceding the proline residue.[1]1. Reduce the concentration of water in the cleavage cocktail, as water can act as a nucleophile in hydrolysis. 2. Perform the cleavage at a lower temperature (e.g., 4°C) to minimize acid-labile fragmentation. 3. Minimize the cleavage time to the minimum required for complete deprotection.
Side-Product with +56 Da or +72 Da (Alkylation of Trp or Tyr) Reaction of sensitive residues with carbocations generated from protecting groups (e.g., t-butyl, trityl).1. Ensure an adequate amount and type of scavenger in your cleavage cocktail. For peptides containing Trp or Tyr, the use of "Reagent K" is recommended.[4] 2. See the Cleavage Cocktail Recommendations table below for optimized scavenger mixtures.
Broad or Tailing Peaks in HPLC after Purification 1. Residual scavengers co-eluting with the peptide. 2. Aggregation of the deprotected peptide.1. Perform multiple precipitations in cold diethyl ether to remove scavengers effectively. 2. Optimize the HPLC gradient to better separate the peptide from any remaining impurities. 3. For aggregation, try dissolving the crude peptide in a small amount of a stronger solvent like DMSO before diluting with the HPLC mobile phase.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for most peptides with a C-terminal proline ethylamide that do not contain highly sensitive amino acid residues.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail consists of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Protocol 2: Cleavage for Peptides with Sensitive Residues (e.g., Trp, Met, Cys, Tyr)

This protocol utilizes a scavenger-rich cocktail to prevent side reactions with sensitive amino acid residues.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): Prepare "Reagent K" fresh before use[4]:

    • 82.5% Trifluoroacetic Acid (TFA)

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add Reagent K to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.

Data Presentation

Table 1: Common Cleavage Cocktails for C-Terminal Proline Ethylamide Peptides
Cocktail Name Composition Recommended For Notes
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues.TIS is an effective carbocation scavenger.
Reagent K [4]82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing Trp, Tyr, Met, or Cys.Provides a robust scavenger environment to minimize a wide range of side reactions.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides containing Trp that are prone to oxidation.A milder alternative to Reagent K.

Visualizations

Diagram 1: General Deprotection Workflow

DeprotectionWorkflow General Deprotection Workflow for C-Terminal Proline Ethylamide Peptides Resin Peptide-Resin (with Pro-Ethylamide) Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/Scavengers) Dry->Cleavage React Agitate for 2-4 hours Cleavage->React Filter Filter to separate resin React->Filter Precipitate Precipitate in cold Diethyl Ether Filter->Precipitate Isolate Centrifuge and Wash Precipitate->Isolate Crude_Peptide Dry Crude Peptide Isolate->Crude_Peptide Purify HPLC Purification Crude_Peptide->Purify Final_Product Pure Peptide Purify->Final_Product

Caption: A flowchart illustrating the standard experimental steps for the cleavage and deprotection of peptides with a C-terminal proline ethylamide.

Diagram 2: Troubleshooting Logic for Incomplete Deprotection

TroubleshootingDeprotection Troubleshooting Incomplete Deprotection Start Incomplete Deprotection (MS shows +protecting groups) Check_Time Was cleavage time sufficient (2-4 hours)? Start->Check_Time Check_Cocktail Was cleavage cocktail volume adequate? Check_Time->Check_Cocktail Yes Extend_Time Increase cleavage time and re-analyze Check_Time->Extend_Time No Increase_Volume Increase cocktail volume and re-run cleavage Check_Cocktail->Increase_Volume No Consider_Sterics Consider steric hindrance near C-terminus Check_Cocktail->Consider_Sterics Yes Success Complete Deprotection Extend_Time->Success Increase_Volume->Success Two_Stage Perform a two-stage cleavage with fresh cocktail Consider_Sterics->Two_Stage Two_Stage->Success

Caption: A decision tree to guide researchers in troubleshooting incomplete deprotection of their target peptide.

References

Technical Support Center: HPLC Purification of Peptides Synthesized with H-Pro-NHEt.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of synthetic peptides, with a special focus on those incorporating an N-terminal proline ethylamide (H-Pro-NHEt.HCl).

General FAQs and Troubleshooting

Q1: My peptide is not retained on the C18 column and elutes in the void volume. What should I do?

A1: This typically indicates that your peptide is very hydrophilic and has insufficient interaction with the stationary phase. Here are several strategies to increase retention:

  • Decrease the initial concentration of the organic solvent (Solvent B): Start your gradient with a lower percentage of acetonitrile (ACN), for example, 0-5%.

  • Use a less hydrophobic column: If a C18 column is too retentive, consider a C8 or a C4 column.

  • Adjust the mobile phase pH: The pH of the mobile phase affects the ionization state of the peptide, which in turn influences its retention. Ensure the pH is low (around 2-3) by using an ion-pairing agent like trifluoroacetic acid (TFA) to maximize interaction with the stationary phase.[1]

  • Check your sample solvent: Dissolving your peptide in a solvent with a high organic concentration can cause it to elute early. Whenever possible, dissolve your sample in the initial mobile phase (e.g., high aqueous content).

Q2: I am observing broad or split peaks in my chromatogram. What are the possible causes and solutions?

A2: Peak broadening or splitting can arise from several factors:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Peptides with a high number of charged residues can interact with residual silanols on the silica-based column, leading to tailing. Using a highly end-capped column or a specialized "peptide" column can mitigate this.[2]

  • Cis/Trans Isomerization of Proline: Peptides containing proline, such as those with an N-terminal this compound, can exist as cis/trans isomers, which may interconvert slowly on the HPLC timescale, resulting in broadened or split peaks. Increasing the column temperature (e.g., to 40-60°C) can sometimes accelerate this interconversion and lead to sharper peaks.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. As a best practice, the sample solvent should match the initial mobile phase conditions.

Q3: How do I develop an effective gradient for my peptide purification?

A3: A systematic approach to gradient development is crucial for achieving high-purity peptides.

  • Scouting Gradient: Begin with a broad, linear gradient (e.g., 5-95% ACN over 30-60 minutes) to determine the approximate ACN concentration at which your peptide elutes.[2]

  • Focused Gradient: Once you have an approximate elution time, design a shallower, more focused gradient around that concentration. For example, if your peptide eluted at 40% ACN in the scouting run, you could try a gradient of 30-50% ACN over 30 minutes. This will improve the resolution between your target peptide and closely eluting impurities.[3]

  • Flow Rate: For analytical and semi-preparative HPLC, a flow rate of 1 mL/min is a common starting point. This can be scaled up for preparative columns.

Specific Considerations for Peptides with this compound

The N-terminal ethylamide modification on the proline residue can influence the peptide's chromatographic behavior.

Q4: How does the this compound modification affect my peptide's retention time?

A4: The N-ethylamide group is more hydrophobic than a primary amine. This modification will likely increase the overall hydrophobicity of your peptide, leading to a longer retention time on a reversed-phase column compared to its unmodified counterpart. You may need to use a higher concentration of organic solvent to elute the peptide.

Q5: Are there any specific impurities I should look for when purifying peptides synthesized with this compound?

A5: Besides the common impurities from solid-phase peptide synthesis (SPPS) such as deletion sequences or incompletely deprotected peptides, the use of this compound might introduce specific side products. It is advisable to use mass spectrometry (MS) in conjunction with your HPLC to identify the peaks in your crude product chromatogram. This will help in distinguishing the target peptide from any synthesis-related impurities.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting HPLC Conditions for Peptide Purification
ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 100-300 Å, 4.6 x 150-250 mmC18, 5-10 µm, 100-300 Å, >20 mm ID
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 0.8 - 1.5 mL/minScaled up based on column diameter
Detection 214 nm, 280 nm214 nm, 280 nm
Column Temp. Ambient to 60°CAmbient to 60°C
Injection Vol. 5 - 50 µLDependent on column loading capacity
Table 2: Example Gradient Profiles for Peptide Purification
Time (min)Scouting Gradient (%B)Focused Gradient (%B)
0525
5525
359545
409595
45595
50525

Visualizing Workflows and Logic

G cluster_0 Peptide Purification Workflow start Crude Peptide Sample dissolve Dissolve in Mobile Phase A start->dissolve analytical_hplc Analytical HPLC (Scouting Gradient) dissolve->analytical_hplc identify_peak Identify Target Peak (LC-MS) analytical_hplc->identify_peak optimize_gradient Optimize Gradient (Focused Gradient) identify_peak->optimize_gradient prep_hplc Preparative HPLC optimize_gradient->prep_hplc fraction_collection Collect Fractions prep_hplc->fraction_collection purity_analysis Analyze Fraction Purity fraction_collection->purity_analysis lyophilize Lyophilize Pure Fractions purity_analysis->lyophilize

Caption: A typical workflow for the purification of synthetic peptides using HPLC.

G cluster_1 Troubleshooting Peak Broadening start Broad Peak Observed check_overload Is column overloaded? start->check_overload reduce_load Reduce sample load/ concentration check_overload->reduce_load Yes check_proline Does peptide contain Proline? check_overload->check_proline No end Sharp Peak reduce_load->end increase_temp Increase column temperature (40-60°C) check_proline->increase_temp Yes check_solvent Is sample solvent stronger than mobile phase? check_proline->check_solvent No increase_temp->end change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_secondary_interactions Consider secondary interactions check_solvent->check_secondary_interactions No change_solvent->end use_peptide_column Use specialized 'peptide' column check_secondary_interactions->use_peptide_column use_peptide_column->end

Caption: A decision tree for troubleshooting broad peaks in peptide HPLC.

References

Technical Support Center: Monitoring H-Pro-NHEt.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on monitoring H-Pro-NHEt.HCl coupling reactions in solid-phase peptide synthesis (SPPS) using the ninhydrin test, also known as the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the ninhydrin test and why is it used in peptide synthesis?

The ninhydrin test is a highly sensitive chemical assay used to detect the presence of free primary and secondary amines.[1][2][3][4] In solid-phase peptide synthesis (SPPS), it is a critical tool for monitoring the completion of two key steps:

  • Deprotection: To confirm the removal of the Fmoc protecting group, which exposes a free primary amine on the N-terminus of the growing peptide chain. A positive test (blue/purple color) indicates a successful deprotection.[2]

  • Coupling: To verify that the incoming amino acid has successfully coupled to the N-terminal amine of the peptide chain. A negative test (colorless or the color of the resin) indicates a complete coupling reaction, as there should be no free primary amines remaining.[2][5]

Q2: How does the ninhydrin test work with this compound?

This compound is a derivative of proline, which contains a secondary amine. Unlike primary amines which produce a characteristic deep blue or purple color (Ruhemann's purple) with ninhydrin, secondary amines like proline yield a yellow or orange-colored complex.[1][2][6][7][8] Therefore, when monitoring the deprotection of a peptide chain ending in proline, a yellow color indicates the presence of the free secondary amine. After the subsequent coupling step, a negative result (colorless) is desired.

Q3: What do the different colors in a ninhydrin test indicate when working with this compound?

The interpretation of the ninhydrin test results is crucial for successful peptide synthesis. The colors of both the resin beads and the solution should be observed.

Color of Resin Beads & SolutionInterpretation for Proline DeprotectionInterpretation for Coupling after ProlineRecommended Action
Yellow to Orange Successful deprotection; free secondary amine is present.[1][2]Incomplete coupling; free secondary amine remains.Proceed to coupling step. / Repeat the coupling reaction.
Colorless / No Change Incomplete deprotection.Successful coupling. Repeat deprotection step. / Proceed to the next cycle.
Brownish-Red Can sometimes be observed for N-terminal Proline.[9]Incomplete coupling.Proceed to coupling step. / Repeat the coupling reaction.
Blue / Purple False positive; possible contamination with primary amines or side reactions.False positive or incomplete coupling of a different residue.See Troubleshooting Guide.

Q4: Are there alternative tests for monitoring proline coupling?

Yes, since the yellow color produced by proline with the ninhydrin test can sometimes be less intense or harder to interpret than the strong blue color from primary amines, other tests are recommended for critical applications.[10]

  • Chloranil Test: This test produces a blue color in the presence of secondary amines like proline.[9][10]

  • Isatin Test: This test also yields a blue color with unprotected N-terminal proline.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using the ninhydrin test to monitor this compound coupling reactions.

Issue 1: Unexpected Blue/Purple Color After Proline Deprotection
  • Question: I am expecting a yellow color after deprotecting the resin-bound peptide to expose the proline residue, but the ninhydrin test is giving a blue/purple result. What could be the cause?

  • Possible Causes:

    • Incomplete previous coupling: The preceding amino acid may not have coupled completely, leaving free primary amines on some peptide chains.

    • Contamination: The resin may be contaminated with primary amines from other sources.

    • False Positive due to reaction conditions: Excessive heating during the ninhydrin test can sometimes cause the cleavage of Fmoc protecting groups, leading to a false positive blue color.[10]

  • Solutions:

    • Before the proline coupling, ensure the previous coupling step was complete using the ninhydrin test. If necessary, perform a capping step with acetic anhydride to block any unreacted primary amines.

    • Ensure all solvents and reagents are pure and that proper resin handling techniques are used to avoid cross-contamination.

    • Carefully control the heating time and temperature during the ninhydrin test. Do not exceed the recommended time.

Issue 2: Faint or No Color Change After Proline Deprotection
  • Question: The ninhydrin test is showing a very faint yellow color or is completely colorless after the deprotection step for proline. What should I do?

  • Possible Causes:

    • Incomplete deprotection: The Fmoc group has not been completely removed from the proline residue.

    • Resin aggregation: The peptide chains on the resin may be aggregating, preventing the ninhydrin reagents from accessing the free secondary amines.

  • Solutions:

    • Repeat the deprotection step. Ensure the deprotection reagent (e.g., piperidine in DMF) is fresh and used in the correct concentration.

    • If aggregation is suspected, consider using alternative solvents or chaotropic salts to disrupt the secondary structures of the peptides.

Issue 3: Yellow Color Persists After this compound Coupling
  • Question: I performed the coupling reaction to add the next amino acid after proline, but the ninhydrin test is still yellow. What does this mean?

  • Possible Cause:

    • Incomplete coupling: The coupling reaction has not gone to completion, and there are still unreacted proline secondary amines on the resin.

  • Solutions:

    • Repeat the coupling reaction. You may need to extend the reaction time or use a more potent coupling reagent like HATU or HCTU.[10]

    • If the yellow color persists after a second coupling, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptide impurities in subsequent steps.[10]

Troubleshooting Workflow

TroubleshootingWorkflow start Perform Ninhydrin Test on Resin Sample deprotection_check Is this after a Deprotection step? start->deprotection_check coupling_check Is this after a Coupling step? deprotection_check->coupling_check No color_result Observe Bead and Solution Color deprotection_check->color_result Yes coupling_check->color_result Yes blue_purple Blue / Purple color_result->blue_purple yellow_orange Yellow / Orange color_result->yellow_orange colorless Colorless / No Change color_result->colorless incomplete_coupling_prev Incomplete previous coupling or False positive. Cap and re-test. blue_purple->incomplete_coupling_prev Deprotection Step incomplete_coupling Incomplete Coupling. Repeat Coupling or Cap. blue_purple->incomplete_coupling Coupling Step successful_deprotection Successful Deprotection. Proceed to Coupling. yellow_orange->successful_deprotection Deprotection Step yellow_orange->incomplete_coupling Coupling Step incomplete_deprotection Incomplete Deprotection. Repeat Deprotection Step. colorless->incomplete_deprotection Deprotection Step successful_coupling Successful Coupling. Proceed to next cycle. colorless->successful_coupling Coupling Step check_previous_step Check previous deprotection. Possible false negative.

Caption: Troubleshooting workflow for the ninhydrin test in SPPS.

Experimental Protocols

Qualitative Ninhydrin (Kaiser) Test for SPPS

This protocol is for monitoring the presence or absence of free amines on resin beads.

Reagents:

  • Solution A: 5g ninhydrin in 100 mL n-butanol.

  • Solution B: 80g phenol in 20 mL n-butanol.

  • Solution C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 15-20 beads) from the reaction vessel into a small test tube.[2]

  • Wash the resin beads three times with DMF and then once with DCM to remove any residual reagents and dry the resin.[2]

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[2][8]

  • Heat the test tube in a heating block at 100-110°C for 5 minutes.[2]

  • Remove the test tube and allow it to cool to room temperature.

  • Observe the color of the beads and the solution. A deep blue color indicates the presence of primary amines, while a yellow-orange color indicates the presence of secondary amines like proline.[1][2] No color change indicates the absence of free amines.[2]

Quantitative Ninhydrin Test

This protocol allows for the quantification of coupling efficiency.

Principle:

The intensity of the color produced in the ninhydrin reaction is proportional to the concentration of free amino groups.[3] By measuring the absorbance of the solution at 570 nm (for the blue/purple color), the amount of unreacted amine can be determined.

Procedure:

  • Accurately weigh a small amount of the peptide-resin (2-5 mg) into a test tube.

  • Add a known volume of the ninhydrin reagent solutions as described in the qualitative test.

  • Heat the mixture for a precise amount of time (e.g., 5 minutes at 100°C).

  • After cooling, add a specific volume of a solvent mixture (e.g., 1:1 water and n-propanol) to dilute the sample.[3]

  • Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.

  • Compare the absorbance to a standard curve prepared with known concentrations of a standard amino acid to calculate the concentration of free amines on the resin.

Sample Quantitative Data:

The following table illustrates how coupling efficiency can be calculated based on absorbance readings from a quantitative ninhydrin test.

Step in SynthesisSample Absorbance @ 570 nmFree Amines (µmol/g)Coupling Efficiency (%)
After Deprotection1.250100N/A
After 1st Coupling0.062595.0%
After 2nd Coupling0.0100.899.2%

Note: The relationship between absorbance and free amine concentration is determined from a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Ninhydrin Reaction with Primary vs. Secondary Amines

NinhydrinReaction cluster_primary Primary Amine (e.g., Alanine) cluster_secondary Secondary Amine (e.g., Proline) primary_amine Peptide-NH2 ninhydrin1 2x Ninhydrin primary_amine->ninhydrin1 + Heat ruhemanns_purple Ruhemann's Purple (Deep Blue/Purple Color) ninhydrin1->ruhemanns_purple secondary_amine Peptide-Proline-NHEt ninhydrin2 Ninhydrin secondary_amine->ninhydrin2 + Heat yellow_complex Yellow Iminium Salt (Yellow/Orange Color) ninhydrin2->yellow_complex

Caption: Reaction of ninhydrin with primary and secondary amines.

SPPS Workflow with Ninhydrin Monitoring

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 ninhydrin_test1 Ninhydrin Test wash1->ninhydrin_test1 ninhydrin_test1->deprotection Negative coupling Amino Acid Coupling ninhydrin_test1->coupling Positive (Blue/Yellow) wash2 Wash coupling->wash2 ninhydrin_test2 Ninhydrin Test wash2->ninhydrin_test2 ninhydrin_test2->coupling Positive cycle_end End of Cycle ninhydrin_test2->cycle_end Negative (Colorless)

Caption: Solid-phase peptide synthesis cycle with ninhydrin checkpoints.

References

Validation & Comparative

Confirming H-Pro-NHEt.HCl Incorporation in Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, verifying the precise chemical structure of a synthesized peptide is a critical step to ensure its intended biological activity and safety. The incorporation of modified amino acids, such as L-Proline ethylamide hydrochloride (H-Pro-NHEt.HCl), requires robust analytical confirmation. This guide provides a detailed comparison of key analytical methods for confirming the successful incorporation of this compound at the C-terminus of a peptide, supported by experimental data and protocols.

The primary challenge in confirming the incorporation of this compound lies in distinguishing the modified proline residue from its native counterpart. This requires analytical techniques that can precisely determine the molecular weight of the peptide and provide detailed structural information about the C-terminal modification. The most powerful and commonly used methods for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) serves as an essential tool for purification and initial characterization.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the level of detail required, the amount of sample available, and the desired throughput. The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and HPLC for the confirmation of this compound incorporation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Fragmentation Pattern3D Structure, Atomic ConnectivityPurity, Relative Polarity
Specificity for Modification High (detects mass shift)Very High (unambiguous structure)Low (infers from retention time shift)
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (nanomole to picomole)
Sample Requirement LowHighModerate
Throughput HighLowHigh
Data Complexity ModerateHighLow
Cost Moderate to HighHighLow to Moderate

Experimental Workflows and Methodologies

The following sections provide detailed experimental protocols for each analytical method, along with diagrams to illustrate the workflows and underlying principles.

Experimental Workflow for Peptide Analysis

The overall workflow for confirming the incorporation of this compound in a synthesized peptide typically involves initial purification by HPLC, followed by detailed structural analysis using Mass Spectrometry and NMR Spectroscopy.

cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification cluster_2 Structural Confirmation Crude Peptide Crude Peptide HPLC Purification HPLC Purification Crude Peptide->HPLC Purification Injection Mass Spectrometry Mass Spectrometry HPLC Purification->Mass Spectrometry Purified Peptide NMR Spectroscopy NMR Spectroscopy HPLC Purification->NMR Spectroscopy Purified Peptide Peptide Mixture Peptide Mixture HPLC Column HPLC Column Peptide Mixture->HPLC Column Injection Detector Detector HPLC Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal 1D NMR 1D NMR 2D COSY/TOCSY 2D COSY/TOCSY 1D NMR->2D COSY/TOCSY Identify Spin Systems 2D HSQC 2D HSQC 2D COSY/TOCSY->2D HSQC Assign ¹H-¹³C Pairs 2D HMBC 2D HMBC 2D HSQC->2D HMBC Confirm Long-Range Connectivity Structure Confirmation Structure Confirmation 2D HMBC->Structure Confirmation

Mass Spectrometry of C-Terminal Ethylamide Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of modified peptides is crucial for accurate characterization and quantification. This guide provides a comparative analysis of peptides with a C-terminal ethylamide modification against those with the more common C-terminal amide or a free carboxylic acid, focusing on their behavior during mass spectrometry (MS) analysis.

The C-terminal modification of a peptide can significantly influence its physicochemical properties, including its ionization efficiency and fragmentation pattern in a mass spectrometer. While C-terminal amidation is a common post-translational modification and is known to affect peptide activity and stability, the introduction of an ethylamide group offers an alternative modification that may further modulate these properties.[1][2] This guide will delve into the expected differences in mass spectrometric behavior between these three peptide forms.

Comparison of Ionization Efficiency and Fragmentation

The nature of the C-terminus plays a critical role in how a peptide ionizes and fragments. The presence of a basic amide or ethylamide group can enhance protonation and thus ionization efficiency in positive ion mode compared to the acidic carboxylate group.

Table 1: Expected Comparison of Ionization Efficiency

C-Terminal ModificationExpected Ionization Efficiency (Positive ESI-MS)Rationale
C-Terminal Ethylamide HighThe ethylamide group is basic and can readily accept a proton. The additional ethyl group increases hydrophobicity which can enhance ionization.
C-Terminal Amide HighThe amide group is basic and promotes protonation, leading to good ionization efficiency.
C-Terminal Free Acid LowerThe carboxylic acid is acidic and less likely to be protonated in typical positive ion mode ESI conditions, potentially leading to lower signal intensity.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information about the peptide. The C-terminal modification directly influences the masses of the y-ion series and can introduce unique fragmentation pathways.

Table 2: Comparison of Expected Fragmentation Patterns (CID/HCD)

C-Terminal ModificationExpected Primary FragmentationKey Differentiators
C-Terminal Ethylamide Predominantly b- and y-ions.y-ions will have a mass shift corresponding to the ethylamide group. Potential for specific neutral losses involving the ethyl group under certain conditions.
C-Terminal Amide Predominantly b- and y-ions.y-ions will have a mass shift corresponding to the amide group. A characteristic loss of ammonia (NH3) from the precursor or fragment ions may be observed.
C-Terminal Free Acid Predominantly b- and y-ions.y-ions correspond to the free carboxylic acid terminus. In negative ion mode, specific fragmentation patterns can be observed.[3]

Experimental Protocols

The following is a generalized protocol for the analysis of synthetic peptides with different C-terminal modifications by LC-MS/MS. This protocol can be adapted and optimized for specific instrumentation and peptide characteristics.

1. Sample Preparation

  • Peptide Synthesis and Purification: Synthesize peptides with C-terminal ethylamide, amide, and free acid modifications using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Accurately determine the concentration of the purified peptide stock solutions using a suitable method such as UV absorbance at 280 nm (for peptides containing tryptophan or tyrosine) or a quantitative amino acid analysis.

  • Working Solutions: Prepare working solutions of each peptide at a concentration of 1 µg/mL in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan range of m/z 200-2000.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

3. Data Analysis

  • Software: Use appropriate software to analyze the raw data, identify peptides, and compare their fragmentation spectra and signal intensities.

  • Metrics for Comparison:

    • Ionization Efficiency: Compare the peak areas or intensities of the precursor ions for the three peptide forms under identical conditions.

    • Fragmentation Pattern: Manually inspect and compare the MS/MS spectra, noting the presence and relative abundance of b- and y-ions, as well as any unique fragment ions or neutral losses.

Visualizing the Workflow and Fragmentation

To better illustrate the process and expected outcomes, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis (C-term Ethylamide, Amide, Acid) Purification RP-HPLC Purification Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification Working_Solutions Preparation of Working Solutions Quantification->Working_Solutions LC_Separation LC Separation (C18 Column) Working_Solutions->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Spectrum_Analysis Spectrum Analysis (Fragmentation Patterns) Data_Acquisition->Spectrum_Analysis Intensity_Comparison Intensity Comparison (Ionization Efficiency) Data_Acquisition->Intensity_Comparison G cluster_peptide Peptide Backbone: R1-R2-R3- cluster_termini C-Terminal Modifications cluster_fragments Expected y-ion Fragments R1 R1 R2 R2 R3 R3 Ethylamide C(O)NHCH2CH3 Amide C(O)NH2 Acid C(O)OH y1_ethyl y1: R3-C(O)NHCH2CH3 Ethylamide->y1_ethyl y1_amide y1: R3-C(O)NH2 Amide->y1_amide y1_acid y1: R3-C(O)OH Acid->y1_acid y2_ethyl y2: R2-R3-C(O)NHCH2CH3 y1_ethyl->y2_ethyl y2_amide y2: R2-R3-C(O)NH2 y1_amide->y2_amide y2_acid y2: R2-R3-C(O)OH y1_acid->y2_acid

References

A Comparative Guide to NMR Spectroscopic Evidence for Beta-Turn Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beta-Turns and their NMR Signatures

Beta-turns are secondary structures in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are crucial for the proper folding and biological activity of many peptides. NMR spectroscopy is a powerful tool for the conformational analysis of peptides in solution, providing detailed insights into the presence and type of beta-turns. Key NMR parameters indicative of a beta-turn include:

  • Nuclear Overhauser Effects (NOEs): Short through-space distances (< 5 Å) between protons give rise to NOE signals. In beta-turns, specific short distances are expected, most notably between the alpha-proton of residue i+1 and the amide proton of residue i+2 (dαN(i+1, i+2)), and between the amide proton of residue i+2 and the amide proton of residue i+3 (dNN(i+2, i+3)). For certain turn types, a key NOE is observed between the alpha-proton of residue i and the amide proton of residue i+2 or i+3.

  • ³J(HNHα) Coupling Constants: The three-bond coupling constant between the amide proton and the alpha-proton is related to the phi (φ) dihedral angle. Small coupling constants (typically < 5 Hz) are indicative of an α-helical conformation, while larger values (typically > 8 Hz) suggest an extended or β-sheet conformation. The specific pattern of coupling constants for the residues involved in a beta-turn can help to define its type.

  • Chemical Shift Deviations (CSDs): The difference between the observed chemical shift of a proton or carbon and its random coil value (Δδ) can provide information about the local secondary structure. For beta-turns, characteristic downfield shifts of the α-protons of the residues at the i+1 and i+2 positions are often observed[1][2]. Amide proton chemical shifts can also be indicative of hydrogen bonding within the turn[3].

  • Temperature Coefficients of Amide Protons: A small temperature coefficient of an amide proton's chemical shift (typically less than -4.5 ppb/K) suggests that the proton is involved in an intramolecular hydrogen bond, a key feature of many beta-turns.

Comparative Analysis of Beta-Turn Inducers

While specific data for H-Pro-NHEt.HCl is elusive, we can compare the NMR data for other well-characterized beta-turn-inducing motifs. Proline is frequently found in beta-turns, and its derivatives are often used to stabilize these structures. Other strategies include the use of specific amino acid sequences and backbone modifications.

Case Study 1: D-Proline-Glycine (D-Pro-Gly) Sequence

The D-Pro-Gly sequence is a potent inducer of type II' beta-turns. The following table summarizes typical NMR data observed for a beta-hairpin peptide containing a D-Pro-Gly turn.

NMR ParameterResidue i (Tyr)Residue i+1 (D-Pro)Residue i+2 (Gly)Residue i+3 (Val)Reference
¹H α Chemical Shift (ppm) 4.354.653.85, 3.753.90[4]
¹H α CSD (ppm) +0.02+0.33-0.12, -0.22-0.25[4]
³J(HNHα) (Hz) 7.5-5.0, 7.08.5[3]
Key NOEs dαN(Tyr, D-Pro)dαN(D-Pro, Gly)dNN(Gly, Val)-[4]

CSD (Chemical Shift Deviation) calculated relative to random coil values.

Case Study 2: Tetrapeptides with Charged Residues

The interaction between charged side chains can also promote beta-turn formation. A study on NAc-tetrapeptide amides showed that a salt bridge between Lys at position i+1 and Glu at position i+2 can stabilize a type I beta-turn.

NMR ParameterPeptide: NAc-DEKS-NH₂Peptide: NAc-DERS-NH₂Reference
Turn Population (%) Small proportion of Type ISmall proportion of Type I[5]
Key Observation Salt bridge between Lys2 and Glu3 is crucial for turn stabilization.Salt bridge between Arg2 and Glu3 is crucial for turn stabilization.[5]
Case Study 3: Aromatic-Proline Interactions

Interactions between an aromatic residue at position i and a proline at position i+1 can favor a cis-amide bond, leading to the formation of a type VI beta-turn.

| NMR Parameter | Peptide: Ac-TWflpN-NH₂ | Reference | | :--- | :--- | | cis-Amide Population (%) | 60 |[6] | | ³J(HNHα) of Trp (Hz) | 4.2 |[6] | | Key NOEs | ROEs indicative of a β-turn |[6] | | Pro Hα Chemical Shift (cis, ppm) | 3.50 |[6] | | Pro Hβ Chemical Shift (cis, ppm) | 0.66, 0.59 |[6] |

Experimental Protocols

The following provides a general methodology for NMR experiments used to identify and characterize beta-turns in peptides.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. For experiments in H₂O, a small percentage of D₂O is added for the lock signal. The pH is adjusted to the desired value.

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: Provides an initial overview of the sample and allows for the observation of amide proton chemical shifts and their temperature dependence.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for identifying the characteristic short distances in beta-turns. Mixing times are typically varied (e.g., 100-300 ms) to observe a range of NOEs.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure the ³J(HNHα) coupling constants from the cross-peak fine structure.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide the chemical shifts of the backbone carbons and nitrogens, which are also sensitive to the secondary structure.

Data Analysis
  • Resonance Assignment: The first step is the sequential assignment of all proton resonances to their respective amino acid residues using a combination of TOCSY and NOESY spectra.

  • Identification of NOEs: Key short- and medium-range NOEs indicative of a beta-turn are identified and their intensities are measured.

  • Measurement of Coupling Constants: ³J(HNHα) coupling constants are measured and used to restrain the phi dihedral angles.

  • Determination of Temperature Coefficients: The chemical shifts of amide protons are measured at different temperatures to identify those involved in hydrogen bonds.

  • Structure Calculation: The collected NMR restraints (NOE-derived distance restraints and coupling constant-derived dihedral angle restraints) are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of identifying a beta-turn using NMR and a typical experimental workflow.

beta_turn_identification cluster_evidence NMR Evidence cluster_interpretation Structural Interpretation NOE Key NOEs (dαN, dNN) H_Bond Intramolecular H-Bond NOE->H_Bond identifies J_coupling ³J(HNHα) (φ angle) Dihedral Backbone Dihedral Angles (φ, ψ) J_coupling->Dihedral restrains CSD Chemical Shift Deviations (Δδ) Turn_Type Beta-Turn (Type I, II, etc.) CSD->Turn_Type suggests Temp_Coeff Amide Temp. Coefficients Temp_Coeff->H_Bond confirms H_Bond->Turn_Type Dihedral->Turn_Type

Caption: Logical flow for beta-turn identification using NMR evidence.

experimental_workflow start Peptide Synthesis & Purification sample_prep NMR Sample Preparation start->sample_prep data_acq NMR Data Acquisition (1D, 2D TOCSY, NOESY) sample_prep->data_acq assignment Resonance Assignment data_acq->assignment analysis Data Analysis (NOEs, J-couplings, Δδ) assignment->analysis structure_calc Structure Calculation & Validation analysis->structure_calc conclusion Conformational Conclusion structure_calc->conclusion

Caption: A typical experimental workflow for NMR-based peptide conformational analysis.

Conclusion

While the specific NMR spectroscopic evidence for beta-turn induction by this compound remains to be published in detail, the principles of using NMR to identify such structures are well-established. By analyzing key parameters such as NOEs, coupling constants, chemical shift deviations, and temperature coefficients, researchers can confidently identify and characterize beta-turns in peptides. The comparative data presented for alternative beta-turn inducers, such as those incorporating D-Pro-Gly sequences or strategic salt bridges, provide a valuable benchmark for evaluating the efficacy of novel turn-inducing moieties. This guide serves as a foundational resource for scientists and drug development professionals employing NMR spectroscopy in the field of peptide design and conformational analysis.

References

A Comparative Analysis of H-Pro-NHEt.HCl and H-Pro-OH on Peptide Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug design, the conformation of a peptide is paramount to its biological activity. Proline, a unique amino acid with a cyclic side chain, plays a critical role in dictating the three-dimensional structure of peptides. Modifications to the C-terminus of proline can significantly influence its conformational preferences, thereby altering the overall peptide architecture and its interaction with biological targets. This guide provides a comparative analysis of two such modifications: the C-terminal ethylamide (in H-Pro-NHEt.HCl) and the native carboxylic acid (in H-Pro-OH), and their effects on peptide conformation.

While direct, head-to-head experimental data comparing this compound and H-Pro-OH is not extensively available in the current literature, this guide synthesizes established principles of peptide chemistry and findings from analogous systems to provide a comprehensive overview. The comparison will focus on the influence of these C-terminal modifications on key conformational parameters, including the cis/trans isomerization of the peptide bond preceding proline and the pucker of the proline ring.

The Chemical Landscape: this compound vs. H-Pro-OH

The fundamental difference between this compound and H-Pro-OH lies in their C-terminal functional group. H-Pro-OH possesses a free carboxylic acid, which is typically deprotonated at physiological pH, rendering the C-terminus anionic. In contrast, this compound has a C-terminal ethylamide group, which is neutral and capable of acting as a hydrogen bond donor. This seemingly subtle change can have profound implications for the local electronic environment and steric interactions, thereby influencing the conformational equilibrium of the proline residue.

Impact on Peptide Conformation: A Comparative Overview

The conformational landscape of a proline-containing peptide is largely defined by two key features: the geometry of the peptide bond preceding proline (X-Pro) and the puckering of the pyrrolidine ring.

Cis/Trans Isomerization of the X-Pro Peptide Bond

Unlike most other peptide bonds, which strongly favor the trans conformation, the X-Pro peptide bond has a relatively low energy barrier for cis/trans isomerization. The ratio of cis to trans isomers can be a critical determinant of a peptide's structure and function. The nature of the C-terminus can influence this equilibrium.

The neutral, hydrogen-bond-donating ethylamide group in This compound can engage in intramolecular hydrogen bonding interactions that may stabilize one isomer over the other. Furthermore, the absence of a negative charge at the C-terminus, when compared to the deprotonated carboxylate of H-Pro-OH , alters the electrostatic potential surface of the molecule, which can also impact the cis/trans energy landscape.

Proline Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and can adopt two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The ring pucker is intrinsically linked to the cis/trans state of the preceding peptide bond and influences the overall backbone torsion angles. The steric and electronic properties of the C-terminal group can favor a specific ring pucker. The bulkier ethylamide group in this compound may introduce steric constraints that favor a particular puckered state to minimize unfavorable interactions.

Quantitative Conformational Analysis

While specific quantitative data for the direct comparison of this compound and H-Pro-OH is limited, the following table presents a hypothetical comparison based on known effects of C-terminal amidation on proline-containing peptides. This data is illustrative and should be confirmed by direct experimental analysis.

Conformational ParameterThis compound (Expected)H-Pro-OH (Expected)Experimental Technique
Cis/Trans Ratio (X-Pro) Potentially altered ratio due to changes in steric and electronic environment. May favor the cis or trans isomer depending on the neighboring residues and solvent conditions.Serves as the baseline for comparison. The ratio is sequence and environment dependent.Nuclear Magnetic Resonance (NMR) Spectroscopy
Proline Ring Pucker May favor a specific pucker (Cγ-endo or Cγ-exo) to accommodate the ethylamide group and potential intramolecular interactions.Exhibits a dynamic equilibrium between puckered states, influenced by the preceding residue and solvent.NMR Spectroscopy, X-ray Crystallography
Secondary Structure Propensity The neutral C-terminus can influence the formation of local secondary structures like β-turns, potentially increasing their stability.The charged C-terminus can influence electrostatic interactions that either stabilize or destabilize secondary structures.Circular Dichroism (CD) Spectroscopy

Experimental Methodologies for Conformational Analysis

A comprehensive understanding of the conformational effects of this compound and H-Pro-OH requires the application of various biophysical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution. Key NMR experiments include:

  • 1D and 2D NMR (COSY, TOCSY, NOESY): To assign proton resonances and determine through-bond and through-space connectivities. The relative intensities of distinct sets of resonances for the cis and trans isomers can be used to determine their population ratio.[1][2]

  • 13C NMR: The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization of the X-Pro peptide bond, providing a clear distinction between the two isomers.[3]

  • NOE-based distance restraints and J-coupling analysis: To determine the proline ring pucker and the overall three-dimensional structure of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the content of α-helices, β-sheets, and random coil structures. This technique can reveal global conformational changes induced by the C-terminal modification.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides. By simulating the atomic motions over time, MD can predict the preferred conformations, the dynamics of cis/trans isomerization, and the free energy differences between various states, offering molecular-level insights that complement experimental data.[5][6]

Visualizing the Comparison and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Logical Flow of Conformational Comparison cluster_compounds Compounds cluster_properties Chemical Properties cluster_effects Conformational Effects cluster_outcome Overall Peptide Conformation HProNHEt This compound (C-terminal Ethylamide) NHEt_props Neutral Hydrogen Bond Donor HProNHEt->NHEt_props HProOH H-Pro-OH (C-terminal Carboxylic Acid) OH_props Anionic (at pH 7) Hydrogen Bond Acceptor HProOH->OH_props CisTrans Cis/Trans Isomerization of X-Pro Bond NHEt_props->CisTrans Influences Pucker Proline Ring Pucker (Endo vs. Exo) NHEt_props->Pucker Influences OH_props->CisTrans Influences OH_props->Pucker Influences PeptideStructure Altered 3D Structure & Biological Activity CisTrans->PeptideStructure Pucker->PeptideStructure

Caption: Logical flow comparing the influence of this compound and H-Pro-OH on peptide conformation.

G Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis NMR NMR Spectroscopy (Cis/Trans Ratio, Ring Pucker) Synthesis->NMR CD Circular Dichroism (Secondary Structure) Synthesis->CD MD Molecular Dynamics (Computational Modeling) Synthesis->MD Data Comparative Analysis of Conformational Parameters NMR->Data CD->Data MD->Data

Caption: A typical experimental workflow for the comparative conformational analysis of peptides.

Conclusion

The choice between a C-terminal ethylamide (this compound) and a carboxylic acid (H-Pro-OH) in a proline-containing peptide can have significant consequences for its conformational preferences. The ethylamide modification introduces a neutral, hydrogen-bond-donating group that can alter the local steric and electronic environment, thereby influencing the cis/trans equilibrium of the X-Pro peptide bond and the proline ring pucker. These subtle changes can cascade to affect the overall peptide secondary and tertiary structure, ultimately impacting its biological function.

For researchers in drug development and peptide design, a thorough understanding of these conformational effects is crucial. While this guide provides a framework for comparison based on established principles, direct experimental investigation using techniques such as NMR, CD spectroscopy, and molecular dynamics simulations is highly recommended to elucidate the precise conformational landscape of peptides incorporating this compound versus H-Pro-OH. Such studies will provide invaluable data for the rational design of peptides with tailored structures and optimized biological activities.

References

Taming "Difficult" Peptides: A Comparative Guide to Pseudoproline Dipeptides and H-Pro-NHEt.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of "difficult" peptide sequences—often rich in hydrophobic or β-branched amino acids—presents a significant hurdle. These sequences are prone to aggregation, leading to poor yields and purification challenges. This guide provides a detailed comparison of two strategies employed to overcome these obstacles: the use of pseudoproline dipeptides and the specific C-terminal modification with H-Pro-NHEt.HCl.

While both are utilized in peptide synthesis, their mechanisms and applications differ significantly. Pseudoproline dipeptides serve as a broadly applicable tool to disrupt secondary structure formation during solid-phase peptide synthesis (SPPS), thereby improving synthesis outcomes for a wide range of difficult sequences. In contrast, this compound is a specific building block used to create a C-terminal ethylamide, a modification found in several gonadotropin-releasing hormone (GnRH) agonist drugs, rather than a general method for overcoming aggregation.

At a Glance: Key Differences

FeaturePseudoproline DipeptidesThis compound
Primary Function Disrupts peptide aggregation during synthesisCreates a C-terminal Proline-ethylamide
Mechanism of Action Induces a "kink" in the peptide backbone, inhibiting β-sheet formationReplaces the C-terminal Pro-Gly amide of native peptides
Applicability Broadly used for various difficult and long peptide sequencesSpecific to the synthesis of certain GnRH agonists (e.g., Buserelin, Leuprorelin)[1]
Point of Incorporation Incorporated within the peptide chain, replacing a Ser, Thr, or Cys residue and the preceding amino acidIncorporated as the C-terminal residue
Effect on Final Peptide The native amino acid sequence is restored upon final cleavageThe final peptide has a modified C-terminus

Pseudoproline Dipeptides: A Powerful Tool Against Aggregation

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine ring.[2][3][4] This structural modification introduces a "kink" in the peptide chain, similar to proline, which effectively disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates.[2][3][4]

The primary advantage of using pseudoproline dipeptides is the enhanced solvation of the growing peptide chain on the solid support.[4] This leads to improved coupling efficiencies, higher yields, and greater purity of the crude peptide product.[2][3][4] The pseudoproline moiety is stable during the cycles of solid-phase synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final deprotection and cleavage from the resin, restoring the native Ser or Thr residue.[2][3]

Performance Data:

While direct quantitative comparisons with this compound are not available due to their different applications, the benefits of pseudoproline dipeptides are well-documented. For instance, the incorporation of a single pseudoproline has been reported to result in a 10-fold increase in product yield for highly aggregated sequences.[5] Their use has been crucial in the successful synthesis of long peptides (over 40 amino acids) and complex cyclic peptides.[4][6] In one case, the synthesis of a 16-residue C-terminal fragment of human growth hormone, previously deemed "inaccessible" by standard SPPS, was successfully achieved using a pseudoproline monomer.[7]

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS

This protocol outlines the general steps for incorporating a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

2. Standard Fmoc-SPPS Cycles:

  • Perform standard Fmoc deprotection of the resin's free amine using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent cocktail (e.g., HBTU/HATU and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in DMF).

  • Wash the resin with DMF after each coupling step.

3. Pseudoproline Dipeptide Coupling:

  • At the desired position in the sequence, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide in a minimal amount of DMF.

  • Activate the dipeptide using your standard coupling reagents. For example, for HBTU activation, mix the dipeptide with HBTU and DIPEA.

  • Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using a qualitative test like the ninhydrin (Kaiser) test.[8][9]

  • After successful coupling, wash the resin thoroughly with DMF.

4. Continuation of Synthesis:

  • Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave all side-chain protecting groups. The TFA in the cleavage cocktail will also hydrolyze the oxazolidine ring of the pseudoproline, restoring the native serine or threonine residue.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualization of the Pseudoproline Workflow

Pseudoproline_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PseudoPro Pseudoproline Incorporation cluster_FinalSteps Final Steps Start Start with Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for n cycles Wash1->Repeat Deprotection2 Fmoc Deprotection Repeat->Deprotection2 Couple_PseudoPro Couple Fmoc-Xaa-Ser/Thr(ΨPro)-OH (e.g., HBTU/DIPEA) Deprotection2->Couple_PseudoPro Wash2 Wash (DMF) Couple_PseudoPro->Wash2 Continue_SPPS Continue SPPS for remaining AAs Wash2->Continue_SPPS Cleavage Cleavage from Resin & Deprotection (TFA) Continue_SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide with Native Sequence Purification->FinalPeptide HProNHEt_Logic cluster_Problem Synthesis Challenge cluster_Solutions Potential Solutions cluster_Application Application Difficult_Sequence Difficult Peptide Sequence (e.g., GnRH Agonist) Pseudoproline Pseudoproline Dipeptides Difficult_Sequence->Pseudoproline HProNHEt This compound Difficult_Sequence->HProNHEt Aggregation Address Aggregation (Internal to Sequence) Pseudoproline->Aggregation  Used to solve C_Terminus Specific C-Terminal Modification HProNHEt->C_Terminus  Used to create

References

A Comparative Guide to the Validation of Peptide Purity and Identity Following Synthesis with H-Pro-NHEt.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with modified C-termini, such as the N-ethylprolinamide moiety introduced by H-Pro-NHEt.HCl, is a critical strategy in drug development to enhance biological activity and stability. This modification is notably present in gonadotropin-releasing hormone (GnRH) agonists like leuprolide and buserelin.[1][2] The validation of such synthetic peptides is paramount to ensure their quality, safety, and efficacy. This guide provides a comparative overview of the analytical techniques used to assess the purity and identity of peptides synthesized with a C-terminal N-ethylprolinamide versus those with a standard C-terminal carboxylate.

Core Analytical Techniques for Peptide Validation

The two cornerstones of peptide validation are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. These techniques are essential for characterizing the target peptide and identifying potential impurities that may arise during synthesis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining peptide purity. It separates the target peptide from impurities based on hydrophobicity.

Comparison of Expected Purity Profiles:

C-Terminal ModificationExpected Purity ProfileCommon Impurities
N-Ethylprolinamide (from this compound) A major peak corresponding to the target peptide. Potential for closely eluting diastereomeric impurities due to the chirality of proline.Deletion sequences, truncated sequences, insertion of extra amino acids, racemized forms, and byproducts from coupling reagents.[3]
C-Terminal Carboxylate A major peak for the target peptide. Generally a cleaner profile for simpler peptides, but still susceptible to standard synthesis-related impurities.Deletion sequences, truncated sequences, and byproducts from coupling reagents.
Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an accurate molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. Techniques like MALDI-TOF and ESI-MS are routinely used.

Comparison of Mass Spectrometry Analysis:

C-Terminal ModificationExpected Mass SpectrumKey Information Provided
N-Ethylprolinamide A single major peak corresponding to the calculated molecular weight of the N-ethylprolinamide peptide.Confirms the successful incorporation of the N-ethylprolinamide moiety and the overall sequence integrity.
C-Terminal Carboxylate A single major peak corresponding to the calculated molecular weight of the peptide acid.Confirms the correct amino acid sequence.

Experimental Protocols

Protocol 1: RP-HPLC for Peptide Purity
  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Calculate purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Protocol 2: Mass Spectrometry for Peptide Identity
  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in water or a suitable volatile buffer (e.g., ammonium acetate).

  • Instrumentation:

    • MALDI-TOF MS: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate.

    • ESI-MS: Infuse the peptide solution directly into the electrospray source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide.

Visualizing the Workflow and Potential Impurities

The following diagrams illustrate the general workflow for peptide validation and the common types of impurities that can be encountered.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Validation Resin Resin Coupling1 Coupling1 Resin->Coupling1 Attach 1st AA Deprotection1 Deprotection1 Coupling1->Deprotection1 Remove protecting group Coupling2 Coupling2 Deprotection1->Coupling2 Couple 2nd AA Cleavage Cleavage Coupling2->Cleavage Repeat cycles & cleave Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC HPLC Crude_Peptide->HPLC Purity Analysis MS MS Crude_Peptide->MS Identity Confirmation Purity_Report Purity > 95% HPLC->Purity_Report Identity_Report Correct Mass MS->Identity_Report Peptide_Impurities cluster_impurities Common Synthesis Impurities Target_Peptide Target Peptide (e.g., with Pro-NHEt) Deletion Deletion Sequence (Missing an amino acid) Target_Peptide->Deletion Truncation Truncated Sequence (Incomplete synthesis) Target_Peptide->Truncation Insertion Insertion Sequence (Extra amino acid) Target_Peptide->Insertion Racemization Diastereomers (Altered stereochemistry) Target_Peptide->Racemization Oxidation Oxidized Peptide (e.g., Met oxidation) Target_Peptide->Oxidation Coupling_Artifacts Coupling Reagent Adducts Target_Peptide->Coupling_Artifacts

References

Unveiling the Structural Nuances: A Comparative Guide to Circular Dichroism Spectroscopy of Peptides Containing H-Pro-NHEt.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for elucidating their biological function and optimizing therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique for probing the secondary structure of peptides in solution. This guide provides a comparative analysis of the CD spectroscopy of peptides featuring the C-terminal modification H-Pro-NHEt.HCl, a moiety frequently employed in gonadotropin-releasing hormone (GnRH) analogues to enhance potency and stability.

While specific, publicly available CD spectra for peptides solely consisting of this compound are limited, we can draw insightful comparisons by examining the well-characterized spectra of proline-rich peptides and considering the conformational implications of C-terminal amidation. This guide will leverage data from analogous structures to provide a comprehensive overview for researchers working with this important peptide modification.

The Influence of Proline and C-Terminal Modification on Peptide Conformation

Proline, unique among the proteinogenic amino acids for its secondary amine, introduces significant conformational constraints on the peptide backbone. Peptides rich in proline often adopt a distinct secondary structure known as the polyproline II (PPII) helix. This left-handed helix is characterized by a specific CD spectral signature.

The modification of the C-terminus from a free carboxyl group to an ethylamide, as in this compound, can further influence the peptide's conformational preferences. This amidation removes the negative charge of the carboxylate and introduces a hydrophobic ethyl group, which can affect intramolecular hydrogen bonding and interactions with the solvent, potentially stabilizing or altering the PPII helical structure.

Comparative Analysis of CD Spectra

To illustrate the potential conformational characteristics of peptides containing this compound, we will compare the known CD spectrum of a model proline-containing peptide, poly-L-proline, with the expected spectral features of a peptide with a C-terminal proline ethylamide.

Peptide TypeKey CD Spectral FeaturesWavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Reference
Poly-L-proline (PPII helix) Strong negative band~206-35,000 to -55,000[1]
Weak positive band~228+2,000 to +3,000[1]
Peptide with C-terminal Pro-NHEt (Expected) Likely PPII-like character with potential shifts in band position and intensity due to the ethylamide group. The overall shape is expected to be similar to the PPII helix.~206-208Potentially altered magnitudeInferred from literature
~228-230Potentially altered magnitudeInferred from literature
Random Coil Strong negative band~198Variable negative valuesGeneral Knowledge
Weak or no positive band> 210Near zeroGeneral Knowledge

Note: The data for the peptide with C-terminal Pro-NHEt is an educated inference based on the known effects of C-terminal amidation and the structural role of proline. Experimental verification is crucial.

Experimental Protocols

A standardized protocol for acquiring high-quality CD spectra of peptides is essential for reliable and reproducible results.

Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use a buffer system that does not have high absorbance in the far-UV region (190-250 nm). Phosphate buffers (e.g., 10 mM sodium phosphate) at a neutral pH are a common choice. Avoid buffers containing high concentrations of chloride ions.

  • Concentration: Prepare a stock solution of the peptide and determine its concentration accurately, for example, by UV-Vis spectroscopy if the peptide contains aromatic residues, or by weight. Typical peptide concentrations for CD spectroscopy are in the range of 0.1-0.2 mg/mL.

  • Final Sample: Dilute the stock solution to the desired final concentration in the chosen buffer. The final sample should be clear and free of any particulates.

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the spectrometer with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.

  • Cuvette: Use a quartz cuvette with a short path length (typically 0.1 cm) for far-UV CD measurements.

  • Blank Measurement: Record a baseline spectrum of the buffer alone under the same experimental conditions as the sample.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 - 1.0 nm

    • Scanning speed: 50 - 100 nm/min

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, e.g., 25°C, using a Peltier temperature controller.

Data Processing and Analysis
  • Baseline Correction: Subtract the buffer baseline spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * M) / (c * l * N) where:

    • θ is the observed ellipticity in degrees

    • M is the molecular weight of the peptide

    • c is the concentration of the peptide in mg/mL

    • l is the path length of the cuvette in cm

    • N is the number of amino acid residues

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and random coil) from the CD spectrum.

Visualizing the Workflow and Structural Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 High Purity Peptide P2 Buffer Selection (e.g., 10mM Phosphate) P1->P2 P3 Accurate Concentration Determination P2->P3 P4 Final Sample Preparation P3->P4 A4 Sample Measurement P4->A4 A1 Instrument Purging (N2) A2 Cuvette Selection (0.1 cm) A1->A2 A3 Baseline Measurement (Buffer) A2->A3 A3->A4 D1 Baseline Subtraction A4->D1 D2 Conversion to Molar Ellipticity ([θ]) D1->D2 D3 Secondary Structure Estimation D2->D3

Caption: Experimental workflow for CD spectroscopy of peptides.

Peptide_Secondary_Structures cluster_structures Common Peptide Secondary Structures Alpha_Helix α-Helix (- at 222 & 208 nm, + at 190 nm) Beta_Sheet β-Sheet (- at 218 nm, + at 195 nm) PPII_Helix Polyproline II (PPII) Helix (- at 206 nm, + at 228 nm) Random_Coil Random Coil (- at 198 nm) Peptide Polypeptide Chain Peptide->Alpha_Helix Peptide->Beta_Sheet Peptide->PPII_Helix Peptide->Random_Coil

Caption: Common peptide secondary structures and their CD signatures.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for the conformational analysis of peptides, including those containing the synthetically important this compound modification. While direct spectral data for this specific moiety is scarce in the literature, a comparative approach utilizing data from proline-rich peptides provides valuable insights into its likely structural preferences. By adhering to rigorous experimental protocols, researchers can obtain high-quality CD data to characterize the secondary structure of their peptides of interest, contributing to a deeper understanding of their structure-function relationships and accelerating the development of novel peptide-based therapeutics.

References

C-Terminal Ethylamide vs. Free Acid: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a C-terminal ethylamide and a free carboxylic acid can significantly impact the stability and overall performance of a peptide. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the rational design of peptide-based therapeutics and research tools.

The modification of a peptide's C-terminus from a free carboxylic acid to an ethylamide is a common strategy employed to enhance its stability. This alteration fundamentally changes the peptide's susceptibility to enzymatic degradation, particularly by carboxypeptidases, which are prevalent in biological systems. Carboxypeptidases are exopeptidases that selectively cleave the peptide bond of the C-terminal amino acid, leading to the progressive degradation of the peptide. By replacing the C-terminal carboxyl group with an ethylamide, the peptide is no longer a substrate for these enzymes, resulting in a significantly increased half-life in biological fluids such as plasma and serum.

Enhanced Proteolytic Resistance of C-Terminal Amidated Peptides

C-terminal amidation is a key post-translational modification that confers resistance to carboxypeptidases by eliminating the charged C-terminal recognition site for these enzymes. This modification can dramatically increase a peptide's in vivo half-life, a crucial factor for therapeutic efficacy.[1] Synthetic GnRH analogs, for instance, often incorporate a C-terminal ethylamide group to protect the peptide from enzymatic attack, thereby improving stability.[2] This enhanced stability is a critical attribute for therapeutic peptides that need to circulate in the bloodstream to reach their target.

Data Presentation: Comparative Stability Data

While the qualitative benefits of C-terminal amidation on peptide stability are well-established, specific quantitative data directly comparing the half-life of a peptide with a C-terminal ethylamide versus its free acid counterpart can be found in various studies. The following table summarizes representative data from literature, highlighting the significant increase in stability conferred by C-terminal amidation.

PeptideC-Terminal ModificationMatrixHalf-life (t½)Reference
CalciterminFree AcidHuman Plasma18 ± 3 min[3]
Calcitermin Analog (L3)AmideHuman Plasma~20 min[3]
CATH2-TP5 (CTP)Free Acid--[1][4]
CTP-NH2Amide-Improved Stability[1][4]
GnRH AnalogsEthylamide-Increased Stability[2]

Note: The table illustrates the general trend of increased stability with C-terminal amidation. Direct head-to-head half-life data for identical peptides with only a C-terminal modification difference is often embedded within broader studies and can vary based on the peptide sequence and experimental conditions.

Experimental Protocols

To assess and compare the stability of peptides with C-terminal ethylamide and free acid modifications, standardized in vitro stability assays are employed. These assays typically involve incubating the peptides in a biological matrix, such as human serum or plasma, and monitoring their degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Peptide Stability Assay in Human Serum using RP-HPLC

This protocol outlines a general procedure for determining the in vitro stability of a peptide.

1. Materials:

  • Peptide with C-terminal ethylamide
  • Peptide with C-terminal free acid
  • Human serum (pooled, sterile-filtered)
  • Trifluoroacetic acid (TFA)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Incubator or water bath (37°C)
  • Microcentrifuge
  • RP-HPLC system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare stock solutions of each peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or 10% ACN in water).
  • Incubation:
  • Pre-warm human serum to 37°C.
  • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
  • Incubate the samples at 37°C.
  • Time-Point Sampling:
  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
  • Reaction Quenching and Protein Precipitation:
  • Immediately add an equal volume of quenching solution (e.g., 10% TFA in ACN) to the aliquot to stop enzymatic activity and precipitate serum proteins.
  • Vortex the mixture and incubate on ice for 10 minutes.
  • Sample Clarification:
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
  • HPLC Analysis:
  • Carefully collect the supernatant and inject a defined volume onto the RP-HPLC system.
  • Separate the peptide from its degradation products using a suitable gradient of water/ACN containing 0.1% TFA.
  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
  • Data Analysis:
  • Determine the peak area of the intact peptide at each time point.
  • Calculate the percentage of the remaining peptide at each time point relative to the initial (t=0) peak area.
  • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½).

LC-MS Based Protocol for Degradation Kinetics

For more sensitive and specific analysis, LC-MS can be employed.

1. Materials:

  • Same as the HPLC protocol, with the addition of formic acid (FA) for mobile phases.
  • LC-MS system (e.g., Q-TOF or Triple Quadrupole).

2. Procedure:

  • The sample preparation, incubation, and quenching steps are similar to the HPLC protocol. The quenching solution may be modified to be more compatible with MS (e.g., ACN with 1% FA).
  • LC-MS Analysis:
  • Inject the supernatant into the LC-MS system.
  • Separate the peptide and its metabolites using a C18 column with a gradient of water/ACN containing 0.1% FA.
  • The mass spectrometer is operated in positive ion mode, and data is acquired in either full scan mode to identify degradation products or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis of the parent peptide.
  • Data Analysis:
  • Extract the ion chromatogram for the specific mass-to-charge ratio (m/z) of the intact peptide.
  • Integrate the peak area at each time point.
  • Calculate the percentage of the remaining peptide and determine the half-life as described in the HPLC protocol.

Mandatory Visualizations

Enzymatic Degradation Pathway

G cluster_0 Peptide with Free C-Terminal Acid cluster_1 Peptide with C-Terminal Ethylamide Peptide_Acid Peptide-AA-COOH Cleavage Cleavage of C-terminal -AA-COOH bond Peptide_Acid->Cleavage Susceptible to Carboxypeptidase Carboxypeptidase Carboxypeptidase->Cleavage Catalyzes Degraded_Peptide Degraded Peptide (Peptide-COOH) Cleavage->Degraded_Peptide Released_AA Released Amino Acid (AA) Cleavage->Released_AA Peptide_Amide Peptide-AA-CONH-CH2CH3 No_Cleavage Resistant to Carboxypeptidase Cleavage Peptide_Amide->No_Cleavage Results in Stable_Peptide Stable Peptide No_Cleavage->Stable_Peptide

Caption: Enzymatic degradation of peptides by carboxypeptidase.

Experimental Workflow for In Vitro Peptide Stability Assay

G start Start prep Prepare Peptide Stock Solutions (Amide vs. Free Acid) start->prep incubate Incubate Peptides in Human Serum at 37°C prep->incubate sampling Collect Aliquots at Timed Intervals incubate->sampling quench Quench Reaction & Precipitate Proteins (e.g., with TFA/ACN) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC or LC-MS centrifuge->analyze data Quantify Intact Peptide Peak Area analyze->data calculate Calculate % Remaining Peptide and Determine Half-Life (t½) data->calculate end End calculate->end

Caption: Workflow for in vitro peptide stability analysis.

References

Navigating Novel Peptide Architectures: A Comparative Guide to LC-MS/MS Fragmentation of Peptides with C-Terminal Proline Ethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel peptide modifications is crucial for accurate characterization and quantification. This guide provides a comparative analysis of the predicted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of peptides featuring a C-terminal N-ethylprolinamide hydrochloride (H-Pro-NHEt.HCl) against peptides with a natural C-terminal proline and a standard C-terminal amide.

Predicted Fragmentation Behavior at a Glance

The introduction of an N-ethylamide at the C-terminus of a proline-containing peptide is anticipated to influence ion formation during collision-induced dissociation (CID). The following table summarizes the predicted differences in major ion types.

FeaturePeptide with C-terminal ProlinePeptide with C-terminal ProlinamidePeptide with C-terminal this compound (Predicted)
Predominant Ion Series y- and b-ionsy- and b-ionsPrimarily y- and b-ions
"Proline Effect" Strong cleavage N-terminal to proline, leading to an intense y-ion.Strong cleavage N-terminal to proline, resulting in a prominent y-ion.Expected to exhibit a strong "proline effect," yielding a dominant y-ion corresponding to cleavage N-terminal to the modified proline residue.
C-terminal Fragment Ions Characteristic y1 ion corresponding to the protonated proline.Characteristic y1 ion corresponding to protonated prolinamide.A characteristic y1 ion corresponding to protonated N-ethylprolinamide is predicted. This ion will have a higher m/z compared to the y1 ion of a standard prolinamide.
Internal Fragment Ions May be observed depending on the peptide sequence and collision energy.Can be present, influenced by the stability of the C-terminal amide.The presence and abundance of internal fragment ions will likely be similar to other proline-containing peptides.
Immonium Ions A prominent immonium ion for proline at m/z 70.06.A prominent immonium ion for proline at m/z 70.06.A prominent immonium ion for proline at m/z 70.06 is expected.

Conceptual Experimental Workflow

To analyze and compare the fragmentation patterns of these peptides, a standardized LC-MS/MS workflow would be employed. The following diagram illustrates the key steps.

Peptide Fragmentation Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Concentration_Normalization Concentration Normalization Peptide_Synthesis->Concentration_Normalization LC_Separation Reversed-Phase LC Separation Concentration_Normalization->LC_Separation Injection ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Selection) ESI_Ionization->MS1_Scan CID_Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) CID_Fragmentation->MS2_Scan Spectral_Interpretation Spectral Interpretation MS2_Scan->Spectral_Interpretation Data Acquisition Comparative_Analysis Comparative Analysis of Fragmentation Spectral_Interpretation->Comparative_Analysis

Figure 1: A generalized workflow for the comparative analysis of peptide fragmentation patterns.

Detailed Experimental Protocol

The following is a representative protocol for the LC-MS/MS analysis of peptides with different C-terminal modifications.

1. Sample Preparation

  • Peptide Synthesis: Synthesize the peptides of interest (e.g., Ac-Ala-Ala-Pro-OH, Ac-Ala-Ala-Pro-NH2, and Ac-Ala-Ala-Pro-NHEt) using standard solid-phase peptide synthesis (SPPS). The hydrochloride salt of H-Pro-NHEt would be neutralized during the coupling step.

  • Purification: Purify the crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Quantification: Accurately determine the concentration of the purified peptides using a quantitative amino acid analysis or a UV absorbance method at 280 nm if the peptides contain aromatic residues.

  • Sample Dilution: Prepare stock solutions of each peptide in an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid in water) and dilute to a final concentration of 1 pmol/µL for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography System: A nano- or micro-flow HPLC system.

    • Column: A C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 15,000.

    • Collision Energy: Normalized collision energy (NCE) stepped from 20 to 35.

    • Data-Dependent Acquisition (DDA): The top 5 most intense precursor ions from the MS1 scan are selected for MS2 fragmentation.

Predicted Fragmentation Pathways

The fragmentation of peptides is a predictable process governed by the "mobile proton" model. The following diagram illustrates the primary fragmentation pathways leading to the formation of b- and y-ions.

Peptide Fragmentation cluster_peptide cluster_fragments N_terminus H₂N Amino_Acid_1 R₁ -CH- CO- Amino_Acid_2 NH -CH- CO- Proline N(CH₂)₃CH -CH- CO- C_terminus NHEt b_ion b-ion b_ion->b_pos  Cleavage of peptide bond (charge retained on N-terminus) y_ion y-ion y_ion->y_pos  Cleavage of peptide bond (charge retained on C-terminus)

Figure 2: A simplified representation of b- and y-ion formation in peptide fragmentation.

C-Terminal Ethylamide Modification: A Comparative Analysis of Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the impact of C-terminal ethylamide modification on the biological activity of peptides. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to aid in the rational design of peptide-based therapeutics.

The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance their therapeutic properties. Among the various chemical alterations, C-terminal modification, particularly the substitution of the terminal carboxylic acid with an ethylamide group, has emerged as a critical strategy to improve a peptide's biological performance. This modification significantly influences several key parameters, including receptor binding affinity, signal transduction, metabolic stability, and overall pharmacokinetic profile. This guide provides a detailed comparison of peptides with and without C-terminal ethylamide, offering valuable insights for the design of more potent and durable peptide drugs.

Enhanced Receptor Binding and Potency

C-terminal ethylamidation can substantially increase the potency of peptides. This is prominently illustrated in the case of Gonadotropin-Releasing Hormone (GnRH) analogs. Native GnRH, with a C-terminal glycinamide, is essential for regulating reproductive functions through its interaction with the GnRH receptor (GnRHR). Synthetic analogs, such as leuprolide, incorporate a C-terminal ethylamide in place of the glycinamide, a modification that contributes to a significant enhancement in potency.

The ethylamide group increases the hydrophobicity of the peptide's C-terminus, which can lead to stronger interactions with the receptor. Furthermore, this modification can alter the hydrogen bonding pattern between the peptide and the receptor, potentially leading to a more stable and active conformation of the peptide-receptor complex. For instance, studies on GnRH analogs have shown that ligands with a C-terminal ethylamide are less dependent on specific receptor residues for high-potency binding compared to their glycinamide counterparts.

PeptideC-Terminal GroupRelative Potency (approx.)Half-life (non-depot)
Native GnRHGlycinamide1xShort
Leuprolide AcetateEthylamide80-100x~3 hours[1][2]

Table 1: Comparison of native GnRH and Leuprolide Acetate, a GnRH analog with a C-terminal ethylamide modification. The increased potency of leuprolide is also attributed to a D-amino acid substitution at position 6.

Increased Metabolic Stability and Half-Life

A major hurdle in the development of peptide therapeutics is their rapid degradation by peptidases in the body, leading to a short circulating half-life. The C-terminal carboxylic acid is a primary target for carboxypeptidases. By replacing this group with an ethylamide, the peptide is protected from enzymatic cleavage at its C-terminus.[3] This enhanced stability leads to a longer half-life in circulation, allowing for less frequent dosing and a more sustained therapeutic effect.

The modification of native GnRH to create analogs like leuprolide and buserelin, which includes C-terminal ethylamidation, results in a significantly prolonged duration of action.[3] This improved stability is a key factor in their clinical efficacy for conditions requiring continuous receptor stimulation or suppression.

Signaling Pathway and Experimental Workflow

The interaction of GnRH and its analogs with the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The general mechanism and a typical experimental workflow for comparing the biological activity of peptides with and without C-terminal ethylamide are illustrated below.

G cluster_0 GnRH Receptor Signaling Pathway Peptide Ligand Peptide Ligand GnRH Receptor (GPCR) GnRH Receptor (GPCR) Peptide Ligand->GnRH Receptor (GPCR) Binding Gq/11 Protein Gq/11 Protein GnRH Receptor (GPCR)->Gq/11 Protein Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activation PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) LH/FSH Synthesis & Secretion LH/FSH Synthesis & Secretion Ca2+ Release->LH/FSH Synthesis & Secretion Protein Kinase C (PKC)->LH/FSH Synthesis & Secretion

Caption: GnRH Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Peptide Comparison Peptide Synthesis Peptide Synthesis Peptide with COOH Peptide with COOH Peptide Synthesis->Peptide with COOH Peptide with CONHEt Peptide with CONHEt Peptide Synthesis->Peptide with CONHEt In Vitro Assays In Vitro Assays Peptide with COOH->In Vitro Assays Peptide with CONHEt->In Vitro Assays Receptor Binding Assay Receptor Binding Assay In Vitro Assays->Receptor Binding Assay Cell-Based Functional Assay Cell-Based Functional Assay In Vitro Assays->Cell-Based Functional Assay Serum Stability Assay Serum Stability Assay In Vitro Assays->Serum Stability Assay In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Data Analysis & Comparison Data Analysis & Comparison Receptor Binding Assay->Data Analysis & Comparison Cell-Based Functional Assay->Data Analysis & Comparison Serum Stability Assay->Data Analysis & Comparison Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamics In Vivo Studies->Pharmacodynamics Pharmacokinetics->Data Analysis & Comparison Pharmacodynamics->Data Analysis & Comparison

References

Safety Operating Guide

H-Pro-NHEt.HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of H-Pro-NHEt.HCl is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The primary hazards associated with this compound stem from its acidic and potentially reactive nature as a hydrochloride salt of an amino acid derivative.

Key Safety and Disposal Information

Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the information for structurally similar compounds and its components, such as hydrochloric acid, should be considered.

Hazard Profile:

  • Corrosive: As a hydrochloride salt, this compound is acidic and can cause severe skin burns and eye damage.[1][2]

  • Irritant: May cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed or Absorbed: May be harmful if ingested or absorbed through the skin.[3]

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat or protective suit

  • Dust respirator, especially when handling the solid form

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related substances.

PropertyValueSource(s)
Molecular Weight 178.66 g/mol [4]
Melting Point 98-100 °C[5][6]
Appearance White crystals[5][6]
Hydrochloric Acid Boiling Point > 100 °C (> 212 °F)[1][7]
Hydrochloric Acid Density 1.2 g/cm³ at 25 °C (77 °F)[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves neutralization of the acidic component followed by disposal in accordance with local, state, and federal regulations for chemical waste.

1. Small Spills (Solid):

  • Carefully sweep the spilled solid material into a designated waste container using appropriate tools.

  • Avoid generating dust.

  • The contaminated area should then be cleaned with a suitable solvent.

2. Small Spills (Solution):

  • For small liquid spills (<1 L), contain the spill using absorbent material.[7]

  • Neutralize the spill with a weak base such as sodium bicarbonate or baking soda.[7][8][9]

  • The neutralized mixture should be collected in a sealed, properly labeled container for hazardous waste.

3. Disposal of Unused this compound:

  • Dilution: If in solid form, dissolve the this compound in water to a low concentration in a well-ventilated area, preferably a fume hood.

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted this compound solution.[8][9] The reaction is complete when fizzing stops.[9]

  • pH Verification: Check the pH of the neutralized solution using pH paper or a pH meter to ensure it is within a safe range (typically between 6 and 8) for disposal.

  • Waste Collection: The neutralized solution should be transferred to a clearly labeled, sealed container for chemical waste.

  • Final Disposal: The container should be disposed of through a licensed hazardous waste disposal facility. Do not pour the neutralized solution down the drain unless permitted by local regulations.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_spill Spill Response cluster_disposal Disposal Protocol cluster_end Final Disposal start This compound Waste assess Consult SDS and Local Regulations start->assess spill_type Spill or Unused Product? assess->spill_type solid_spill Solid Spill: Sweep and Collect spill_type->solid_spill Solid Spill liquid_spill Liquid Spill: Absorb and Neutralize spill_type->liquid_spill Liquid Spill dissolve Dissolve in Water spill_type->dissolve Unused Product collect Collect in Labeled Hazardous Waste Container solid_spill->collect liquid_spill->collect neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize check_ph Verify pH (6-8) neutralize->check_ph check_ph->collect dispose Dispose via Licensed Hazardous Waste Facility collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-NHEt.HCl
Reactant of Route 2
Reactant of Route 2
H-Pro-NHEt.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.